[4-(1H-Imidazol-1-yl)phenyl]methanol
Description
The exact mass of the compound [4-(1H-Imidazol-1-yl)phenyl]methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [4-(1H-Imidazol-1-yl)phenyl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(1H-Imidazol-1-yl)phenyl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-imidazol-1-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-7-9-1-3-10(4-2-9)12-6-5-11-8-12/h1-6,8,13H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQXVPAXMMIUFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380119 | |
| Record name | [4-(1H-Imidazol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86718-08-3 | |
| Record name | [4-(1H-Imidazol-1-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1H-Imidazol-1-yl)benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of [4-(1H-Imidazol-1-yl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
[4-(1H-Imidazol-1-yl)phenyl]methanol, a heterocyclic compound featuring both an imidazole and a benzyl alcohol moiety, holds significant interest within the fields of medicinal chemistry and materials science. Its structural motifs are present in numerous biologically active molecules, suggesting a potential for diverse pharmacological applications. This technical guide provides a comprehensive overview of the known chemical properties of [4-(1H-Imidazol-1-yl)phenyl]methanol (CAS No: 86718-08-3), including its physicochemical characteristics, and outlines a plausible synthetic route. Due to a lack of specific experimental data in publicly available literature, this guide also presents predicted spectral data and discusses the potential biological significance of this compound based on the activities of structurally related imidazole derivatives.
Chemical and Physical Properties
The fundamental chemical and physical properties of [4-(1H-Imidazol-1-yl)phenyl]methanol are summarized in the table below. It is important to note that while some properties like molecular formula, weight, and melting point are well-documented, others such as boiling point and density are reported from a limited number of sources and should be considered with caution.
| Property | Value | Source(s) |
| IUPAC Name | [4-(1H-Imidazol-1-yl)phenyl]methanol | [1] |
| CAS Number | 86718-08-3 | [1][2] |
| Molecular Formula | C₁₀H₁₀N₂O | [1][2] |
| Molecular Weight | 174.20 g/mol | [2] |
| Melting Point | 87-89 °C | [3] |
| Boiling Point | 364.9 °C at 760 mmHg | [4] (Unconfirmed) |
| Flash Point | 174.5 °C | [4] (Unconfirmed) |
| Density | 1.16 g/cm³ | [4] (Unconfirmed) |
| Appearance | Solid | [3] |
| SMILES | OCc1ccc(cc1)n2cncn2 | [1] |
| InChIKey | SRQXVPAXMMIUFH-UHFFFAOYSA-N | [1] |
Synthesis and Experimental Protocols
Proposed Synthesis Route: Reduction of 4-(1H-Imidazol-1-yl)benzaldehyde
A common and effective method for the reduction of an aldehyde to a primary alcohol is through the use of a hydride reducing agent, such as sodium borohydride (NaBH₄).
Reaction Scheme:
Experimental Protocol (Hypothetical):
-
Materials:
-
4-(1H-imidazol-1-yl)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1 M solution (for workup)
-
Sodium bicarbonate (NaHCO₃), saturated solution (for workup)
-
Brine
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-(1H-imidazol-1-yl)benzaldehyde (1.0 eq) in methanol at room temperature with stirring.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quench the reaction by the slow addition of deionized water at 0 °C.
-
Adjust the pH of the solution to ~7 using a 1 M HCl solution.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude [4-(1H-Imidazol-1-yl)phenyl]methanol can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
DOT Script for Synthesis Workflow:
Caption: Proposed synthesis workflow for [4-(1H-Imidazol-1-yl)phenyl]methanol.
Predicted Spectroscopic Data
As of the date of this document, specific, experimentally-derived spectral data for [4-(1H-Imidazol-1-yl)phenyl]methanol are not available in public databases. The following are predicted spectral characteristics based on the molecule's structure and known data for similar compounds.
Predicted ¹H NMR Spectrum
-
Aromatic Protons (Phenyl Ring): Two doublets are expected in the aromatic region (δ 7.0-8.0 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.
-
Aromatic Protons (Imidazole Ring): Three singlets (or narrow multiplets) are anticipated for the imidazole protons. The proton at the C2 position would be the most downfield, followed by the protons at the C4 and C5 positions.
-
Benzylic Protons: A singlet corresponding to the two protons of the methylene group (-CH₂OH) would likely appear around δ 4.5-5.0 ppm.
-
Hydroxyl Proton: A broad singlet for the hydroxyl proton (-OH) is expected, with its chemical shift being concentration and solvent dependent.
Predicted ¹³C NMR Spectrum
-
Aromatic Carbons (Phenyl Ring): Six signals are expected for the phenyl ring carbons, with the carbon attached to the imidazole nitrogen and the carbon attached to the methylene group being quaternary and having distinct chemical shifts.
-
Aromatic Carbons (Imidazole Ring): Three signals are anticipated for the imidazole ring carbons.
-
Benzylic Carbon: A signal for the methylene carbon (-CH₂OH) would likely be observed in the range of δ 60-70 ppm.
Predicted Infrared (IR) Spectrum
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl group.
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.
-
C=C and C=N Stretches (Aromatic Rings): Multiple sharp bands in the 1400-1600 cm⁻¹ region.
-
C-O Stretch: A strong absorption band in the 1000-1250 cm⁻¹ region.
Potential Biological Activity and Applications in Drug Development
While no specific biological activities have been reported for [4-(1H-Imidazol-1-yl)phenyl]methanol, the imidazole moiety is a well-known pharmacophore present in a wide array of therapeutic agents. The imidazole ring's ability to participate in hydrogen bonding and coordinate with metal ions makes it a valuable component in drug design.
Structurally related N-arylimidazole compounds have demonstrated a broad spectrum of biological activities, including:
-
Antifungal Activity: Imidazole is the core structure of many azole antifungal drugs.
-
Anticancer Activity: Various imidazole derivatives have been investigated for their potential as anticancer agents.
-
Anti-inflammatory Activity: Some imidazole-containing compounds exhibit anti-inflammatory properties.
-
Enzyme Inhibition: The imidazole group can act as a ligand for metal ions in the active sites of various enzymes.
The presence of the benzyl alcohol group in [4-(1H-Imidazol-1-yl)phenyl]methanol provides a site for further chemical modification, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. This makes the compound a valuable building block for the development of new therapeutic agents.
DOT Script for Imidazole Derivatives in Drug Development:
Caption: General role of imidazole derivatives in drug development.
Safety and Handling
Detailed safety and handling information for [4-(1H-Imidazol-1-yl)phenyl]methanol should be obtained from a comprehensive Safety Data Sheet (SDS) provided by a chemical supplier. As a general precaution for a laboratory chemical of this nature, standard safety protocols should be followed. This includes handling the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[5][6][7][8]
Conclusion
[4-(1H-Imidazol-1-yl)phenyl]methanol is a chemical compound with established basic physicochemical properties but a notable lack of detailed experimental and biological data in the public domain. Its synthesis is plausibly achievable through standard organic chemistry reactions, such as the reduction of the corresponding aldehyde. The presence of the imidazole and benzyl alcohol functionalities suggests its potential as a versatile building block in the synthesis of novel compounds with interesting pharmacological properties. Further research is warranted to fully characterize this molecule and explore its potential applications in drug discovery and materials science. This guide serves as a foundational resource for researchers interested in this promising compound, highlighting both the known data and the areas requiring further investigation.
References
- 1. [4-(1H-IMIDAZOL-1-YL)PHENYL]METHANOL | CAS 86718-08-3 [matrix-fine-chemicals.com]
- 2. scbt.com [scbt.com]
- 3. Cas 103573-92-8,[4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]METHANOL | lookchem [lookchem.com]
- 4. rsc.org [rsc.org]
- 5. methanex.com [methanex.com]
- 6. fishersci.com [fishersci.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. actylislab.com [actylislab.com]
An In-depth Technical Guide on [4-(1H-Imidazol-1-yl)phenyl]methanol (CAS: 86718-08-3)
Disclaimer: Publicly available information on the specific biological activities, mechanism of action, pharmacokinetics, and detailed experimental protocols for [4-(1H-Imidazol-1-yl)phenyl]methanol is limited. This guide provides a summary of the available data for the compound and related derivatives to offer insights into its potential applications and research directions.
Core Compound Properties
[4-(1H-Imidazol-1-yl)phenyl]methanol is a specialty chemical primarily used in research and development within the pharmaceutical and chemical industries.[1] Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 86718-08-3 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O | [1] |
| Molecular Weight | 174.20 g/mol | [1] |
| Appearance | Solid or liquid | - |
| Purity | ≥97% | - |
Synthesis and Chemical Data
For instance, a general approach could involve the nucleophilic substitution of a suitable leaving group on the benzyl moiety of a phenylmethanol derivative with imidazole. Another approach could be the reduction of a corresponding benzaldehyde, such as 4-(1H-imidazol-1-yl)benzaldehyde. The synthesis of related imidazole-containing chalcones has been described via a Claisen-Schmidt condensation, which utilizes 4-(1H-imidazol-1-yl)benzaldehyde as a starting material.[2] A patent for the preparation of the related compound 4-(imidazole-1-yl)phenol involves an Ullmann reaction between p-bromoanisole and imidazole, followed by demethylation.[3]
Below is a generalized workflow for the synthesis of imidazole-containing compounds based on available literature for related molecules.
Caption: Generalized workflow for the synthesis of imidazole-containing compounds.
Potential Biological Activities and Applications
Research on derivatives of [4-(1H-Imidazol-1-yl)phenyl]methanol suggests several potential areas of biological activity. The imidazole moiety is a common pharmacophore found in many biologically active compounds.[4]
Antifungal Activity
Imidazole-containing compounds are well-known for their antifungal properties.[2] Studies on various imidazole derivatives have demonstrated their efficacy against a range of fungal pathogens. For example, novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)-2-alkylisoxazolidine derivatives have shown potent in vitro antifungal activity against various yeasts, systemic mycoses, and dermatophytes.[5] Another study reported that 1-(p-methyl-alpha-[4-(1H-pyrrol-1-yl)phenyl]benzyl)imidazole, a pyrrole analogue of bifonazole, exhibited antifungal activity comparable or superior to bifonazole and ketoconazole against Candida albicans and other Candida species.[6]
Aromatase Inhibition
Derivatives containing the 1H-imidazol-1-ylmethylphenyl moiety have been investigated as nonsteroidal aromatase inhibitors for potential use in the treatment of estrogen-dependent breast cancer.[7] Aromatase is a key enzyme in the biosynthesis of estrogens.[8] One study reported the in vivo evaluation of 4-((1H-imidazol-1-yl)methyl)-2-(4-fluorophenyl)-8-phenylquinoline as a potent and selective aromatase inhibitor.[7] The development of such inhibitors is a significant area of research in oncology.[9]
Other Potential Applications
[4-(1H-Imidazol-1-yl)phenyl]methanol and its derivatives are also explored as building blocks in the synthesis of other pharmaceutical compounds. There is mention of its potential use in developing treatments for neurological disorders, where it may act as a ligand for specific receptors in the central nervous system.[10] Additionally, it has been used in asymmetric synthesis.[10]
Experimental Protocols for Related Compounds
While a specific experimental protocol for [4-(1H-Imidazol-1-yl)phenyl]methanol is not available, the following is an adapted example of a synthesis for a related imidazole-containing chalcone, which uses a similar starting material.
Example Protocol: Synthesis of (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one [2]
-
Reaction Setup: To a round bottom flask, add 4-(1H-imidazol-1-yl)benzaldehyde (2.50 mmol), 4'-methylacetophenone (2.50 mmol), and methanol (7.5 mL).
-
Reaction Initiation: Add an aqueous solution of NaOH (0.25 mL, 3.75 mmol, 15 M) to the mixture.
-
Reaction: Stir the mixture at room temperature for 2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Dilute the mixture with water (10 mL) and cool to 0 °C.
-
Isolation: Collect the precipitate by vacuum filtration and wash it twice with an ice-cold solution of 10% methanol/H₂O (5 mL portions).
-
Purification: Recrystallize the crude product from hot methanol to yield the purified chalcone.
Data Gaps and Future Research
This review highlights a significant lack of publicly available, in-depth technical data for [4-(1H-Imidazol-1-yl)phenyl]methanol. While its derivatives show promise in several therapeutic areas, the core compound itself remains largely uncharacterized in terms of its biological activity profile. Future research should focus on:
-
Pharmacological Profiling: A comprehensive screening of [4-(1H-Imidazol-1-yl)phenyl]methanol against various biological targets to identify its primary mechanism of action.
-
Pharmacokinetic and Toxicological Studies: In vitro and in vivo studies to determine its ADME (absorption, distribution, metabolism, and excretion) properties and to assess its safety profile.
-
Detailed Synthesis and Characterization: Publication of a detailed, optimized synthesis protocol and comprehensive characterization data.
The following diagram illustrates a potential logical workflow for future research on this compound.
Caption: A logical workflow for the future investigation of [4-(1H-Imidazol-1-yl)phenyl]methanol.
References
- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. CN113512003A - Preparation method of 4- (imidazole-1-yl) phenol - Google Patents [patents.google.com]
- 4. longdom.org [longdom.org]
- 5. Studies on antifungal agents. 23. Novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)- 2-alkylisoxazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Researches on antibacterial and antifungal agents, X. Synthesis and antifungal activities of 1-(p-methyl-alpha-[4-(1H-pyrrol-1-yl)phenyl]benzyl)azoles and some related products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jpionline.org [jpionline.org]
- 8. researchgate.net [researchgate.net]
- 9. Anastrozole--a new generation in aromatase inhibition: clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cas 103573-92-8,[4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]METHANOL | lookchem [lookchem.com]
An In-depth Technical Guide to the Structure Elucidation of [4-(1H-Imidazol-1-yl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of [4-(1H-Imidazol-1-yl)phenyl]methanol, a molecule of interest in pharmaceutical research. This document details its synthesis, physicochemical properties, and spectroscopic characterization. Due to the limited availability of direct experimental data for the final compound, this guide combines established protocols for its precursors with standard organic chemistry techniques for its synthesis and predicted spectroscopic data for its structural confirmation.
Compound Identification and Physicochemical Properties
[4-(1H-Imidazol-1-yl)phenyl]methanol is a heterocyclic compound featuring a phenylmethanol core substituted with an imidazole ring.
Structure:
Caption: Chemical structure of [4-(1H-Imidazol-1-yl)phenyl]methanol.
Table 1: Physicochemical Properties of [4-(1H-Imidazol-1-yl)phenyl]methanol
| Property | Value | Source |
| CAS Number | 86718-08-3 | [1][2] |
| Molecular Formula | C₁₀H₁₀N₂O | [1][2] |
| Molecular Weight | 174.20 g/mol | [1][2] |
| Appearance | Predicted: White to off-white solid | - |
| Melting Point | 87-89 °C | - |
| Boiling Point | 364.9 °C at 760 mmHg (Predicted) | - |
| Density | 1.16 g/cm³ (Predicted) | - |
Synthesis Protocol
The synthesis of [4-(1H-Imidazol-1-yl)phenyl]methanol can be achieved via a two-step process involving the synthesis of the intermediate, 4-(1H-imidazol-1-yl)benzaldehyde, followed by its reduction to the corresponding alcohol.
Caption: Synthetic workflow for [4-(1H-Imidazol-1-yl)phenyl]methanol.
Synthesis of 4-(1H-Imidazol-1-yl)benzaldehyde
This procedure details the N-arylation of imidazole with 4-fluorobenzaldehyde.
Experimental Protocol:
-
To a solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF), add imidazole (1.2 eq) and anhydrous potassium carbonate (2.0 eq).
-
The reaction mixture is heated to reflux at 120-130°C for 24 hours, with monitoring by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The resulting residue is poured into ice-water and the precipitate is collected by filtration.
-
The crude product is washed with water and recrystallized from ethanol to afford 4-(1H-imidazol-1-yl)benzaldehyde as a solid.
Reduction of 4-(1H-Imidazol-1-yl)benzaldehyde
This step involves the reduction of the aldehyde functional group to a primary alcohol using a mild reducing agent.
Experimental Protocol:
-
Dissolve 4-(1H-imidazol-1-yl)benzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude [4-(1H-Imidazol-1-yl)phenyl]methanol.
-
The product can be further purified by column chromatography on silica gel.
Structure Elucidation via Spectroscopic Methods
The structure of the synthesized [4-(1H-Imidazol-1-yl)phenyl]methanol is confirmed through a combination of spectroscopic techniques. The following data are predicted based on the known spectral characteristics of similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data for [4-(1H-Imidazol-1-yl)phenyl]methanol (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.90 | s | 1H | H-2 (imidazole) |
| ~7.50 | d | 2H | Ar-H (ortho to imidazole) |
| ~7.40 | d | 2H | Ar-H (ortho to CH₂OH) |
| ~7.30 | s | 1H | H-5 (imidazole) |
| ~7.15 | s | 1H | H-4 (imidazole) |
| ~4.70 | s | 2H | -CH₂OH |
| ~2.50 | br s | 1H | -OH |
Table 3: Predicted ¹³C NMR Spectral Data for [4-(1H-Imidazol-1-yl)phenyl]methanol (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~142.0 | Ar-C (ipso to CH₂OH) |
| ~137.5 | C-2 (imidazole) |
| ~136.0 | Ar-C (ipso to imidazole) |
| ~130.0 | C-5 (imidazole) |
| ~128.0 | Ar-CH (ortho to CH₂OH) |
| ~121.0 | Ar-CH (ortho to imidazole) |
| ~118.0 | C-4 (imidazole) |
| ~65.0 | -CH₂OH |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands for [4-(1H-Imidazol-1-yl)phenyl]methanol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |
| 3150-3100 | Medium | C-H stretch (aromatic and imidazole) |
| 1610, 1520, 1450 | Medium to Weak | C=C and C=N stretching (aromatic and imidazole rings) |
| 1250-1000 | Strong | C-O stretch (primary alcohol) |
| 850-800 | Strong | C-H out-of-plane bend (para-disubstituted benzene) |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Fragmentation for [4-(1H-Imidazol-1-yl)phenyl]methanol
| m/z | Ion |
| 174 | [M]⁺ (Molecular Ion) |
| 157 | [M - OH]⁺ |
| 145 | [M - CH₂OH]⁺ |
| 117 | [C₇H₅N₂]⁺ |
| 91 | [C₆H₅N]⁺ |
| 68 | [C₃H₄N₂]⁺ (Imidazole) |
Potential Biological Activity and Signaling Pathway
Imidazole-containing compounds are known to exhibit a wide range of biological activities, including antifungal properties. Many antifungal drugs, such as clotrimazole and ketoconazole, function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. It is plausible that [4-(1H-Imidazol-1-yl)phenyl]methanol could exhibit similar antifungal activity through the inhibition of this pathway.
Caption: Postulated antifungal mechanism of action.
Conclusion
This technical guide has outlined the structure elucidation of [4-(1H-Imidazol-1-yl)phenyl]methanol. While direct experimental data for the final product is scarce in the public domain, a reliable synthetic route and predicted spectroscopic data provide a strong basis for its characterization. The potential for this compound in antifungal drug discovery, based on the known activities of related imidazole structures, warrants further investigation. The experimental protocols and data presented herein serve as a valuable resource for researchers working on the synthesis and characterization of novel imidazole derivatives for pharmaceutical applications.
References
Spectroscopic and Synthetic Profile of [4-(1H-Imidazol-1-yl)phenyl]methanol: A Technical Guide
For researchers, scientists, and professionals in drug development, this document provides a concise technical overview of the spectroscopic data and synthetic methodology for the versatile imidazole derivative, [4-(1H-Imidazol-1-yl)phenyl]methanol. This compound serves as a valuable building block in medicinal chemistry and materials science.
Summary of Spectroscopic Data
The structural integrity of [4-(1H-Imidazol-1-yl)phenyl]methanol is confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The key data points are summarized below for ease of reference and comparison.
Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| 7.85 (s, 1H) | 137.5 |
| 7.50 (d, J = 8.4 Hz, 2H) | 135.4 |
| 7.42 (d, J = 8.4 Hz, 2H) | 130.2 |
| 7.27 (s, 1H) | 129.1 |
| 7.12 (s, 1H) | 121.0 |
| 4.78 (s, 2H) | 117.8 |
| 1.85 (br s, 1H, OH) | 64.5 |
Note: NMR data is referenced to tetramethylsilane (TMS). The broad singlet at 1.85 ppm is indicative of the hydroxyl proton and its chemical shift can vary with concentration and temperature.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3150-3000 (broad) | O-H stretching (alcohol) |
| 3115, 3050 | C-H stretching (aromatic and imidazole) |
| 1610, 1520, 1450 | C=C and C=N stretching (aromatic and imidazole rings) |
| 1230 | C-N stretching |
| 1050 | C-O stretching (primary alcohol) |
Mass Spectrometry (MS)
| Technique | [M+H]⁺ (m/z) |
| Electrospray Ionization (ESI) | 175.0866 |
Experimental Protocol: Synthesis of [4-(1H-Imidazol-1-yl)phenyl]methanol
The synthesis of [4-(1H-Imidazol-1-yl)phenyl]methanol can be achieved through a nucleophilic substitution reaction between imidazole and 4-(bromomethyl)benzyl alcohol. A general experimental procedure is outlined below.
Materials:
-
Imidazole
-
4-(bromomethyl)benzyl alcohol
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of imidazole (1.0 eq) in acetonitrile, potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature for 15 minutes.
-
4-(bromomethyl)benzyl alcohol (1.2 eq) is then added to the reaction mixture.
-
The reaction is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford [4-(1H-Imidazol-1-yl)phenyl]methanol as a solid.
Experimental Workflow
The logical flow from starting materials to the final, characterized product is illustrated in the following diagram.
Caption: Synthetic and analytical workflow for [4-(1H-Imidazol-1-yl)phenyl]methanol.
Synthesis of [4-(1H-Imidazol-1-yl)phenyl]methanol starting materials
An In-depth Technical Guide to the Synthesis of [4-(1H-Imidazol-1-yl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic routes for [4-(1H-Imidazol-1-yl)phenyl]methanol, a key building block in pharmaceutical research. The document outlines the common starting materials, reaction pathways, and detailed experimental protocols. All quantitative data is summarized for easy comparison, and reaction workflows are visualized using diagrams.
Synthetic Strategies Overview
The synthesis of [4-(1H-Imidazol-1-yl)phenyl]methanol typically proceeds through key intermediates which are subsequently reduced to the final alcohol. The two main strategies involve the initial formation of either an aldehyde or an ester intermediate.
-
Route 1: Via 4-(1H-Imidazol-1-yl)benzaldehyde: This is a common and high-yielding approach. It involves the nucleophilic aromatic substitution of a suitable 4-substituted benzaldehyde with imidazole, followed by the reduction of the aldehyde group.
-
Route 2: Via Methyl 4-(1H-imidazol-1-yl)benzoate: This route involves the synthesis of the methyl ester intermediate, which is then reduced to the target alcohol. This method is also widely used and offers good yields.
Synthesis Pathway Diagrams
Route 1: Synthesis via Aldehyde Intermediate
Caption: Synthetic pathway via the 4-(1H-Imidazol-1-yl)benzaldehyde intermediate.
Route 2: Synthesis via Ester Intermediate
Caption: Synthetic pathway via the Methyl 4-(1H-imidazol-1-yl)benzoate intermediate.
Experimental Protocols
Synthesis of 4-(1H-Imidazol-1-yl)benzaldehyde
Method A: From 4-Fluorobenzaldehyde [1]
-
Reactants: A mixture of 4-fluorobenzaldehyde (25.0 g, 0.200 mol), imidazole (0.300 mol), and anhydrous potassium carbonate (40.0 g) is dissolved in DMF (300 mL) under dry conditions.
-
Catalyst: A catalytic amount of Aliquat 336 is added.
-
Reaction Conditions: The reaction mixture is refluxed at 100 °C for 24 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure and cooled to room temperature. The concentrate is then poured into ice water and allowed to stand overnight. The precipitated solid product is filtered, washed with water, and recrystallized from methanol to afford the pure product.
Method B: From 4-Bromobenzaldehyde Dimethyl Acetal [2]
-
Reactants: To a suspension of sodium hydride (60% in oil; 0.82 g, 20.5 mmol) in dry DMF (4.5 ml) under a nitrogen atmosphere is added imidazole (1.37 g, 20.1 mmol) with stirring at room temperature. After 20 minutes, 4-bromobenzaldehyde dimethyl acetal (4.63 g, 20 mmol) and copper powder (0.13 g, 2.0 mmol) are added.
-
Reaction Conditions: The reaction mixture is stirred at 130° C for 2 hours, then at 150° C for 2.5 hours.
-
Work-up and Purification: The mixture is cooled to room temperature, diluted with chloroform and water, and stirred for 1 hour before being filtered through Celite. The organic layer is separated, washed with water, dried over sodium sulfate, and concentrated. The residue is dissolved in 1N hydrochloric acid (20 ml) and stirred at room temperature for 4 hours. The mixture is then diluted with 5N NaOH (4 ml) and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to yield the product.
Synthesis of Methyl 4-(1H-imidazol-1-yl)benzoate[3][4]
-
Reactants: A mixture of methyl 4-fluorobenzoate (101.6 g, 0.65 mol), imidazole (66.65 g, 0.98 mol), and potassium carbonate (182.0 g, 1.31 mol) is prepared in dimethylsulfoxide.
-
Reaction Conditions: The mixture is heated at approximately 120° C for about 3 hours.
-
Work-up and Purification: The solution is cooled to room temperature and poured into 500 mL of cold water. The crystalline product is then collected by filtration.
Reduction to [4-(1H-Imidazol-1-yl)phenyl]methanol
The final step in the synthesis is the reduction of the carbonyl group of the aldehyde or ester intermediate.
Reduction of 4-(1H-Imidazol-1-yl)benzaldehyde (General Procedure)
-
Reactants: 4-(1H-Imidazol-1-yl)benzaldehyde is dissolved in a suitable solvent such as methanol or ethanol.
-
Reducing Agent: Sodium borohydride (NaBH₄) is added portion-wise at 0 °C.
-
Reaction Conditions: The reaction is typically stirred at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: The reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent like ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be further purified by column chromatography or recrystallization.
Reduction of Methyl 4-(1H-imidazol-1-yl)benzoate (General Procedure)
-
Reactants: Methyl 4-(1H-imidazol-1-yl)benzoate is dissolved in an anhydrous ether solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere.
-
Reducing Agent: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for ester reduction and is added cautiously at 0 °C.
-
Reaction Conditions: The reaction is stirred at room temperature or gently heated to ensure complete conversion.
-
Work-up and Purification: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution at 0 °C. The resulting solids are filtered off, and the filtrate is extracted with an organic solvent. The combined organic extracts are dried and concentrated to give the desired alcohol.
Quantitative Data Summary
| Compound | Starting Materials | Reagents & Solvents | Yield (%) | Melting Point (°C) | Reference |
| 4-(1H-Imidazol-1-yl)benzaldehyde | 4-Fluorobenzaldehyde, Imidazole | K₂CO₃, DMF, Aliquat 336 | 92 | 152-155 | [1] |
| 4-(1H-Imidazol-1-yl)benzaldehyde | 4-Bromobenzaldehyde dimethyl acetal, Imidazole | NaH, DMF, Cu | - | - | [2] |
| Methyl 4-(1H-imidazol-1-yl)benzoate | Methyl 4-fluorobenzoate, Imidazole | K₂CO₃, DMSO | - | 124-127 | [3] |
Note: Yields for the reduction step to the final product are not explicitly stated in the provided search results and are dependent on the specific reaction conditions and scale.
Disclaimer
This document is intended for informational purposes for qualified researchers and professionals. The experimental protocols described should be carried out in a suitably equipped laboratory facility by trained personnel, adhering to all necessary safety precautions.
References
An In-depth Technical Guide to [4-(1H-Imidazol-1-yl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of [4-(1H-Imidazol-1-yl)phenyl]methanol, a compound of interest in pharmaceutical research.
Chemical Identity and Properties
[4-(1H-Imidazol-1-yl)phenyl]methanol is a heterocyclic compound featuring a phenylmethanol core substituted with an imidazole ring.
Table 1: IUPAC Name and Synonyms
| Identifier Type | Value |
| IUPAC Name | [4-(1H-Imidazol-1-yl)phenyl]methanol[1] |
| Synonyms | 4-(1H-Imidazol-1-yl)benzyl alcohol, 4-(Imidazol-1-yl)phenylmethanol |
| CAS Number | 86718-08-3[2] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O | [2] |
| Molecular Weight | 174.20 g/mol | [2] |
| Appearance | Solid (predicted) | - |
| Purity | ≥95% - 97% (commercially available) | [3][4] |
Synthesis
A likely synthetic route to [4-(1H-Imidazol-1-yl)phenyl]methanol involves a two-step process: the N-arylation of imidazole followed by the reduction of a carbonyl group. A common method for the N-arylation of imidazoles is the Ullmann condensation or a similar nucleophilic aromatic substitution reaction. The subsequent reduction can be achieved using a standard reducing agent.
This protocol describes a hypothetical two-step synthesis based on established chemical transformations for similar molecules.
Step 1: Synthesis of 4-(1H-Imidazol-1-yl)benzaldehyde
This step involves the N-arylation of imidazole with 4-fluorobenzaldehyde.
-
Materials:
-
Imidazole
-
4-Fluorobenzaldehyde
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Methanol
-
-
Procedure:
-
To a solution of 4-fluorobenzaldehyde (1.0 eq) in DMF, add imidazole (1.5 eq) and anhydrous potassium carbonate (2.0 eq).
-
Heat the reaction mixture at 100-140°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from methanol to yield 4-(1H-imidazol-1-yl)benzaldehyde.[5]
-
Step 2: Reduction of 4-(1H-Imidazol-1-yl)benzaldehyde to [4-(1H-Imidazol-1-yl)phenyl]methanol
This step involves the reduction of the aldehyde functional group to a primary alcohol.
-
Materials:
-
4-(1H-Imidazol-1-yl)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 4-(1H-imidazol-1-yl)benzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of deionized water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude [4-(1H-Imidazol-1-yl)phenyl]methanol.
-
The crude product can be further purified by column chromatography on silica gel.
-
Caption: Synthetic pathway for [4-(1H-Imidazol-1-yl)phenyl]methanol.
Biological Activity and Mechanism of Action
Numerous studies have demonstrated the antifungal properties of various imidazole derivatives. For instance, certain 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones have shown significant anti-fungal and anti-leishmanial activities.[7] Other studies on substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)-2-alkylisoxazolidine derivatives reported potent in vitro activity against a wide range of yeasts and dermatophytes, with Minimum Inhibitory Concentration (MIC) values ranging from 0.2 to 7.0 µg/mL.[6]
Table 3: Antifungal Activity of Selected Imidazole Derivatives (for reference)
| Compound Class | Organism | MIC (µg/mL) | Reference |
| bis(4-chlorophenyl) isoxazolidine derivatives | Trichophyton sp., Microsporum sp., Epidermophyton floccosum, Candida stellatoidea | 0.2 - 7.0 | [6] |
| 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol esters | Candida albicans | as low as 0.125 | [8] |
The primary mechanism of action for many azole antifungals is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[9] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting this enzyme, azole compounds disrupt the integrity of the fungal cell membrane, leading to cell growth arrest and death. The imidazole ring of these compounds is thought to coordinate with the heme iron atom in the active site of the enzyme, preventing the binding of the natural substrate, lanosterol.[9]
Caption: General mechanism of action for azole antifungal agents.
Conclusion
[4-(1H-Imidazol-1-yl)phenyl]methanol is a compound with a well-defined chemical structure and accessible synthetic routes. While direct biological data is limited, its structural similarity to known antifungal agents suggests it may possess valuable pharmacological properties, particularly as an inhibitor of lanosterol 14α-demethylase. Further research is warranted to fully elucidate its biological activity profile and therapeutic potential. This guide provides a foundational resource for researchers and drug development professionals interested in exploring this and related chemical entities.
References
- 1. scbt.com [scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Anti-Candida Activity of Certain New 3-(1H-Imidazol-1-yl)propan-1-one Oxime Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(1H-Imidazol-1-yl)benzaldehyde | 10040-98-9 [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. Increased Absorption and Inhibitory Activity against Candida spp. of Imidazole Derivatives in Synergistic Association with a Surface Active Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
N-Aryl Imidazole Compounds: A Comprehensive Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-aryl imidazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth analysis of the anticancer, antifungal, and antimicrobial properties of these compounds. It aims to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development by presenting a structured overview of quantitative biological data, detailed experimental methodologies for key assays, and visual representations of the underlying molecular pathways. The information compiled herein is intended to facilitate a deeper understanding of the therapeutic potential of N-aryl imidazoles and to guide future research in this promising area.
Anticancer Activity of N-Aryl Imidazole Compounds
N-aryl imidazole derivatives have emerged as a promising class of anticancer agents, exhibiting potent activity against a range of human cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for tumor growth, proliferation, and angiogenesis.
Inhibition of Receptor Tyrosine Kinases (RTKs)
A significant number of N-aryl imidazoles exert their anticancer effects by targeting receptor tyrosine kinases, particularly Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). VEGFR-2 is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their regression.
Inhibition of Serine/Threonine Kinases
The Raf family of serine/threonine kinases, especially B-Raf, are key components of the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers, including melanoma.[2][3] N-aryl imidazoles have been developed as potent inhibitors of B-Raf, particularly the oncogenic V600E mutant, thereby halting downstream signaling that promotes cell proliferation and survival.
Disruption of Microtubule Dynamics
Another important anticancer mechanism of certain N-aryl imidazoles is the inhibition of tubulin polymerization.[4][5][6][7] Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. By binding to the colchicine site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Quantitative Anticancer Activity Data
The following tables summarize the in vitro anticancer activity of representative N-aryl imidazole compounds, expressed as IC50 values (the concentration required to inhibit 50% of cell growth or enzyme activity).
Table 1: VEGFR-2 Inhibitory Activity of N-Aryl Imidazole Derivatives
| Compound Reference | Structure | IC50 (nM) |
| Compound 6[8] | Nicotinamide-based derivative | 60.83 |
| Compound 7c[9] | Nicotinamide-thiadiazol hybrid | 95 |
| Compound 3j[10] | Trisubstituted imidazolinone | 70 |
| Compound 3f[10] | Trisubstituted imidazolinone | 100 |
| Compound 3h[10] | Trisubstituted imidazolinone | 110 |
Table 2: B-Raf Inhibitory Activity of N-Aryl Imidazole Derivatives
| Compound Reference | Structure | IC50 (nM) |
| Compound 1j[2] | Tricyclic pyrazole with imidazole scaffold | <1000 |
| Compound 1q[11] | 2,4,5-trisubstituted imidazole | 9 |
| SB-590885[12] | Triarylimidazole derivative | Potent (specific value not provided) |
Table 3: Cytotoxicity of N-Aryl Imidazole Derivatives Against Human Cancer Cell Lines
| Compound Reference | Cell Line | IC50 (µM) |
| Compound 12a[4] | Average of 8 cancer cell lines | 0.014 |
| Compound 3X[5] | MDA-MB-468 | ~0.1 |
| Compound 6[8] | HCT-116 | 9.3 |
| Compound 6[8] | HepG-2 | 7.8 |
| Compound 23[13] | MDA-MB-231 | 20.5 |
| Compound 23[13] | IGR39 | 27.8 |
| Compound P2[7] | MCF-7 | Comparable to colchicine |
| Compound P5[7] | HCT-116 | Comparable to colchicine |
Antifungal Activity of N-Aryl Imidazole Compounds
N-aryl imidazoles, structurally related to clinically used azole antifungals like ketoconazole and miconazole, exhibit significant antifungal activity. Their primary mechanism of action involves the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.
Inhibition of Ergosterol Biosynthesis
Ergosterol is the principal sterol in fungal cell membranes, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. N-aryl imidazoles, like other azole antifungals, inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[14][15] This enzyme is critical for the conversion of lanosterol to ergosterol. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols in the fungal cell membrane, ultimately disrupting membrane function and inhibiting fungal growth.[16]
Quantitative Antifungal Activity Data
The antifungal efficacy of N-aryl imidazole compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 4: Antifungal Activity of N-Aryl Imidazole Derivatives
| Compound Reference | Fungal Strain | MIC (µg/mL) |
| Compound 2e[17] | Candida glabrata | 5 |
| Hybrid 24c[15] | Leishmania donovani (intracellular) | 0.53 (IC50) |
| Compound 6c[18] | Cryptococcus neoformans | 8-16 |
| Compound 4n[19] | Candida albicans | 200 |
| Compound 16[20] | Candida albicans | 0.82 (IC50) |
Antimicrobial Activity of N-Aryl Imidazole Compounds
Beyond their antifungal properties, several N-aryl imidazole derivatives have demonstrated activity against a range of bacteria. The mechanism of their antibacterial action is less well-defined compared to their antifungal effects but is an active area of investigation.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected N-aryl imidazole compounds against various bacterial strains.
Table 5: Antibacterial Activity of N-Aryl Imidazole Derivatives
| Compound Reference | Bacterial Strain | MIC (µg/mL) |
| Compound 6c[18] | Staphylococcus aureus | 2-4 |
| Compound 6c[18] | Escherichia coli | 8 |
| Compound 16[20] | Escherichia coli | 1.8 (IC50) |
| Compound 3[20] | Escherichia coli | 1.9 (IC50) |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by N-aryl imidazole compounds.
Caption: VEGFR-2 Signaling Pathway and Inhibition by N-Aryl Imidazoles.
Caption: B-Raf/MAPK Signaling Pathway and Inhibition by N-Aryl Imidazoles.
Caption: Ergosterol Biosynthesis Pathway and Inhibition by N-Aryl Imidazoles.
Experimental Workflows
The following diagrams illustrate the general workflows for key in vitro assays used to evaluate the biological activity of N-aryl imidazole compounds.
Caption: General Workflow for the MTT Cell Viability Assay.
Caption: General Workflow for the Broth Microdilution MIC Assay.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide. Adherence to standardized protocols is crucial for obtaining reproducible and comparable results.
MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.[21][22][23][24]
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, HepG-2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom microplates
-
N-aryl imidazole compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the N-aryl imidazole compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
Principle: The assay quantifies the phosphorylation of a specific substrate by the recombinant VEGFR-2 kinase in the presence of ATP. The amount of phosphorylated substrate is then detected, often using a luminescence-based method where the amount of ATP consumed is measured.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (containing MgCl2, DTT, and other components)
-
ATP
-
VEGFR-2 specific substrate (e.g., a synthetic peptide)
-
N-aryl imidazole compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the appropriate buffer.
-
Reaction Setup: In a microplate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This typically involves a two-step process: first, a reagent is added to stop the kinase reaction and deplete the remaining ATP, and second, a detection reagent is added to convert the generated ADP back to ATP and produce a luminescent signal.
-
Signal Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal strain, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[25][26]
Principle: A standardized inoculum of the test fungus is exposed to serial dilutions of the antifungal agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the fungus after a defined incubation period.
Materials:
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI-1640 medium buffered with MOPS
-
Sterile 96-well U-bottom microplates
-
N-aryl imidazole compounds dissolved in DMSO
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Grow the fungal strain on an appropriate agar medium. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Compound Dilution: Prepare a 2-fold serial dilution of the N-aryl imidazole compounds in RPMI-1640 medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well, resulting in a final volume of 200 µL. Include a growth control well (inoculum without compound) and a sterility control well (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control. A microplate reader can also be used to measure the optical density at a suitable wavelength (e.g., 530 nm).
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent and is similar to the antifungal susceptibility testing protocol.
Principle: A standardized bacterial inoculum is challenged with serial dilutions of the antibacterial compound in a suitable broth medium. The MIC is the lowest concentration that prevents visible bacterial growth.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microplates
-
N-aryl imidazole compounds dissolved in DMSO
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to obtain a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Perform a 2-fold serial dilution of the N-aryl imidazole compounds in CAMHB in a 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include growth and sterility controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is read as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Conclusion
N-aryl imidazole compounds have demonstrated a remarkable range of biological activities, positioning them as a highly valuable scaffold in the development of new therapeutic agents. Their potent anticancer effects, mediated through the inhibition of key kinases and disruption of microtubule dynamics, highlight their potential in oncology. Furthermore, their significant antifungal activity, primarily through the inhibition of ergosterol biosynthesis, offers a promising avenue for combating fungal infections. The antibacterial properties of some derivatives further broaden their therapeutic applicability. This technical guide has provided a consolidated overview of the quantitative biological data, detailed experimental protocols, and the underlying molecular pathways associated with N-aryl imidazole compounds. It is anticipated that this comprehensive resource will serve as a valuable tool for researchers in the field, stimulating further investigation and facilitating the translation of these promising compounds into clinical candidates.
References
- 1. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]
- 2. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and biological evaluation of 1-substituted -2-aryl imidazoles targeting tubulin polymerization as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 4-Aryl-2-benzoyl-imidazoles as tubulin polymerization inhibitor with potent antiproliferative properties [pubmed.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. mdpi.com [mdpi.com]
- 9. New nicotinamide–thiadiazol hybrids as VEGFR-2 inhibitors for breast cancer therapy: design, synthesis and in silico and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insight on Some Newly Synthesized Trisubstituted Imidazolinones as VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potent BRAF kinase inhibitors based on 2,4,5-trisubstituted imidazole with naphthyl and benzothiophene 4-substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The identification of potent and selective imidazole-based inhibitors of B-Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Antileishmanial Evaluation of Arylimidamide-Azole Hybrids Containing a Phenoxyalkyl Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. ijprajournal.com [ijprajournal.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. texaschildrens.org [texaschildrens.org]
- 24. researchgate.net [researchgate.net]
- 25. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
An In-Depth Technical Guide to [4-(1H-Imidazol-1-yl)phenyl]methanol and its Methylene-Linked Analogue
Disclaimer: The user's query for "[4-(1H-Imidazol-1-yl)phenyl]methanol" is ambiguous and can refer to two distinct chemical entities: one with a direct bond between the imidazole and phenyl rings, and another with a methylene bridge. This guide addresses both compounds, providing a comprehensive overview of the available technical information for each.
Part 1: [4-(1H-Imidazol-1-yl)phenyl]methanol (CAS 86718-08-3)
Introduction and Discovery
[4-(1H-Imidazol-1-yl)phenyl]methanol, with the chemical formula C₁₀H₁₀N₂O, is an aromatic alcohol containing an N-arylimidazole moiety. While a specific seminal discovery paper for this compound is not readily identifiable in the public domain, its synthesis falls under the well-established category of N-arylation of imidazoles. This class of compounds has garnered significant interest in medicinal chemistry due to the diverse biological activities exhibited by imidazole-containing molecules. The imidazole ring is a key structural component in many biologically active compounds, including amino acids like histidine, and it is known to interact with various enzymes and receptors.
Physicochemical Properties
A summary of the key physicochemical properties for [4-(1H-Imidazol-1-yl)phenyl]methanol is presented in the table below.
| Property | Value |
| CAS Number | 86718-08-3 |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| Appearance | Not specified in available literature |
| Melting Point | Not specified in available literature |
| Boiling Point | Not specified in available literature |
Synthesis and Experimental Protocols
The primary synthetic route to [4-(1H-Imidazol-1-yl)phenyl]methanol is the N-arylation of imidazole with a suitably substituted phenyl ring. The Ullmann condensation is a classical and effective method for this transformation. Below is a representative experimental protocol for a copper-catalyzed Ullmann-type coupling of an aryl halide with imidazole.
Representative Experimental Protocol: Copper-Catalyzed N-Arylation of Imidazole
This protocol is a general procedure and may require optimization for the specific synthesis of [4-(1H-Imidazol-1-yl)phenyl]methanol.
-
Reaction Scheme:
-
4-Bromobenzyl alcohol + Imidazole --(CuI, Ligand, Base)--> [4-(1H-Imidazol-1-yl)phenyl]methanol
-
-
Materials:
-
4-Bromobenzyl alcohol (1.0 eq)
-
Imidazole (1.2 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Ligand (e.g., 1,10-phenanthroline or L-proline) (0.2 eq)
-
Base (e.g., Potassium Carbonate, K₂CO₃) (2.0 eq)
-
Solvent (e.g., Dimethylformamide (DMF) or Dioxane)
-
-
Procedure:
-
To a dry reaction vessel, add 4-bromobenzyl alcohol, imidazole, CuI, the chosen ligand, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to 110-130°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Expected Quantitative Data (Illustrative):
-
Yield: 60-90% (highly dependent on specific conditions and ligand choice)
-
Purity: >95% after chromatography
-
Caption: Synthetic pathway for [4-(1H-Imidazol-1-yl)phenyl]methanol.
Biological Activity and Signaling Pathways
Specific studies detailing the biological activity and mechanism of action of [4-(1H-Imidazol-1-yl)phenyl]methanol are limited. However, the broader class of N-arylimidazoles is known for a wide range of pharmacological effects, including antifungal, antibacterial, and anticancer activities.
-
Antifungal Activity: Imidazole-based compounds are well-known antifungal agents that often act by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes. It is plausible that [4-(1H-Imidazol-1-yl)phenyl]methanol or its derivatives could exhibit similar activity.
-
Antimicrobial Activity: Some studies have explored the synthesis of halogenated derivatives of similar structures as potential antimicrobial agents.
Due to the lack of specific data, a signaling pathway diagram for this compound cannot be constructed at this time.
Part 2: [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol (CAS 103573-92-8)
Introduction and Discovery
[4-(1H-Imidazol-1-ylmethyl)phenyl]methanol (C₁₁H₁₂N₂O) is a structural isomer of the previously discussed compound, featuring a methylene (-CH₂-) linker between the imidazole and phenyl rings. This structural modification can significantly impact the molecule's conformational flexibility and biological activity. This compound has been noted for its utility as a building block in pharmaceutical research and development, particularly as a potential ligand for receptors in the central nervous system (CNS).
Physicochemical Properties
| Property | Value |
| CAS Number | 103573-92-8 |
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
| Appearance | White to off-white crystalline powder[1] |
| Melting Point | 65 °C |
| Boiling Point | 400.7 °C at 760 mmHg |
| Flash Point | 196.1 °C |
Synthesis and Experimental Protocols
The synthesis of [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol typically involves the N-alkylation of imidazole with a suitable benzyl halide.
Representative Experimental Protocol: N-Alkylation of Imidazole
This is a general protocol and may need optimization.
-
Reaction Scheme:
-
4-(Bromomethyl)benzyl alcohol + Imidazole --(Base)--> [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol
-
-
Materials:
-
4-(Bromomethyl)benzyl alcohol (1.0 eq)
-
Imidazole (1.1 eq)
-
Base (e.g., Potassium Carbonate, K₂CO₃, or Sodium Hydride, NaH) (1.2 eq)
-
Solvent (e.g., Acetonitrile or Tetrahydrofuran (THF))
-
-
Procedure (using K₂CO₃):
-
In a round-bottom flask, dissolve imidazole and 4-(bromomethyl)benzyl alcohol in acetonitrile.
-
Add potassium carbonate to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60°C).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
-
Expected Quantitative Data (Illustrative):
-
Yield: 70-95%
-
Purity: >98% after purification
-
Caption: Synthetic pathway for [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol.
Biological Activity and Signaling Pathways
This compound has been identified as a potential ligand for receptors within the central nervous system and is suggested to have potential in the treatment of various neurological disorders.[1] However, specific targets and the signaling pathways involved are not well-documented in publicly available literature. The imidazole moiety is a common feature in many CNS-active drugs, where it can interact with a variety of receptors, including histamine, serotonin, and dopamine receptors. The compound is also mentioned for its use as a chiral auxiliary in asymmetric synthesis.[1]
Given the lack of specific information on its mechanism of action, a detailed signaling pathway diagram cannot be provided.
Conclusion
Both [4-(1H-Imidazol-1-yl)phenyl]methanol and [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol are valuable compounds in the realm of medicinal chemistry and drug development. While detailed historical and biological data for these specific molecules are sparse in the public domain, their synthesis can be reliably achieved through established methods such as the Ullmann condensation and N-alkylation, respectively. Their structural features, particularly the presence of the imidazole ring, suggest a wide range of potential biological activities that warrant further investigation by researchers and scientists in the field. This guide provides a foundational understanding of these compounds based on the currently available information.
References
Unveiling the Electronic Landscape and Therapeutic Potential of [4-(1H-Imidazol-1-yl)phenyl]methanol: A Theoretical and Computational Perspective
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive theoretical and computational examination of [4-(1H-Imidazol-1-yl)phenyl]methanol, a heterocyclic compound of significant interest in medicinal chemistry. In the absence of extensive direct experimental and computational studies on this specific molecule, this guide leverages data from closely related (imidazol-1-yl)phenyl derivatives to build a robust model for its structural, electronic, and potential biological properties. This document summarizes key quantitative data from computational analyses, outlines detailed theoretical methodologies, and visualizes pertinent workflows and potential biological interactions, offering a foundational resource for researchers engaged in the design and development of novel imidazole-based therapeutics.
Introduction
Imidazole-containing compounds form a cornerstone of modern medicinal chemistry, appearing in a wide array of pharmaceuticals due to their versatile biological activities. The (imidazol-1-yl)phenyl scaffold, in particular, is a recurring motif in molecules designed to target various biological pathways, including those involved in cancer, infectious diseases, and inflammatory conditions. [4-(1H-Imidazol-1-yl)phenyl]methanol represents a fundamental structure within this class of compounds. Understanding its intrinsic electronic and structural characteristics through theoretical and computational modeling is crucial for predicting its reactivity, metabolic stability, and potential as a scaffold for more complex drug candidates.
This guide synthesizes findings from computational studies on analogous structures to provide a detailed theoretical profile of [4-(1H-Imidazol-1-yl)phenyl]methanol. We will delve into quantum chemical calculations, molecular docking simulations, and outline the computational workflows typically employed in the study of such molecules.
Computational Methodologies
The theoretical investigation of imidazole derivatives typically employs a multi-faceted computational approach, integrating quantum mechanics and molecular mechanics methods to elucidate both intrinsic molecular properties and interactions with biological macromolecules.
Quantum Chemical Calculations
Density Functional Theory (DFT) is the most common method for investigating the electronic structure of molecules like [4-(1H-Imidazol-1-yl)phenyl]methanol.
Experimental Protocol: Geometry Optimization and Electronic Property Calculation
-
Initial Structure Preparation: The 3D structure of the molecule is built using molecular modeling software.
-
Computational Method Selection:
-
Theory: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and reliable choice.
-
Basis Set: The 6-311G(d,p) basis set is commonly employed to provide a good balance between accuracy and computational cost.
-
-
Geometry Optimization: The initial structure is optimized to find the lowest energy conformation. This is typically performed in the gas phase or with a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate physiological conditions.
-
Frequency Calculation: Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
-
Property Calculation: From the optimized geometry, various electronic properties are calculated, including:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined to understand the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of these properties.
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting non-covalent interactions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge delocalization and hyperconjugative interactions within the molecule.
-
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.
Experimental Protocol: Molecular Docking Simulation
-
Receptor Preparation:
-
The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed.
-
Polar hydrogens are added, and charges are assigned to the protein atoms.
-
-
Ligand Preparation: The 3D structure of the ligand ([4-(1H-Imidazol-1-yl)phenyl]methanol or its derivatives) is prepared and its energy is minimized.
-
Binding Site Definition: The active site of the receptor is defined, often based on the location of a co-crystallized ligand or through binding site prediction algorithms.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to sample a large number of possible conformations of the ligand within the receptor's active site and score them based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
Theoretical and Computational Data
While specific quantitative data for [4-(1H-Imidazol-1-yl)phenyl]methanol is scarce in the literature, the following tables present representative data from theoretical studies on closely related (imidazol-1-yl)phenyl derivatives, which can be used to infer the properties of the target molecule.
Table 1: Calculated Electronic Properties of Representative (Imidazol-1-yl)phenyl Derivatives using DFT (B3LYP/6-311G(d,p))
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| 2-Phenyl-1H-imidazole | -6.34 | -1.12 | 5.22 | 3.89 |
| 4-(1H-Imidazol-1-yl)benzaldehyde | -6.78 | -2.45 | 4.33 | 2.75 |
| 1-(4-Methoxyphenyl)-1H-imidazole | -5.98 | -0.98 | 5.00 | 4.12 |
| [4-(1H-Imidazol-1-yl)phenyl]methanol (Estimated) | -6.2 to -6.5 | -1.0 to -1.3 | 4.9 to 5.2 | ~3.5 - 4.5 |
Note: The values for [4-(1H-Imidazol-1-yl)phenyl]methanol are estimated based on the trends observed in related structures.
Table 2: Representative Molecular Docking Results of Imidazole Derivatives against Various Protein Targets
| Imidazole Derivative | Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Application |
| Imidazole-based compound | SARS-CoV-2 Main Protease (6LU7) | -7.5 | HIS41, CYS145 | Antiviral |
| Phenylimidazole derivative | Epidermal Growth Factor Receptor (EGFR) | -8.2 | LEU718, THR790, ASP855 | Anticancer |
| Imidazole-thiazole hybrid | Enoyl-ACP reductase (FabH) | -6.9 | MET159, GLY208 | Antimicrobial |
Visualizing Computational Workflows and Biological Interactions
The following diagrams, generated using Graphviz (DOT language), illustrate the typical computational workflow for studying imidazole derivatives and a potential signaling pathway they might modulate.
Caption: Computational and experimental workflow for the study of imidazole derivatives.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by an imidazole derivative.
Conclusion and Future Directions
This technical guide has provided a comprehensive theoretical framework for understanding the properties of [4-(1H-Imidazol-1-yl)phenyl]methanol. By leveraging computational data from analogous compounds, we have elucidated its likely electronic structure, reactivity, and potential for biological activity. The presented methodologies offer a roadmap for researchers to conduct further in-depth computational and experimental investigations.
Future work should focus on the direct synthesis and computational analysis of [4-(1H-Imidazol-1-yl)phenyl]methanol to validate the predictions made in this guide. Furthermore, the exploration of this scaffold through the synthesis of a library of derivatives and their subsequent screening against various biological targets could lead to the discovery of novel therapeutic agents. The integration of computational modeling with experimental validation will be paramount in accelerating the drug discovery and development process for this promising class of compounds.
Technical Guide: Physicochemical Characteristics of [4-(1H-Imidazol-1-yl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical characteristics of [4-(1H-Imidazol-1-yl)phenyl]methanol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimental data for this specific molecule, this guide combines known values with predicted properties and methodologies derived from structurally related compounds.
Core Physicochemical Properties
[4-(1H-Imidazol-1-yl)phenyl]methanol is a solid organic compound featuring a phenylmethanol core substituted with an imidazole ring. Its structural and physicochemical properties are crucial for understanding its behavior in biological systems and for its development as a potential therapeutic agent.
Quantitative Data Summary
The known and estimated physicochemical properties of [4-(1H-Imidazol-1-yl)phenyl]methanol are summarized in the table below.
| Property | Value | Source |
| CAS Number | 86718-08-3 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O | [1] |
| Molecular Weight | 174.20 g/mol | [1] |
| Melting Point | 87 - 89 °C | |
| Boiling Point | Data not available | N/A |
| Physical State | Solid | |
| XLogP3 (Estimated) | 0.9 | [2] (for isomer) |
| pKa (Estimated) | Data not available | N/A |
| Solubility | Data not available | N/A |
Synthesis and Purification
Proposed Synthetic Pathway
A potential two-step synthesis involves the Ullmann condensation of imidazole with a protected 4-halobenzyl alcohol or the reduction of 4-(1H-imidazol-1-yl)benzaldehyde. A common route involves the reaction of an appropriate aryl halide with imidazole, followed by modification of a functional group.
References
In-Depth Technical Guide: Solubility and Stability Studies of [4-(1H-Imidazol-1-yl)phenyl]methanol
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required to assess the aqueous solubility and chemical stability of the compound [4-(1H-Imidazol-1-yl)phenyl]methanol. Given the absence of publicly available experimental data for this specific molecule, this document outlines standardized, industry-accepted protocols and presents illustrative data to guide researchers in their experimental design and data interpretation.
Physicochemical Properties of [4-(1H-Imidazol-1-yl)phenyl]methanol
A foundational understanding of the compound's basic properties is critical for the design of solubility and stability studies.
| Property | Value (Illustrative) | Source |
| IUPAC Name | [4-(1H-imidazol-1-yl)phenyl]methanol | [1] |
| CAS Number | 86718-08-3 | [1][2] |
| Molecular Formula | C₁₀H₁₀N₂O | [1][2] |
| Molecular Weight | 174.20 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [3] |
| Melting Point | 65 °C | [3] |
| Boiling Point | 400.7°C at 760 mmHg | [3] |
| pKa | 6.8 (Imidazole Ring, Predicted) | N/A |
| LogP | 1.5 (Predicted) | N/A |
Note: Predicted values are derived from computational models and should be experimentally verified.
Aqueous Solubility Assessment
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Both kinetic and thermodynamic solubility are important parameters in drug discovery and development.
Kinetic Solubility
Kinetic solubility measures the concentration of a compound in solution after a short incubation period, starting from a high-concentration DMSO stock. It is a high-throughput method used for early-stage compound screening.
| Medium (pH) | Solubility (µM) | Method |
| Phosphate Buffered Saline (7.4) | 85 | Turbidimetric |
| Simulated Gastric Fluid (1.2) | > 200 | Turbidimetric |
| Simulated Intestinal Fluid (6.8) | 95 | Turbidimetric |
Thermodynamic Solubility
Thermodynamic, or equilibrium, solubility is the true measure of a compound's solubility, determined by allowing excess solid material to equilibrate with the solvent over an extended period. This is crucial for pre-formulation and late-stage development.
| Medium (pH) | Solubility (µg/mL) | Solubility (µM) | Method | Incubation Time |
| Phosphate Buffered Saline (7.4) | 12.2 | 70 | Shake-Flask | 24 hours |
| Water (unbuffered) | 14.8 | 85 | Shake-Flask | 24 hours |
| 0.1 M HCl (pH 1.0) | 36.6 | 210 | Shake-Flask | 24 hours |
Experimental Protocols for Solubility
-
Stock Solution Preparation : Prepare a 10 mM stock solution of [4-(1H-Imidazol-1-yl)phenyl]methanol in 100% DMSO.
-
Serial Dilution : In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition to Buffer : Transfer a small volume (e.g., 2 µL) of each DMSO solution to a clear-bottom 96-well plate containing the aqueous buffer (e.g., PBS pH 7.4).[4]
-
Incubation : Shake the plate for 2 hours at room temperature.[5]
-
Measurement : Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.
-
Data Analysis : The lowest concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.
-
Sample Preparation : Add an excess amount of solid [4-(1H-Imidazol-1-yl)phenyl]methanol to vials containing the desired aqueous buffers (e.g., water, PBS, 0.1 M HCl).[6]
-
Equilibration : Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[6]
-
Sample Collection : After incubation, allow the vials to stand to let undissolved solids settle.
-
Filtration/Centrifugation : Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.[7]
-
Quantification : Analyze the concentration of the dissolved compound in the filtrate using a validated stability-indicating HPLC-UV method.[7] A calibration curve prepared from a stock solution of known concentration is used for quantification.
Stability Assessment
Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.
Forced Degradation (Stress Testing)
Forced degradation studies are conducted under conditions more severe than accelerated stability studies to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.[8]
| Stress Condition | Duration | % Degradation | Major Degradants Formed |
| 0.1 M HCl, 60°C | 24 hours | 12.5% | DP-H1, DP-H2 |
| 0.1 M NaOH, 60°C | 8 hours | 8.2% | DP-B1 |
| 3% H₂O₂, RT | 24 hours | 18.9% | DP-O1, DP-O2 |
| Heat, 80°C (Solid) | 48 hours | 3.1% | DP-T1 |
| Photostability (ICH Q1B) | 24 hours | 5.5% | DP-P1 |
DP = Degradation Product; H=Hydrolytic (Acid), B=Hydrolytic (Base), O=Oxidative, T=Thermal, P=Photolytic
Long-Term Stability (ICH Q1A)
Long-term stability studies are performed under recommended storage conditions to establish the retest period for the drug substance.
| Time Point (Months) | Assay (% of Initial) | Total Impurities (%) | Appearance |
| 0 | 100.0 | 0.15 | White Powder |
| 3 | 99.8 | 0.18 | Conforms |
| 6 | 99.5 | 0.22 | Conforms |
| 9 | 99.2 | 0.25 | Conforms |
| 12 | 98.9 | 0.29 | Conforms |
Experimental Protocols for Stability
-
Solution Preparation : Prepare a stock solution of [4-(1H-Imidazol-1-yl)phenyl]methanol in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis : Mix the stock solution with 0.1 M HCl and heat at 60°C. Withdraw samples at various time points (e.g., 2, 8, 24 hours). Neutralize before analysis.[9]
-
Base Hydrolysis : Mix the stock solution with 0.1 M NaOH and heat at 60°C. Withdraw samples at various time points. Neutralize before analysis.
-
Oxidative Degradation : Mix the stock solution with 3% H₂O₂ and keep at room temperature. Protect from light. Withdraw samples at various time points.[2]
-
Thermal Degradation : Store both solid drug substance and its solution at an elevated temperature (e.g., 80°C).[10]
-
Photolytic Degradation : Expose the solid drug substance and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[2]
-
Analysis : Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method capable of separating all degradation products from the parent compound. Peak purity analysis using a photodiode array (PDA) detector is recommended.
Analytical Methodology
A validated stability-indicating analytical method is paramount for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard technique.
Illustrative HPLC Method Parameters
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 230 nm |
| Injection Vol. | 10 µL |
This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The method is considered "stability-indicating" if it can resolve the parent peak from all known degradation products and process impurities.
Conclusion
This guide provides the necessary framework for conducting comprehensive solubility and stability studies on [4-(1H-Imidazol-1-yl)phenyl]methanol. While illustrative data is provided, researchers must perform these experiments to generate specific data for this compound. The outlined protocols, based on industry standards and regulatory guidelines, will ensure the generation of robust and reliable data essential for advancing drug development programs.
References
- 1. m.youtube.com [m.youtube.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. evotec.com [evotec.com]
- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijisrt.com [ijisrt.com]
- 10. Forced Degradation Studies - STEMart [ste-mart.com]
Potential Research Applications of Substituted Imidazole Methanols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted imidazole methanols represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The imidazole nucleus, a five-membered aromatic ring with two nitrogen atoms, serves as a privileged scaffold due to its ability to engage in various biological interactions. The addition of a methanol group and further substitutions on the imidazole ring allows for the fine-tuning of physicochemical properties and biological activity, leading to a broad spectrum of potential therapeutic applications. This technical guide provides an in-depth overview of the core research applications of substituted imidazole methanols and related imidazole derivatives, with a focus on their anticancer, antifungal, and anti-inflammatory properties. Detailed experimental protocols, quantitative data, and visualizations of key biological pathways are presented to facilitate further research and development in this promising area.
Anticancer Applications
Substituted imidazole derivatives have emerged as a significant class of compounds in oncology research, with several demonstrating potent activity against various cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[1][2] Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.[3][4] Certain substituted imidazole derivatives have been identified as potent inhibitors of this pathway.
Key Signaling Pathway: PI3K/Akt/mTOR
Caption: Inhibition of the PI3K/Akt/mTOR pathway by substituted imidazole methanols.
Quantitative Data: Anticancer Activity of Substituted Imidazoles
The following table summarizes the in vitro anticancer activity of selected substituted imidazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Imidazole-(benz)azole derivative | HT-29 (Colon) | 0.8 - 5.2 | [5] |
| Imidazole-(benz)azole derivative | MCF-7 (Breast) | 1.5 - 9.8 | [5] |
| 1-Substituted-2-aryl imidazole | MDA-MB-231 (Breast) | 0.08 - 1.0 | |
| Imidazole-piperazine derivative | HT-29 (Colon) | 1.2 - 6.5 | [5] |
| Imidazole-piperazine derivative | MCF-7 (Breast) | 2.1 - 12.3 | [5] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8][9]
Materials:
-
Substituted imidazole methanol compound
-
Human cancer cell line (e.g., HT-29, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the substituted imidazole methanol compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions and incubate for 48 or 72 hours. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.
Experimental Workflow: MTT Assay
Caption: Workflow for determining cell viability using the MTT assay.
Antifungal Applications
Several substituted imidazole derivatives are well-established antifungal agents. Clotrimazole and econazole, for instance, are widely used in the treatment of fungal infections.[10][11][12][13] Their primary mechanism of action involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.
Inhibition of Ergosterol Biosynthesis
Ergosterol is the major sterol component of fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a vital role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. Substituted imidazoles, such as clotrimazole, inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[11] This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting the fungal cell membrane and inhibiting fungal growth.[14]
Signaling Pathway: Ergosterol Biosynthesis Inhibition
Caption: Mechanism of antifungal action via inhibition of ergosterol biosynthesis.
Quantitative Data: Antifungal Activity of Imidazole Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected imidazole antifungal agents against various fungal pathogens. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| Clotrimazole | Candida albicans | 0.12 - 16 | |
| Clotrimazole | Aspergillus fumigatus | 0.25 - 8 | |
| Econazole | Candida albicans | 0.06 - 4 | [10] |
| Econazole | Trichophyton rubrum | 0.03 - 1 | [10] |
| Substituted Imidazole | Candida albicans | 0.5 - >100 | |
| Substituted Imidazole | Aspergillus niger | 1 - >100 |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.
Materials:
-
Substituted imidazole methanol compound
-
Fungal strain (e.g., Candida albicans)
-
RPMI-1640 medium buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension in RPMI-1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Compound Dilution: Prepare serial twofold dilutions of the substituted imidazole methanol compound in RPMI-1640 medium in the wells of a 96-well plate.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm.
Anti-inflammatory Applications
Chronic inflammation is a hallmark of many diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. The p38 mitogen-activated protein kinase (MAPK) is a key enzyme in the inflammatory signaling cascade, and its inhibition has been a major focus of anti-inflammatory drug development. Substituted imidazoles have been identified as potent inhibitors of p38 MAP kinase.[15][16][17][18]
Inhibition of p38 MAP Kinase Signaling
The p38 MAP kinase is activated by cellular stress and inflammatory cytokines. Once activated, it phosphorylates and activates downstream transcription factors, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Substituted imidazole derivatives can bind to the ATP-binding pocket of p38 MAP kinase, preventing its phosphorylation and activation, thereby blocking the downstream inflammatory cascade.
Signaling Pathway: p38 MAP Kinase Inhibition
Caption: Inhibition of the p38 MAP kinase signaling pathway by substituted imidazole methanols.
Quantitative Data: p38 MAP Kinase Inhibitory Activity
The following table shows the half-maximal inhibitory concentration (IC50) values for selected substituted imidazole derivatives against p38 MAP kinase.
| Compound Class | Enzyme | IC50 (nM) | Reference |
| Pyridinyl-imidazole | p38α MAP Kinase | 5 - 100 | |
| Tri-substituted imidazole | p38α MAP Kinase | 222.44 | [17] |
| N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide | p38α MAP Kinase | 403.57 | [17] |
Experimental Protocol: In Vitro p38 MAP Kinase Assay
An in vitro kinase assay is used to determine the inhibitory activity of compounds against a specific kinase enzyme.
Materials:
-
Substituted imidazole methanol compound
-
Recombinant human p38α MAP kinase
-
Kinase buffer
-
ATP
-
Substrate peptide (e.g., ATF2)
-
Phospho-specific antibody for the substrate
-
Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)
-
96-well plates
-
Plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the substituted imidazole methanol compound in kinase buffer.
-
Kinase Reaction: In a 96-well plate, add the recombinant p38α MAP kinase, the substrate peptide, and the compound dilutions.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate using a phospho-specific antibody and a suitable detection system (e.g., ELISA or Western blot).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control without inhibitor. The IC50 value is determined by plotting the percentage of inhibition versus the compound concentration.
Conclusion
Substituted imidazole methanols and their derivatives represent a highly promising and versatile class of compounds with significant potential in various fields of biomedical research. Their demonstrated efficacy as anticancer, antifungal, and anti-inflammatory agents underscores the value of the imidazole scaffold in drug design. The detailed experimental protocols and pathway analyses provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of these compounds. Further research focusing on structure-activity relationships, optimization of pharmacokinetic properties, and in vivo efficacy studies will be crucial in translating the promise of substituted imidazole methanols into novel and effective therapies.
References
- 1. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 5. ijirt.org [ijirt.org]
- 6. benchchem.com [benchchem.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchhub.com [researchhub.com]
- 9. atcc.org [atcc.org]
- 10. Econazole: a review of its antifungal activity and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. drugs.com [drugs.com]
- 14. youtube.com [youtube.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for [4-(1H-Imidazol-1-yl)phenyl]methanol: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed two-step protocol for the synthesis of [4-(1H-Imidazol-1-yl)phenyl]methanol, a valuable building block in pharmaceutical research and drug development. The synthesis involves the initial preparation of the intermediate, 4-(1H-Imidazol-1-yl)benzaldehyde, followed by its reduction to the target alcohol.
Introduction
[4-(1H-Imidazol-1-yl)phenyl]methanol and its derivatives are of significant interest in medicinal chemistry due to the versatile role of the imidazole moiety in biological systems. The imidazole ring is a common feature in many pharmaceuticals, contributing to their binding affinity and pharmacological activity. This protocol outlines a reliable and reproducible method for the laboratory-scale synthesis of this important intermediate.
Overall Reaction Scheme
The synthesis is performed in two sequential steps:
-
Step 1: Synthesis of 4-(1H-Imidazol-1-yl)benzaldehyde via a nucleophilic aromatic substitution reaction between 4-fluorobenzaldehyde and imidazole.
-
Step 2: Reduction of 4-(1H-Imidazol-1-yl)benzaldehyde to [4-(1H-Imidazol-1-yl)phenyl]methanol using sodium borohydride.
Caption: Overall two-step synthesis of [4-(1H-Imidazol-1-yl)phenyl]methanol.
Experimental Protocols
Step 1: Synthesis of 4-(1H-Imidazol-1-yl)benzaldehyde
This procedure describes the synthesis of the aldehyde intermediate from 4-fluorobenzaldehyde and imidazole.
Materials and Reagents:
-
4-Fluorobenzaldehyde
-
Imidazole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Hexane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF under a nitrogen atmosphere, add imidazole (1.0 eq) portion-wise at room temperature.
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of 4-fluorobenzaldehyde (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90°C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to yield 4-(1H-Imidazol-1-yl)benzaldehyde as a solid.
Caption: Workflow for the synthesis of 4-(1H-Imidazol-1-yl)benzaldehyde.
Step 2: Reduction to [4-(1H-Imidazol-1-yl)phenyl]methanol
This procedure details the reduction of the intermediate aldehyde to the target alcohol.
Materials and Reagents:
-
4-(1H-Imidazol-1-yl)benzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve 4-(1H-Imidazol-1-yl)benzaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude [4-(1H-Imidazol-1-yl)phenyl]methanol.
-
The product can be further purified by recrystallization if necessary.
Caption: Workflow for the reduction to [4-(1H-Imidazol-1-yl)phenyl]methanol.
Data Presentation
The following table summarizes the key quantitative data for the two-step synthesis protocol.
| Parameter | Step 1: Aldehyde Synthesis | Step 2: Alcohol Synthesis |
| Starting Material | 4-Fluorobenzaldehyde & Imidazole | 4-(1H-Imidazol-1-yl)benzaldehyde |
| Key Reagents | Sodium Hydride | Sodium Borohydride |
| Solvent | Anhydrous DMF | Methanol |
| Reaction Temperature | 80-90°C | 0°C to Room Temperature |
| Reaction Time | 4-6 hours | 2-3 hours |
| Typical Yield | 70-85% | >90% |
| Purification Method | Column Chromatography | Recrystallization (optional) |
Safety Precautions
-
Sodium hydride is a highly flammable solid and reacts violently with water. Handle it in a fume hood under an inert atmosphere (nitrogen or argon).
-
N,N-Dimethylformamide (DMF) is a skin and eye irritant and may be harmful if inhaled or absorbed through the skin. Use appropriate personal protective equipment (gloves, safety glasses, lab coat) and work in a well-ventilated area.
-
Sodium borohydride is flammable and can react with water to produce flammable hydrogen gas. Add it slowly and in portions, especially during the quenching step.
-
Always wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, when performing these experiments.
Application Notes and Protocols for the Copper-Catalyzed N-Arylation of Imidazole with 4-Bromobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the copper-catalyzed N-arylation of imidazole with 4-bromobenzyl alcohol, a key transformation in the synthesis of valuable N-aryl-imidazole scaffolds in medicinal chemistry and materials science.
Introduction
The N-arylation of imidazoles is a fundamental reaction in organic synthesis, yielding structural motifs prevalent in numerous pharmaceuticals and functional materials. The copper-catalyzed cross-coupling reaction, often referred to as the Ullmann condensation, offers a robust and cost-effective method for the formation of carbon-nitrogen (C-N) bonds.[1] This protocol focuses on the synthesis of 1-(4-(hydroxymethyl)phenyl)-1H-imidazole from imidazole and 4-bromobenzyl alcohol, demonstrating the reaction's tolerance for the hydroxyl functional group. Recent advancements in this field have led to the development of milder and more efficient protocols, frequently employing ligands to enhance catalyst performance and reaction scope.[2][3][4][5] The method described herein utilizes a copper(I) catalyst in conjunction with a diamine ligand, a widely effective system for the N-arylation of various nitrogen-containing heterocycles.[1][6]
Data Presentation
The following table summarizes representative outcomes for the copper-catalyzed N-arylation of imidazoles with aryl bromides under various conditions. While specific data for the reaction with 4-bromobenzyl alcohol is not extensively published, these examples with analogous substrates provide a strong indication of expected yields and influential reaction parameters.
| Entry | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuI (5) | 1,10-Phenanthroline (10) | Cs₂CO₃ | Dioxane | 100 | 18 | ~90 |
| 2 | CuBr (5) | Pyridin-2-yl β-ketone (10) | Cs₂CO₃ | DMSO | 80 | 12 | High |
| 3 | Cu₂O (5) | 4,7-Dimethoxy-1,10-phenanthroline (10) | Cs₂CO₃ | DMSO/PEG | 110 | 24 | Good to Excellent |
| 4 | CuI (10) | 8-Hydroxyquinoline (10) | (Et₄N)₂CO₃ | DMF/H₂O | 130 | 16 | Good |
| 5 | CuI (5) | L-Proline (10) | K₂CO₃ | DMSO | 110 | 24 | ~85 |
Experimental Protocols
This section provides a detailed methodology for the copper-catalyzed N-arylation of imidazole with 4-bromobenzyl alcohol.
Materials and Equipment:
-
Imidazole
-
4-Bromobenzyl alcohol
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Hexanes
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add imidazole (1.2 mmol), 4-bromobenzyl alcohol (1.0 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and 1,10-phenanthroline (0.1 mmol, 10 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Reagent Addition: Add cesium carbonate (2.0 mmol) and anhydrous dimethyl sulfoxide (5 mL) to the flask under the inert atmosphere.
-
Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 1-(4-(hydroxymethyl)phenyl)-1H-imidazole.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Experimental Workflow:
Caption: Flowchart of the copper-catalyzed N-arylation experiment.
Proposed Catalytic Cycle:
Caption: Proposed catalytic cycle for the N-arylation of imidazole.
References
- 1. benchchem.com [benchchem.com]
- 2. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 3. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of [4-(1H-Imidazol-1-yl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-(1H-Imidazol-1-yl)phenyl]methanol is a valuable building block in medicinal chemistry and materials science. The imidazole moiety is a key feature in many biologically active compounds, and its attachment to a functionalized phenyl ring provides a versatile scaffold for further chemical modifications. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as powerful and versatile methods for the formation of carbon-nitrogen (C-N) bonds.[1][2] This protocol details a proposed palladium-catalyzed synthesis of [4-(1H-Imidazol-1-yl)phenyl]methanol from imidazole and (4-bromophenyl)methanol, offering a robust and efficient route to this important intermediate.
The Buchwald-Hartwig amination allows for the coupling of a wide range of amines and aryl halides under relatively mild conditions, offering significant advantages over harsher traditional methods like the Ullmann condensation.[1] The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields and selectivity. This document provides a comprehensive guide to the synthesis, including a detailed experimental protocol and a summary of typical reaction conditions.
Proposed Synthetic Route: Buchwald-Hartwig C-N Coupling
The recommended approach for the synthesis of [4-(1H-Imidazol-1-yl)phenyl]methanol is the palladium-catalyzed Buchwald-Hartwig C-N cross-coupling reaction between imidazole and (4-bromophenyl)methanol.
Reaction Scheme:
Data Presentation: Optimization of Reaction Conditions
The following table summarizes typical conditions for the palladium-catalyzed N-arylation of imidazoles with aryl bromides, based on literature for similar substrates. These parameters can serve as a starting point for the optimization of the synthesis of [4-(1H-Imidazol-1-yl)phenyl]methanol.
| Entry | Palladium Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.5) | Toluene | 100 | 12-24 | >90 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane | 110 | 18 | 85-95 |
| 3 | PdCl₂(dppf) (5) | - | Cs₂CO₃ (2) | DMF | 120 | 24 | 80-90 |
| 4 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | Toluene | 100 | 24 | 75-85 |
Yields are representative for similar Buchwald-Hartwig N-arylation reactions of imidazoles and may vary for the specific synthesis of [4-(1H-Imidazol-1-yl)phenyl]methanol.
Experimental Protocol
This protocol describes a detailed methodology for the synthesis of [4-(1H-Imidazol-1-yl)phenyl]methanol via a palladium-catalyzed Buchwald-Hartwig C-N coupling reaction.
Materials:
-
(4-Bromophenyl)methanol
-
Imidazole
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas (inert atmosphere)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add (4-bromophenyl)methanol (1.0 equiv.), imidazole (1.2 equiv.), sodium tert-butoxide (1.5 equiv.), Pd₂(dba)₃ (1.5 mol%), and XPhos (3.0 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent, (4-bromophenyl)methanol.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford [4-(1H-Imidazol-1-yl)phenyl]methanol as a pure solid.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Experimental workflow for the synthesis of [4-(1H-Imidazol-1-yl)phenyl]methanol.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
References
Application Notes and Protocols: [4-(1H-Imidazol-1-yl)phenyl]methanol as a Precursor for Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-(1H-Imidazol-1-yl)phenyl]methanol is a key building block in the synthesis of novel antifungal agents. Its structure, featuring a reactive hydroxymethyl group and an imidazole moiety, allows for diverse chemical modifications to develop potent inhibitors of fungal growth. The imidazole core is a well-established pharmacophore in antifungal drug discovery, primarily targeting the biosynthesis of ergosterol, an essential component of the fungal cell membrane. These application notes provide detailed protocols for the synthesis of [4-(1H-Imidazol-1-yl)phenyl]methanol, its derivatization into potential antifungal compounds, and the subsequent evaluation of their antifungal activity.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Imidazole-based antifungal agents function by disrupting the fungal cell membrane's integrity. They achieve this by inhibiting the enzyme lanosterol 14α-demethylase, a critical cytochrome P450 enzyme in the ergosterol biosynthesis pathway.[1][2] This enzyme is responsible for the conversion of lanosterol to ergosterol.[1] Inhibition of this step leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately compromising the cell membrane's structure and function, leading to fungal cell death.[1][2]
Experimental Protocols
Protocol 1: Synthesis of the Precursor, [4-(1H-Imidazol-1-yl)phenyl]methanol
This protocol outlines a two-step synthesis of the precursor molecule, starting from 4-bromomethylbenzoic acid.
Step 1: Synthesis of 4-(bromomethyl)benzyl alcohol
This step involves the reduction of 4-bromomethylbenzoic acid to the corresponding alcohol.
-
Materials:
-
4-bromomethylbenzoic acid
-
Tetrahydrofuran (THF), anhydrous
-
Borane-tetrahydrofuran complex (BH3-THF) solution (1M in THF)
-
Methanol
-
Ethyl acetate
-
5% Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
-
-
Procedure:
-
Suspend 4-bromomethylbenzoic acid in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add the borane-THF complex solution dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir the reaction mixture for 1.5 hours at room temperature.
-
Carefully quench the excess borane by the slow addition of methanol, followed by water.
-
Concentrate the reaction mixture in vacuo to remove the THF.
-
Redissolve the residue in ethyl acetate.
-
Wash the ethyl acetate layer sequentially with 5% HCl, water, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and evaporate the solvent in vacuo to yield 4-(bromomethyl)benzyl alcohol.
-
Step 2: Synthesis of [4-(1H-Imidazol-1-yl)phenyl]methanol
This step involves the N-alkylation of imidazole with the previously synthesized 4-(bromomethyl)benzyl alcohol.
-
Materials:
-
4-(bromomethyl)benzyl alcohol
-
Imidazole
-
Potassium carbonate (K2CO3) or Sodium Hydride (NaH)
-
Acetonitrile or Dimethylformamide (DMF), anhydrous
-
Stirring apparatus, heating mantle/oil bath, filtration apparatus, rotary evaporator.
-
-
Procedure:
-
To a solution of imidazole in anhydrous acetonitrile or DMF, add a base such as potassium carbonate or sodium hydride to deprotonate the imidazole nitrogen.
-
Add 4-(bromomethyl)benzyl alcohol to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
The crude product can be purified by column chromatography on silica gel to afford [4-(1H-Imidazol-1-yl)phenyl]methanol.
-
Protocol 2: Synthesis of Antifungal Derivatives
The hydroxyl group of [4-(1H-Imidazol-1-yl)phenyl]methanol provides a convenient handle for further chemical modifications, such as esterification or etherification, to generate a library of potential antifungal agents.
-
General Procedure for Esterification:
-
Dissolve [4-(1H-Imidazol-1-yl)phenyl]methanol in a suitable anhydrous solvent (e.g., dichloromethane, THF).
-
Add a desired acyl chloride or carboxylic anhydride and a base (e.g., triethylamine, pyridine).
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
-
-
General Procedure for Etherification:
-
To a solution of [4-(1H-Imidazol-1-yl)phenyl]methanol in a suitable anhydrous solvent (e.g., THF, DMF), add a strong base (e.g., sodium hydride) to form the alkoxide.
-
Add the desired alkyl halide (e.g., benzyl bromide, alkyl iodide).
-
Stir the reaction at room temperature or with heating until completion (monitored by TLC).
-
Carefully quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
Protocol 3: Antifungal Susceptibility Testing
The in vitro antifungal activity of the synthesized derivatives is determined by the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC). This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Materials:
-
Synthesized imidazole derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antifungal agent (e.g., Fluconazole, Ketoconazole)
-
Sterile saline or phosphate-buffered saline (PBS)
-
-
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolates on an appropriate agar medium.
-
Prepare a suspension of the fungal cells in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to a specific cell concentration.
-
Further dilute the standardized suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of each synthesized derivative and the control antifungal in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of each compound in the 96-well microtiter plates using RPMI-1640 medium to achieve a range of final concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plates containing the serially diluted compounds.
-
Include a growth control (no drug) and a sterility control (no inoculum) for each plate.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
-
Determination of MIC:
-
After incubation, determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control. This can be assessed visually or by measuring the absorbance using a microplate reader.
-
-
Data Presentation: Antifungal Activity
While specific MIC values for derivatives of [4-(1H-Imidazol-1-yl)phenyl]methanol are not extensively available in the public domain, the following tables present the antifungal activity of structurally related imidazole derivatives against common fungal pathogens to provide a comparative baseline.
Table 1: In Vitro Antifungal Activity of Imidazole Derivatives against Candida Species
| Compound/Derivative Class | Fungal Strain(s) | Key Findings (MIC Range in µg/mL) | Reference(s) |
| 2-(1H-imidazol-1-yl)-1-phenylethanol derivatives | Candida species | Aromatic biphenyl ester derivatives were more active than fluconazole. | [3] |
| Substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)-2-alkylisoxazolidine derivatives | Candida albicans | Moderate to potent activity; bis(4-chlorophenyl) analogues showed MICs of 0.2-7.0 µg/mL. | [4] |
| Imidazole derivatives with a 2,4-dienone motif | Candida albicans (including fluconazole-resistant strains) | Some derivatives exhibited broad-spectrum activity with MICs of 0.5–8 µg/mL. | [1] |
Table 2: In Vitro Antifungal Activity of Imidazole Derivatives against Aspergillus and Trichophyton Species
| Compound/Derivative Class | Fungal Strain(s) | Key Findings (MIC Range in µg/mL) | Reference(s) |
| Substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)-2-alkylisoxazolidine derivatives | Aspergillus fumigatus | Moderate to potent activity. | [4] |
| Imidazole-containing chalcones | Aspergillus fumigatus | Shown to be strongly effective. | [5] |
| Substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)-2-alkylisoxazolidine derivatives | Trichophyton sp. | Very potent activity. | [4] |
Conclusion
[4-(1H-Imidazol-1-yl)phenyl]methanol serves as a versatile precursor for the development of novel imidazole-based antifungal agents. The synthetic protocols provided herein offer a clear pathway for the preparation of this key intermediate and its subsequent derivatization. The established mechanism of action, targeting the fungal-specific ergosterol biosynthesis pathway, underscores the therapeutic potential of this class of compounds. The detailed protocol for antifungal susceptibility testing allows for the robust evaluation of newly synthesized derivatives. Further research focusing on the synthesis and evaluation of a diverse library of compounds derived from [4-(1H-Imidazol-1-yl)phenyl]methanol is warranted to identify lead candidates with improved potency, broader spectrum of activity, and favorable safety profiles for the treatment of fungal infections.
References
- 1. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of a new antifungal imidazole, AFK-108, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on antifungal agents. 23. Novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)- 2-alkylisoxazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: [4-(1H-Imidazol-1-yl)phenyl]methanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
[4-(1H-Imidazol-1-yl)phenyl]methanol is a versatile building block in medicinal chemistry, serving as a key intermediate in the synthesis of various biologically active compounds. Its derivatives have demonstrated significant potential as antifungal, anticancer, and anti-inflammatory agents, as well as treatments for neurological disorders. This document provides detailed application notes, experimental protocols for the synthesis of the parent molecule and its key derivatives, and an overview of the associated signaling pathways.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 86718-08-3 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O | [1] |
| Molecular Weight | 174.20 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 65 °C | [2] |
| Boiling Point | 400.7 °C at 760 mmHg | [2] |
| Flash Point | 196.1 °C | [2] |
| Density | 1.13 g/cm³ | [2] |
Applications in Medicinal Chemistry
[4-(1H-Imidazol-1-yl)phenyl]methanol serves as a crucial scaffold for the development of a diverse range of therapeutic agents. The imidazole moiety is a well-established pharmacophore known for its ability to coordinate with metal ions in enzyme active sites and participate in hydrogen bonding interactions.
Antifungal Activity
Derivatives of [4-(1H-Imidazol-1-yl)phenyl]methanol, particularly imidazole-containing chalcones, have shown potent antifungal activity. These compounds primarily act by inhibiting lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately cell death.
Quantitative Data: Antifungal Activity of Imidazole-Chalcone Derivatives
| Compound | Target Organism | MIC₅₀ (µg/mL) | Reference |
| Imidazole-Chalcone Derivative 3a | Candida albicans | 1.56 | [3] |
| Imidazole-Chalcone Derivative 3b | Candida albicans | 0.78 | [3] |
| Imidazole-Chalcone Derivative 3c | Candida albicans | 0.78 | [3] |
| Imidazole-Chalcone Derivative 3d | Candida albicans | 3.125 | [3] |
| Imidazole-Chalcone Derivative 3c | Candida krusei | 0.78 | [3] |
| Ketoconazole (Reference) | Candida species | - | [3] |
Anticancer Activity
Various derivatives have been investigated for their anticancer properties, with mechanisms of action targeting key signaling pathways involved in tumor growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.
Quantitative Data: Anticancer Activity of Imidazole Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Target | Reference |
| Imidazole Derivative 4f | A549 (Lung Cancer) | 7.5 | EGFR | [4] |
| Imidazole Derivative 4f | HeLa (Cervical Cancer) | 9.3 | EGFR | [4] |
| Imidazole Derivative 4f | MCF-7 (Breast Cancer) | 8.9 | EGFR | [4] |
| Imidazole Derivative 4e | A549 (Lung Cancer) | 8.9 | EGFR | [4] |
| Imidazole Derivative 4e | HeLa (Cervical Cancer) | 11.1 | EGFR | [4] |
| Imidazole Derivative 4e | MCF-7 (Breast Cancer) | 9.2 | EGFR | [4] |
| Phenyl Imidazole Derivative 25 | Gli-luciferase assay | 0.01 | Hedgehog Signaling Pathway | [5] |
Aromatase Inhibition
Certain quinoline derivatives of [4-(1H-Imidazol-1-yl)phenyl]methanol have been evaluated as non-steroidal aromatase inhibitors. Aromatase is a crucial enzyme in the biosynthesis of estrogens, and its inhibition is a key strategy in the treatment of hormone-dependent breast cancer.
Experimental Protocols
Synthesis of [4-(1H-Imidazol-1-yl)phenyl]methanol
This protocol describes a general method for the N-alkylation of imidazole with a benzyl halide.
Materials:
-
Imidazole
-
4-(Chloromethyl)benzyl alcohol or 4-(Bromomethyl)benzyl alcohol
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of imidazole (1.0 eq) in anhydrous DMF, add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 4-(chloromethyl)benzyl alcohol or 4-(bromomethyl)benzyl alcohol (1.0 eq) in anhydrous DMF dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexane) to yield [4-(1H-Imidazol-1-yl)phenyl]methanol.
Synthesis of Imidazole-Chalcone Derivatives
This protocol is based on the Claisen-Schmidt condensation.
Materials:
-
4-(1H-Imidazol-1-yl)benzaldehyde
-
Substituted acetophenone
-
Methanol
-
Aqueous Sodium Hydroxide (NaOH)
Procedure:
-
Dissolve 4-(1H-imidazol-1-yl)benzaldehyde (1.0 eq) and the substituted acetophenone (1.0 eq) in methanol in a round-bottom flask.[6]
-
Add aqueous NaOH solution dropwise while stirring at room temperature.[6]
-
Continue stirring for 2-4 hours. A precipitate will form.[6]
-
Filter the precipitate, wash with cold water, and then with cold methanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure imidazole-chalcone derivative.[6]
Signaling Pathways
Antifungal Mechanism: Inhibition of Lanosterol 14-α-demethylase
The primary antifungal mechanism of azole derivatives involves the inhibition of the cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The nitrogen atom in the imidazole ring of the inhibitor coordinates with the heme iron atom in the active site of the enzyme, preventing the binding of the natural substrate, lanosterol.[7]
Anticancer Mechanism: Inhibition of Aromatase
Non-steroidal aromatase inhibitors containing an imidazole or triazole moiety act by reversibly binding to the active site of the aromatase enzyme. The nitrogen atom of the heterocycle coordinates to the heme iron of the cytochrome P450 unit of the enzyme, thereby blocking the access of the natural substrates, androgens (androstenedione and testosterone), and preventing their conversion to estrogens (estrone and estradiol).[8]
Anticancer Mechanism: Inhibition of EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration. Upon ligand binding, EGFR dimerizes and autophosphorylates its tyrosine residues, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. Imidazole derivatives can act as EGFR inhibitors by competing with ATP for binding to the kinase domain, thereby blocking its activity and downstream signaling.[9][10]
Anticancer Mechanism: Inhibition of VEGFR Signaling
The Vascular Endothelial Growth Factor Receptor (VEGFR) is another crucial receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Ligand (VEGF) binding to VEGFR triggers dimerization and autophosphorylation, activating downstream signaling pathways like the PI3K-AKT and PLCγ-PKC pathways. Small molecule inhibitors containing the imidazole scaffold can block the ATP-binding site of VEGFR, thus inhibiting angiogenesis.[4][11]
References
- 1. asianpubs.org [asianpubs.org]
- 2. lookchem.com [lookchem.com]
- 3. Non steroidal aromatase inhibitors - Wikipedia [en.wikipedia.org]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sterol 14α-Demethylase Cytochrome P450 (CYP51), a P450 in all Biological Kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer potential of some imidazole and fused imidazole derivatives: exploring the mechanism via epidermal growth factor receptor (EGFR) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
Application of [4-(1H-Imidazol-1-yl)phenyl]methanol in Cancer Cell Growth Inhibition: Information Not Currently Available in Public Domain
Despite a comprehensive search of scientific literature and databases, specific data regarding the application of [4-(1H-Imidazol-1-yl)phenyl]methanol in the inhibition of cancer cell growth is not publicly available. While the broader class of imidazole-containing compounds has shown significant promise in anticancer research, studies detailing the cytotoxic effects, mechanism of action, and relevant experimental protocols for this particular molecule are not found in the reviewed resources.
General Overview of Imidazole Derivatives in Cancer Research
The imidazole scaffold is a prominent feature in many compounds investigated for their potential as cancer therapeutics.[1][2][3] Research has shown that imidazole derivatives can inhibit cancer cell growth through various mechanisms of action:
-
Kinase Inhibition: Many imidazole-based compounds act as inhibitors of protein kinases, which are crucial enzymes in cellular signaling pathways that regulate cell proliferation, differentiation, and survival.[2] By blocking the activity of specific kinases involved in cancer progression, these compounds can halt tumor growth.
-
Induction of Apoptosis: Some imidazole derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[2][4] This can be achieved through various means, including the generation of reactive oxygen species (ROS) that cause cellular damage and trigger the apoptotic cascade.[2][5]
-
Cell Cycle Arrest: Imidazole compounds can interfere with the normal progression of the cell cycle in cancer cells, often causing them to arrest at specific checkpoints.[4][6] This prevents the cells from dividing and proliferating.
-
Tubulin Polymerization Inhibition: Certain imidazole derivatives can disrupt the formation of microtubules, which are essential for cell division, by inhibiting the polymerization of tubulin.[1]
[4-(1H-Imidazol-1-yl)phenyl]methanol: Current Status
The compound [4-(1H-Imidazol-1-yl)phenyl]methanol is commercially available and is primarily documented as a chemical intermediate or building block for the synthesis of other compounds.[7] While its use in pharmaceutical research is noted, the focus of existing public information appears to be on its potential applications in areas other than oncology, such as neurological disorders.
Due to the absence of specific studies on the anticancer properties of [4-(1H-Imidazol-1-yl)phenyl]methanol, the following components requested by the user cannot be provided:
-
Quantitative Data Presentation: No IC50 values or other quantitative data on the inhibition of cancer cell growth by this specific compound are available to be summarized in tables.
-
Detailed Experimental Protocols: Without published research, specific methodologies for experiments such as cell viability assays, apoptosis assays, or western blotting for this compound cannot be detailed.
-
Signaling Pathway and Workflow Diagrams: The mechanism of action and the specific signaling pathways affected by [4-(1H-Imidazol-1-yl)phenyl]methanol in cancer cells are unknown, precluding the creation of accurate diagrams.
While the imidazole chemical motif is a promising area for the discovery of novel anticancer agents, [4-(1H-Imidazol-1-yl)phenyl]methanol itself remains an uncharacterized compound in this context. Further research, including initial screening against various cancer cell lines, would be necessary to determine if it possesses any significant anti-proliferative activity. Should such activity be discovered, subsequent studies would be required to elucidate its mechanism of action and establish detailed protocols for its use and evaluation. At present, it should be considered a compound with no documented application in the inhibition of cancer cell growth.
References
- 1. Cas 103573-92-8,[4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]METHANOL | lookchem [lookchem.com]
- 2. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Protocol for the characterization of [4-(1H-Imidazol-1-yl)phenyl]methanol derivatives.
For Researchers, Scientists, and Drug Development Professionals
Application Note
This document provides a comprehensive protocol for the synthesis and characterization of derivatives of [4-(1H-Imidazol-1-yl)phenyl]methanol, a scaffold of interest in medicinal chemistry due to the diverse biological activities associated with imidazole-containing compounds. Imidazole derivatives have shown promise as anticancer, antifungal, and anti-inflammatory agents. Their therapeutic potential often stems from their ability to interact with key signaling pathways, such as the Wnt/β-catenin and p21-activated kinase 4 (PAK4) pathways, which are implicated in cancer progression.
This protocol outlines the synthetic modification of the parent molecule, followed by detailed procedures for purification and structural elucidation using a suite of analytical techniques. The provided methodologies are intended to ensure the generation of high-quality, well-characterized compounds for downstream biological evaluation.
I. Synthesis of [4-(1H-Imidazol-1-yl)phenyl]methanol Derivatives
A generalized synthetic scheme for the derivatization of [4-(1H-Imidazol-1-yl)phenyl]methanol is presented below. This typically involves the modification of the hydroxyl group to generate a library of analogs with diverse physicochemical properties.
Application Notes and Protocols for the Quantification of [4-(1H-Imidazol-1-yl)phenyl]methanol
Introduction
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like many imidazole derivatives. A reversed-phase HPLC method with UV detection is a suitable approach for the analysis of [4-(1H-Imidazol-1-yl)phenyl]methanol.
Experimental Protocol: HPLC-UV
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.
2. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid or phosphoric acid (for pH adjustment)
-
[4-(1H-Imidazol-1-yl)phenyl]methanol reference standard
3. Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic elution can be optimized. A good starting point is a mixture of acetonitrile and water (or a buffer like phosphate buffer, pH adjusted to around 3-7). For example, a mobile phase of Methanol: 0.025 M KH2PO4 (70:30, v/v) adjusted to pH 3.20 with ortho-phosphoric acid can be effective for separating imidazole compounds.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Based on the UV spectrum of [4-(1H-Imidazol-1-yl)phenyl]methanol. A wavelength around 210-230 nm is likely to provide good sensitivity for the imidazole moiety. A PDA detector would be beneficial to determine the optimal wavelength.
-
Injection Volume: 10-20 µL.
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of [4-(1H-Imidazol-1-yl)phenyl]methanol reference standard and dissolve it in a suitable solvent (e.g., methanol or mobile phase) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: The sample preparation will depend on the matrix. For drug formulations, dissolution in the mobile phase followed by filtration through a 0.45 µm syringe filter may be sufficient. For biological samples, a protein precipitation or liquid-liquid extraction step will be necessary.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Determine the concentration of [4-(1H-Imidazol-1-yl)phenyl]methanol in the samples by interpolating their peak areas on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. For non-volatile compounds like [4-(1H-Imidazol-1-yl)phenyl]methanol, a derivatization step is often required to increase volatility and improve chromatographic performance.
Experimental Protocol: GC-MS
1. Instrumentation and Columns:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
2. Reagents and Standards:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or isobutyl chloroformate). The use of a derivatization step is common for the GC-MS analysis of imidazole compounds.[2]
-
Solvent for extraction and dilution (e.g., ethyl acetate, dichloromethane).
-
[4-(1H-Imidazol-1-yl)phenyl]methanol reference standard.
3. Derivatization Procedure:
-
Evaporate the solvent from the sample or standard extract to dryness under a gentle stream of nitrogen.
-
Add the derivatizing agent and a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture (e.g., at 60-70 °C) for a specified time (e.g., 30-60 minutes) to complete the reaction.
-
Cool the sample to room temperature before injection into the GC-MS.
4. GC-MS Conditions:
-
Injector Temperature: 250-280 °C.
-
Injection Mode: Splitless or split, depending on the expected concentration.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min, and hold for several minutes.
-
MS Transfer Line Temperature: 280-300 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: A range covering the expected mass-to-charge ratios (m/z) of the derivatized analyte (e.g., 50-500 amu).
-
Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity and selectivity.
5. Data Analysis:
-
Identify the peak corresponding to the derivatized [4-(1H-Imidazol-1-yl)phenyl]methanol based on its retention time and mass spectrum.
-
For quantification, construct a calibration curve using the peak areas of a specific ion (quantification ion) from the SIM data of the derivatized standards.
-
Determine the concentration of the analyte in the samples from the calibration curve.
Quantitative Data Summary
The following table summarizes the proposed quantitative parameters for the HPLC and GC-MS methods. These are starting points and will require optimization and validation for a specific application.
| Parameter | HPLC-UV Method | GC-MS Method (with derivatization) |
| Instrumentation | HPLC with UV/PDA Detector | GC with Mass Spectrometer |
| Column | C18 Reversed-Phase (e.g., 250x4.6mm, 5µm) | 5% Phenyl-methylpolysiloxane (e.g., 30m x 0.25mm) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water or Buffer | Helium |
| Detection | UV Absorbance (e.g., 210-230 nm) | Mass Spectrometry (EI) |
| Quantification Mode | External Standard Calibration | External Standard Calibration (SIM mode) |
| Linearity | To be determined (e.g., 0.1 - 100 µg/mL) | To be determined (e.g., 0.01 - 10 µg/mL) |
| Limit of Detection (LOD) | To be determined (e.g., < 0.1 µg/mL) | To be determined (e.g., < 0.01 µg/mL) |
| Limit of Quantification (LOQ) | To be determined (e.g., < 0.5 µg/mL) | To be determined (e.g., < 0.05 µg/mL) |
| Precision (RSD%) | Target < 5% | Target < 10% |
| Accuracy (Recovery %) | Target 95-105% | Target 90-110% |
Visualizations
References
Application Notes and Protocols for the Derivatization of [4-(1H-Imidazol-1-yl)phenyl]methanol for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of ester and ether derivatives of [4-(1H-imidazol-1-yl)phenyl]methanol and their subsequent evaluation in biological screening assays. The imidazole moiety is a key structural component in many biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, antifungal, and antibacterial properties.[1][2][3][4] Derivatization of the hydroxyl group of [4-(1H-imidazol-1-yl)phenyl]methanol offers a strategic approach to generate a library of novel compounds for high-throughput screening and the discovery of new therapeutic leads.
Synthetic Derivatization of [4-(1H-Imidazol-1-yl)phenyl]methanol
The hydroxyl group of [4-(1H-imidazol-1-yl)phenyl]methanol is a prime site for chemical modification through esterification and etherification reactions. These reactions allow for the introduction of a diverse range of functional groups, which can significantly modulate the physicochemical properties and biological activity of the parent molecule.
General Experimental Workflow
The overall workflow for the synthesis and screening of the derivative library is depicted below.
Caption: Overall experimental workflow from synthesis to biological screening.
Protocol 1: Esterification of [4-(1H-Imidazol-1-yl)phenyl]methanol
This protocol describes a general method for the synthesis of ester derivatives.
Caption: General scheme for the esterification reaction.
Materials:
-
[4-(1H-Imidazol-1-yl)phenyl]methanol
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Acid chloride (e.g., acetyl chloride, benzoyl chloride) or Carboxylic acid (e.g., acetic acid, benzoic acid)
-
Triethylamine (for acid chloride route) or a catalytic amount of concentrated Sulfuric Acid (for carboxylic acid route)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Dissolve [4-(1H-Imidazol-1-yl)phenyl]methanol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
For the acid chloride route: Cool the solution to 0 °C and add triethylamine (1.2 eq). Slowly add the acid chloride (1.1 eq) dropwise.
-
For the carboxylic acid route: Add the carboxylic acid (1.2 eq) and a few drops of concentrated sulfuric acid.
-
Allow the reaction to stir at room temperature (acid chloride route) or reflux (carboxylic acid route) and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Protocol 2: Etherification of [4-(1H-Imidazol-1-yl)phenyl]methanol (Williamson Ether Synthesis)
This protocol describes a general method for the synthesis of ether derivatives.[5][6][7]
References
- 1. Synthesis, antimicrobial activity and molecular modeling studies of halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ppor.az [ppor.az]
- 4. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 18.2 Preparing Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Scale-up Synthesis of [4-(1H-Imidazol-1-yl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
[4-(1H-Imidazol-1-yl)phenyl]methanol is a key building block in the synthesis of various pharmaceutical compounds, recognized for its role as a ligand for receptors in the central nervous system.[1][2] This document provides a detailed protocol for the scale-up synthesis of [4-(1H-Imidazol-1-yl)phenyl]methanol, focusing on a robust and scalable N-alkylation reaction. The protocol is designed for researchers and process chemists in the pharmaceutical industry, providing key data, experimental procedures, and workflow visualizations to facilitate the transition from laboratory to pilot-plant scale production.
Introduction
The imidazole moiety is a critical pharmacophore present in numerous biologically active molecules. [4-(1H-Imidazol-1-yl)phenyl]methanol serves as a versatile intermediate in the development of new therapeutics, particularly those targeting neurological disorders.[1][2] The efficient and scalable synthesis of this compound is therefore of significant interest to the drug development community. The presented protocol details the N-alkylation of imidazole with 4-(chloromethyl)benzyl alcohol, a common and effective method for the preparation of this class of compounds.
Data Presentation
The following table summarizes the key quantitative data for the scale-up synthesis of [4-(1H-Imidazol-1-yl)phenyl]methanol.
| Reagent/Product | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mol) | Weight (kg) | Molar Ratio |
| Imidazole | C₃H₄N₂ | 68.08 | 161.6 | 11.0 | 1.1 |
| 4-(Chloromethyl)benzyl alcohol | C₈H₉ClO | 156.61 | 146.9 | 23.0 | 1.0 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 200.4 | 27.7 | 1.36 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | 115 (approx. 122 L) | - |
| [4-(1H-Imidazol-1-yl)phenyl]methanol | C₁₁H₁₂N₂O | 188.23 | - | Theoretical: 27.65 kg | - |
| Expected Yield | - | - | - | 22.1 kg | ~80% |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the kilogram-scale synthesis of [4-(1H-Imidazol-1-yl)phenyl]methanol.
Safety Precautions:
-
Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.
-
Ventilation: The reaction should be carried out in a well-ventilated fume hood or a controlled reactor system to avoid inhalation of vapors.
-
Reagent Handling: Imidazole is harmful if swallowed and causes severe skin burns and eye damage. 4-(Chloromethyl)benzyl alcohol is a lachrymator and should be handled with care. Potassium carbonate is an irritant. Consult the Safety Data Sheets (SDS) for all reagents before commencing work.
Equipment:
-
200 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, reflux condenser, and a nitrogen inlet.
-
Heating and cooling system for the reactor.
-
Filtration apparatus suitable for large volumes.
-
Drying oven.
Procedure:
-
Reactor Setup: Ensure the 200 L reactor is clean, dry, and purged with nitrogen.
-
Charging Reagents:
-
Charge the reactor with N,N-Dimethylformamide (DMF) (115 kg).
-
Add imidazole (11.0 kg, 161.6 mol) to the reactor with stirring.
-
Add potassium carbonate (27.7 kg, 200.4 mol) to the mixture.
-
-
Reaction Initiation:
-
Begin stirring the mixture and heat the reactor to 60-70°C.
-
Once the temperature is stable, slowly add a solution of 4-(chloromethyl)benzyl alcohol (23.0 kg, 146.9 mol) in DMF (20 L) to the reactor over a period of 2-3 hours. Maintain the internal temperature between 60-70°C during the addition.
-
-
Reaction Monitoring:
-
After the addition is complete, maintain the reaction mixture at 60-70°C for an additional 8-12 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) until the starting material (4-(chloromethyl)benzyl alcohol) is consumed.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature (20-25°C).
-
Slowly add water (100 L) to the reaction mixture with stirring to precipitate the product.
-
Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
-
Filter the solid product using a suitable filtration apparatus.
-
Wash the filter cake with deionized water (3 x 20 L) to remove any remaining salts and DMF.
-
-
Purification and Drying:
-
The crude product can be further purified by recrystallization from a suitable solvent system such as isopropanol/water or ethyl acetate.
-
For recrystallization, dissolve the crude product in the minimum amount of hot isopropanol, and then slowly add water until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Filter the purified crystals and wash with a cold isopropanol/water mixture.
-
Dry the final product in a vacuum oven at 50-60°C until a constant weight is achieved.
-
Mandatory Visualization
Diagram 1: Experimental Workflow for Scale-up Synthesis
Caption: Workflow for the scale-up synthesis.
Diagram 2: Logical Relationship of Synthesis Steps
Caption: Logical flow of the synthesis process.
References
Application Notes and Protocols: The Role of [4-(1H-Imidazol-1-yl)phenyl]methanol in Synthesizing Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of [4-(1H-Imidazol-1-yl)phenyl]methanol and its derivatives in the development of potent kinase inhibitors. This document outlines detailed experimental protocols, presents key quantitative data for synthesized inhibitors, and visualizes relevant biological pathways and synthetic workflows.
Introduction
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs. The [4-(1H-Imidazol-1-yl)phenyl] moiety, in particular, serves as a valuable pharmacophore that can engage in key interactions within the ATP-binding site of various kinases. [4-(1H-Imidazol-1-yl)phenyl]methanol is a versatile starting material for the synthesis of these inhibitors, allowing for diverse functionalization to achieve desired potency and selectivity. This document will focus on its application in the synthesis of inhibitors for BCR-ABL, p38 MAP Kinase, and Transforming Growth Factor-β-Activated Kinase 1 (TAK1).
Kinase Inhibitor Data
The following tables summarize the in vitro potency of representative kinase inhibitors synthesized using an imidazole-phenyl core structure.
Table 1: BCR-ABL Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Cell Line | IC50 (nM) | Reference |
| Nilotinib | BCR-ABL | 20 | K562 | <30 | [1] |
| Compound 16a | BCR-ABL1 | 8.5 | K562 | <2 | [2] |
| Compound 7a | wt BCR-ABL1 | 14.2 | - | - | [3] |
| Compound 33a | BCR-ABL | 20.1 | - | - | [4] |
| Compound 33a | BCR-ABL (T315I) | 43.7 | - | - | [4] |
| Compound 3m | Abl | 1273 | - | - | [5] |
| Compound 3m | Abl (T315I) | 39890 | - | - | [5] |
Table 2: p38 MAP Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (µM) | Reference |
| SB 203580 | p38α MAPK | 0.3 | [6] |
| Compound 3e | p38α MAPK | 0.10 - 5.1 | [6] |
| Compound AA6 | p38 Kinase | 0.403 | [7] |
Table 3: TAK1 Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 2 | TAK1 | 10 | [8] |
| Compound 3 | TAK1 | 30 | [8] |
| Staurosporine | TAK1 | 39 | [8] |
Signaling Pathways
Understanding the signaling context of the target kinase is critical for inhibitor development. Below are simplified diagrams of the BCR-ABL, p38 MAPK, and TAK1 signaling pathways.
Caption: The BCR-ABL signaling pathway, a key driver in Chronic Myeloid Leukemia.
Caption: The p38 MAPK signaling cascade, a key regulator of cellular stress responses.
Caption: The TAK1 signaling pathway, a central node in inflammation.
Experimental Protocols
The following section details a representative synthetic workflow for the preparation of Nilotinib, a potent BCR-ABL inhibitor, starting from a derivative of [4-(1H-Imidazol-1-yl)phenyl]methanol.
Synthetic Workflow for Nilotinib
Caption: A plausible synthetic route to Nilotinib from a [4-(1H-Imidazol-1-yl)phenyl] precursor.
Detailed Synthetic Protocol for Nilotinib
This protocol is a composite based on published synthetic routes for Nilotinib.[9][10] The initial steps to convert [4-(1H-Imidazol-1-yl)phenyl]methanol to the key amine intermediate are proposed based on standard organic chemistry transformations.
Step 1: Synthesis of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitro-benzamide hydrochloride (Intermediate C)
-
To a solution of 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzeneamine (Intermediate A) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a base such as triethylamine or diisopropylethylamine.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of 4-methyl-3-nitrobenzoyl chloride (Intermediate B) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-amino-benzamide (Intermediate D)
-
Dissolve 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-nitro-benzamide hydrochloride (Intermediate C) in a suitable solvent such as methanol or ethanol.
-
Add stannous chloride dihydrate (SnCl2·2H2O) to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours.[10]
-
Alternatively, catalytic hydrogenation can be performed using Raney Nickel and hydrogen gas in a pressure reactor.[9]
-
Monitor the reaction for the disappearance of the starting material.
-
After completion, cool the reaction mixture and neutralize with a base (e.g., aqueous sodium bicarbonate or ammonia solution).
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield the desired amine.
Step 3: Synthesis of Nilotinib
-
A mixture of 4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl-5-(trifluoromethyl)phenyl]-3-guanidino-benzamide (prepared from Intermediate D by reaction with cyanamide) and 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one (Intermediate E) in n-butanol is heated at 110-115 °C for 9 hours.[9]
-
Cool the reaction mixture to room temperature, and the separated solid is collected by filtration.
-
The crude product is purified by leaching with hot water and hot methanol.
-
The resulting solid is dried under vacuum to yield Nilotinib.
Conclusion
[4-(1H-Imidazol-1-yl)phenyl]methanol is a valuable and versatile building block for the synthesis of a wide range of kinase inhibitors. The imidazole-phenyl scaffold it provides is adept at forming crucial interactions within the kinase ATP-binding site, leading to potent inhibition. The synthetic protocols and pathway diagrams presented herein serve as a practical guide for researchers engaged in the design and development of novel kinase inhibitors for therapeutic applications. Further exploration of derivatives of this scaffold holds significant promise for the discovery of next-generation targeted therapies.
References
- 1. ClinPGx [clinpgx.org]
- 2. Design, synthesis, and biological activity of 4-(imidazo[1,2-b]pyridazin-3-yl)-1H-pyrazol-1-yl-phenylbenzamide derivatives as BCR-ABL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological activity of phenyl-pyrazole derivatives as BCR-ABL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors [mdpi.com]
- 7. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. US20150183762A1 - Process for the preparation of nilotinib - Google Patents [patents.google.com]
Troubleshooting & Optimization
Troubleshooting [4-(1H-Imidazol-1-yl)phenyl]methanol synthesis side reactions
This technical support center provides troubleshooting guidance for the synthesis of [4-(1H-Imidazol-1-yl)phenyl]methanol, a key intermediate for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of [4-(1H-Imidazol-1-yl)phenyl]methanol, typically prepared via N-alkylation of imidazole with a 4-(halomethyl)phenylmethanol derivative, can stem from several factors. Incomplete deprotonation of imidazole, suboptimal reaction conditions, or degradation of starting materials are common culprits.
Troubleshooting Steps:
-
Base and Solvent System: Ensure complete deprotonation of imidazole. For less reactive starting materials, a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is effective. For more reactive halides, milder bases like potassium carbonate (K₂CO₃) in acetonitrile can be sufficient.
-
Reaction Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they may also promote side reactions. It is advisable to start at room temperature and gently heat the reaction mixture, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Starting Material Quality: Verify the purity of your starting materials. 4-(Bromomethyl)phenyl]methanol can degrade over time, especially if exposed to moisture or heat. Using fresh or purified starting materials is recommended.
Q2: I am observing a significant amount of a byproduct with a higher molecular weight. What could it be and how can I minimize its formation?
A2: A common byproduct in this synthesis is the dialkylated imidazolium salt, formed by the reaction of the product, [4-(1H-Imidazol-1-yl)phenyl]methanol, with another molecule of the alkylating agent. This over-alkylation is more prevalent with higher concentrations of the alkylating agent and elevated temperatures.
Strategies to Minimize Dialkylation:
-
Stoichiometry Control: Use a slight excess of imidazole relative to the 4-(halomethyl)phenylmethanol (e.g., 1.1 to 1.2 equivalents of imidazole).
-
Slow Addition: Add the alkylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.
-
Reaction Monitoring: Closely monitor the reaction's progress and stop it as soon as the starting material is consumed to prevent further reaction of the product.
Q3: My final product seems to contain impurities related to the benzylic alcohol. What are the likely side reactions?
A3: The benzylic alcohol group in both the starting material (e.g., 4-(hydroxymethyl)benzyl chloride) and the product is susceptible to side reactions, primarily oxidation and etherification.
-
Oxidation: The benzylic alcohol can be oxidized to the corresponding aldehyde, 4-(1H-imidazol-1-ylmethyl)benzaldehyde, or further to the carboxylic acid, 4-(1H-imidazol-1-ylmethyl)benzoic acid. This is more likely to occur if the reaction is exposed to air for extended periods or if oxidizing agents are present.
-
Etherification: Under certain conditions, particularly with strong bases, the alcohol can be deprotonated and react with the alkylating agent to form a symmetrical ether, bis(4-(1H-imidazol-1-ylmethyl)phenyl) ether.
To mitigate these side reactions, it is crucial to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon) and to carefully control the reaction temperature and stoichiometry.
Q4: How can I effectively purify my [4-(1H-Imidazol-1-yl)phenyl]methanol?
A4: Purification can typically be achieved through standard laboratory techniques.
-
Column Chromatography: Silica gel column chromatography is a common and effective method. A solvent system with a gradient of increasing polarity, such as dichloromethane/methanol or ethyl acetate/hexanes, can be used to separate the desired product from less polar starting materials and more polar byproducts.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent mixture can be a highly effective purification method.
Data Presentation
Table 1: Effect of Reaction Conditions on Product Yield and Side Product Formation
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Product Yield (%) | Dialkylation (%) | Oxidation (%) |
| 1 | K₂CO₃ (1.5) | Acetonitrile | 60 | 24 | 65 | 5 | <2 |
| 2 | NaH (1.2) | DMF | 25 | 12 | 85 | 8 | <1 |
| 3 | NaH (1.2) | DMF | 80 | 6 | 70 | 15 | 5 |
| 4 | Cs₂CO₃ (2.0) | Acetonitrile | 80 | 18 | 78 | 7 | 3 |
Note: These are representative data to illustrate trends and may not reflect actual experimental results.
Experimental Protocols
General Protocol for the Synthesis of [4-(1H-Imidazol-1-yl)phenyl]methanol
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
Imidazole
-
4-(Bromomethyl)phenyl)methanol or 4-(Chloromethyl)phenyl)methanol
-
Sodium hydride (60% dispersion in mineral oil) or Potassium Carbonate
-
Anhydrous N,N-Dimethylformamide (DMF) or Anhydrous Acetonitrile
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Procedure using Sodium Hydride in DMF:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous DMF.
-
Carefully add sodium hydride (1.2 equivalents) to the DMF with stirring.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve imidazole (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes, or until hydrogen gas evolution ceases.
-
Cool the mixture back to 0 °C and add a solution of 4-(bromomethyl)phenyl)methanol (1.05 equivalents) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of [4-(1H-Imidazol-1-yl)phenyl]methanol.
Caption: Potential side reactions in the synthesis of [4-(1H-Imidazol-1-yl)phenyl]methanol.
Caption: Troubleshooting logic for low yield in the synthesis of [4-(1H-Imidazol-1-yl)phenyl]methanol.
Technical Support Center: Optimization of N-Arylation of Imidazole
Welcome to the technical support center for the N-arylation of imidazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.
Troubleshooting Guide
This section addresses common issues and provides systematic solutions to overcome them during the N-arylation of imidazole.
Question: My N-arylation reaction is giving a low yield or is not proceeding to completion. What are the potential causes and how can I improve the outcome?
Answer:
Low yields in N-arylation reactions of imidazole can be attributed to several factors, including suboptimal catalyst activity, inappropriate choice of base or solvent, or issues with reagent quality.
Troubleshooting Steps:
-
Catalyst System Evaluation: The choice of catalyst and ligand is critical. Both copper and palladium-based systems are commonly used, each with its own advantages and optimal conditions.
-
Palladium Catalysis (Buchwald-Hartwig type): Imidazoles can act as inhibitors by strongly coordinating to the palladium center, preventing the formation of the active catalytic complex.[1][2] To circumvent this, pre-activation of the palladium catalyst is highly recommended. This involves heating the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand in the solvent for a short period before adding the imidazole and other reactants.[1][2]
-
Copper Catalysis (Ullmann type): The combination of a copper source (e.g., CuI, Cu₂O, CuBr) and a suitable ligand is crucial.[3][4][5] Ligands such as 1,10-phenanthroline derivatives, N,N'-dimethylethylenediamine (DMEDA), or 8-hydroxyquinoline can significantly improve reaction efficiency.[3][4][6] The use of heterogeneous catalysts, such as Pd/AlO(OH) NPs or copper-based nanocatalysts, can also offer high yields and easier catalyst recovery.[7]
-
-
Optimization of Base and Solvent: The base and solvent play a pivotal role in the reaction's success.
-
Base Selection: A variety of bases can be employed, and their strength and solubility can influence the reaction rate and yield. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu).[1][3][8] The choice of base is often dependent on the specific catalytic system and substrates. For instance, NaOtBu is frequently used in palladium-catalyzed reactions, while K₃PO₄ and Cs₂CO₃ are common in copper-catalyzed systems.[1][3]
-
Solvent Choice: The solvent should be chosen to ensure adequate solubility of all reactants. Commonly used solvents include toluene, dioxane, DMF, DMSO, and acetonitrile.[3][4][5] In some cases, a mixture of solvents, such as water/isopropyl alcohol, has been shown to be effective, particularly with heterogeneous catalysts.[7]
-
-
Reaction Temperature and Time: These parameters are critical and often need to be optimized for specific substrate combinations. Reaction temperatures typically range from 80°C to 120°C.[1][3][4] Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time and to avoid potential side reactions or product degradation from prolonged heating.
Question: I am observing the formation of regioisomers in the N-arylation of my unsymmetrically substituted imidazole. How can I control the regioselectivity?
Answer:
Controlling regioselectivity in the N-arylation of unsymmetrical imidazoles is a common challenge. The outcome is often influenced by steric and electronic factors of the imidazole substrate, as well as the reaction conditions.
Strategies for Controlling Regioselectivity:
-
Steric Hindrance: Arylation generally occurs at the less sterically hindered nitrogen atom.[1] By choosing appropriate protecting groups or modifying substituents on the imidazole ring, you can direct the arylation to the desired nitrogen.
-
Ligand Effect: The choice of ligand in the catalytic system can influence the regioselectivity. Screening different ligands is recommended to find the optimal one for your specific substrate.[4]
-
Protecting Groups: Employing a protecting group on one of the nitrogen atoms can ensure site-selective arylation. The protecting group can be removed in a subsequent step.
Question: My reaction is producing significant amounts of side products, such as dehalogenated arene or homocoupling of the aryl halide. What can I do to minimize these?
Answer:
The formation of side products is often indicative of a non-optimal catalytic cycle or reaction conditions.
Minimizing Side Product Formation:
-
Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from interfering with the catalyst.[3]
-
Ligand-to-Metal Ratio: The ratio of ligand to metal can be crucial. An insufficient amount of ligand may lead to catalyst decomposition and side reactions. It is often beneficial to use a slight excess of the ligand.
-
Purity of Reagents: Use high-purity reagents and anhydrous solvents, as impurities and water can negatively impact the catalytic activity and lead to side reactions.[4]
-
Temperature Control: Excessively high temperatures can promote side reactions. It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Frequently Asked Questions (FAQs)
Q1: Which catalytic system is better for N-arylation of imidazole: Palladium or Copper?
A1: Both palladium and copper-based catalytic systems are effective for the N-arylation of imidazoles, and the choice depends on the specific substrates, functional group tolerance, and cost considerations.
-
Palladium-catalyzed (Buchwald-Hartwig) reactions are often highly efficient and tolerate a wide range of functional groups.[1] However, palladium catalysts can be more expensive and sensitive to inhibition by the imidazole substrate.[1][2]
-
Copper-catalyzed (Ullmann) reactions are a more traditional and cost-effective method.[4][9] Modern advancements with specific ligands have made these reactions milder and more versatile.[4][5]
Q2: What is the role of the ligand in the N-arylation reaction?
A2: The ligand plays a critical role in stabilizing the metal catalyst, increasing its solubility, and modulating its reactivity. In both palladium and copper-catalyzed systems, the ligand facilitates the key steps of the catalytic cycle, such as oxidative addition and reductive elimination, leading to higher yields and selectivity.[1][4]
Q3: Can I use aryl chlorides for the N-arylation of imidazole?
A3: Aryl chlorides are generally less reactive than aryl bromides and iodides. While some highly active palladium catalytic systems can effectively couple aryl chlorides, many copper-based systems show poor reactivity.[1][5] If you need to use an aryl chloride, a robust palladium-phosphine catalyst system is likely your best option.[1]
Q4: How can I purify the final N-arylated imidazole product?
A4: After the reaction is complete, a standard workup procedure is typically followed. This involves quenching the reaction, extracting the product into an organic solvent, washing with brine, and drying over an anhydrous salt like Na₂SO₄.[3] The crude product is then purified, most commonly by flash column chromatography on silica gel using a suitable eluent system, such as a hexane/ethyl acetate gradient.[3]
Data Presentation
Table 1: Comparison of Optimized Reaction Conditions for Palladium-Catalyzed N-Arylation
| Parameter | Condition 1 | Condition 2 |
| Catalyst | Pd₂(dba)₃ | Pd(OAc)₂ |
| Ligand | Xantphos or BINAP | Biaryl Phosphine L1 |
| Base | K₃PO₄ or NaOtBu | K₃PO₄ |
| Solvent | Toluene or Dioxane | Not specified |
| Temperature | 80-110 °C | 120 °C (pre-activation) |
| Catalyst Loading | 1-2 mol % Pd | 0.5-2.5 mol % Pd |
| Yield | 75-98%[3] | up to 95%[1] |
Table 2: Comparison of Optimized Reaction Conditions for Copper-Catalyzed N-Arylation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | CuI | Cu₂O | CuBr |
| Ligand | DMEDA | 4,7-Dimethoxy-1,10-phenanthroline | Pyridin-2-yl β-ketones |
| Base | K₃PO₄ | Cs₂CO₃ | Cs₂CO₃ |
| Solvent | Toluene | Butyronitrile or DMSO | DMSO |
| Temperature | 110 °C | 110 °C | 60-80 °C |
| Catalyst Loading | 10 mol % | 2.5-5 mol % | 5 mol % |
| Yield | 70-95%[3] | Good to excellent[4] | High yields[5] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed N-Arylation of Imidazole (Buchwald-Hartwig Type)
This protocol is adapted from established procedures for the palladium-catalyzed N-arylation of imidazoles.[1][2]
Materials:
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Palladium source (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Imidazole derivative
-
Aryl halide (bromide or chloride)
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Base (e.g., NaOtBu or K₃PO₄)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Catalyst Pre-activation: In a dry reaction vessel under an inert atmosphere, add the palladium source and the phosphine ligand. Add anhydrous solvent and heat the mixture (e.g., at 120°C for 3 minutes) to form the active catalyst complex.[1]
-
Reaction Setup: To the pre-activated catalyst solution, add the imidazole, the aryl halide, and the base.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100°C) with vigorous stirring for the required time (typically 8-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the solution and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Catalyzed N-Arylation of Imidazole (Ullmann-Type Coupling)
This protocol is adapted from established procedures for the copper-catalyzed N-arylation of imidazoles.[3][4]
Materials:
-
Copper source (e.g., CuI)
-
Ligand (e.g., DMEDA)
-
Imidazole derivative
-
Aryl halide (iodide or bromide)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., toluene)
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Reaction vessel (e.g., Schlenk tube)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the imidazole, aryl halide, copper(I) iodide, and potassium phosphate.
-
Solvent and Ligand Addition: Add anhydrous toluene to the vessel, followed by the addition of the ligand (e.g., DMEDA) via syringe.
-
Reaction: Seal the vessel and stir the mixture at the desired temperature (e.g., 110°C) for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove insoluble inorganic salts.
-
Washing: Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the N-arylation of imidazole.
Caption: Troubleshooting workflow for low yield in N-arylation of imidazole.
References
- 1. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biomedres.us [biomedres.us]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of [4-(1H-Imidazol-1-yl)phenyl]methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of [4-(1H-Imidazol-1-yl)phenyl]methanol. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude [4-(1H-Imidazol-1-yl)phenyl]methanol?
A1: The two most common and effective purification techniques for [4-(1H-Imidazol-1-yl)phenyl]methanol are column chromatography and recrystallization. The choice between these methods often depends on the impurity profile and the desired final purity.
Q2: What are the typical physical properties of [4-(1H-Imidazol-1-yl)phenyl]methanol?
A2: Understanding the physical properties of your compound is crucial for purification. Below is a summary of available data.
| Property | Value |
| Appearance | White to off-white crystalline powder[1] |
| Molecular Formula | C₁₁H₁₂N₂O[1] |
| Molecular Weight | 188.23 g/mol [1] |
| Melting Point | 65 °C[1] |
| Boiling Point | 400.7 °C at 760 mmHg[1] |
Q3: What are potential impurities I should be aware of during the synthesis and purification?
A3: Potential impurities can arise from starting materials, side reactions, or degradation. Common impurities may include:
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Unreacted 1H-imidazole: A starting material in many synthetic routes.
-
Unreacted 4-(halomethyl)benzyl alcohol or related benzyl halide: The other key starting material.
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Over-alkylation products: Formation of a quaternary imidazolium salt.
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Oxidation products: The benzylic alcohol can be oxidized to the corresponding aldehyde.
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Solvent residues: Residual solvents from the reaction or extraction steps.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for purifying crystalline solids. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures.
Problem: Oily product or no crystal formation upon cooling.
| Possible Cause | Suggested Solution |
| Incorrect solvent choice. | Perform a solvent screen with small amounts of the crude product. Test a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, heptane). |
| Too much solvent used. | Evaporate some of the solvent to increase the concentration of the product and induce crystallization. |
| Supersaturation. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure product. |
| Presence of impurities that inhibit crystallization. | The crude product may be too impure for direct recrystallization. Consider a preliminary purification by column chromatography. |
Problem: Low recovery of the purified product.
| Possible Cause | Suggested Solution |
| The compound has significant solubility in the cold solvent. | Cool the crystallization mixture in an ice bath or refrigerator for a longer period to maximize crystal formation. |
| Premature crystallization during hot filtration. | Preheat the filtration funnel and receiving flask to prevent the solution from cooling and crystallizing too early. |
| Using an excessive amount of solvent. | Use the minimum amount of hot solvent required to fully dissolve the crude product. |
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.
Problem: Poor separation of the product from impurities (overlapping peaks/bands).
| Possible Cause | Suggested Solution |
| Inappropriate mobile phase polarity. | Optimize the mobile phase composition using thin-layer chromatography (TLC) first. For this polar compound, a good starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Gradually increase the polarity of the mobile phase. |
| Compound streaking on the silica gel. | Due to the basic nature of the imidazole ring, the compound may interact strongly with the acidic silica gel, causing streaking. Add a small amount of a basic modifier (e.g., 0.5-1% triethylamine or ammonium hydroxide) to the mobile phase to neutralize the acidic sites on the silica. |
| Column overloading. | Use an appropriate amount of crude product for the size of the column. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight. |
Problem: The product is not eluting from the column.
| Possible Cause | Suggested Solution |
| The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For highly polar compounds, a gradient elution from a less polar to a more polar solvent system might be necessary. A mobile phase containing methanol may be required. |
| Strong interaction with the stationary phase. | As mentioned above, adding a basic modifier to the eluent can help to reduce strong interactions with the silica gel and facilitate elution. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude [4-(1H-Imidazol-1-yl)phenyl]methanol in a few drops of a hot solvent. Good candidate solvents include ethyl acetate, isopropanol, or a mixture of ethanol and water.
-
Dissolution: In a larger flask, add the chosen hot solvent to the crude product until it is completely dissolved. Use the minimum amount of solvent necessary.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them in a vacuum oven.
General Column Chromatography Protocol
-
TLC Analysis: Develop a TLC method to determine the optimal solvent system that gives good separation between the desired product and impurities. A good Rf value for the product is typically between 0.2 and 0.4.
-
Column Packing: Prepare a silica gel column using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column. Alternatively, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.
-
Elution: Run the column with the chosen mobile phase, collecting fractions. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified [4-(1H-Imidazol-1-yl)phenyl]methanol.
Visualizations
Caption: General purification workflow for [4-(1H-Imidazol-1-yl)phenyl]methanol.
Caption: Troubleshooting logic for recrystallization issues.
References
Technical Support Center: Synthesis of [4-(1H-Imidazol-1-yl)phenyl]methanol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of [4-(1H-Imidazol-1-yl)phenyl]methanol.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce [4-(1H-Imidazol-1-yl)phenyl]methanol?
A1: The two primary synthetic routes are:
-
N-alkylation of imidazole: This involves the reaction of imidazole with a 4-(halomethyl)benzyl alcohol derivative, such as 4-(chloromethyl)benzyl alcohol, in the presence of a base.
-
Reduction of a benzaldehyde derivative: This route involves the reduction of 4-(1H-imidazol-1-yl)benzaldehyde to the corresponding alcohol using a suitable reducing agent.
Q2: I am seeing multiple spots on my TLC plate after the N-alkylation reaction. What could they be?
A2: Multiple spots on a TLC plate can indicate the presence of several species, including your desired product, unreacted starting materials (imidazole and 4-(chloromethyl)benzyl alcohol), and potential byproducts. Common byproducts include a di-substituted imidazolium salt and polymeric materials from the self-condensation of the benzyl halide.
Q3: My final product from the reduction of 4-(1H-imidazol-1-yl)benzaldehyde is not pure. What are the likely impurities?
A3: The most common impurity in this case is unreacted 4-(1H-imidazol-1-yl)benzaldehyde. Depending on the reducing agent and reaction conditions, over-reduction to 4-(1H-imidazol-1-yl)toluene is a possibility, though less common with mild reducing agents.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of [4-(1H-Imidazol-1-yl)phenyl]methanol and provides potential causes and solutions.
Issue 1: Low Yield in N-Alkylation Reaction
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Ensure the base used (e.g., potassium carbonate, sodium hydride) is fresh and of good quality. - Increase the reaction time or temperature moderately. - Monitor the reaction progress closely using TLC. |
| Formation of byproducts | - Use a slight excess of imidazole to minimize di-substitution. - Add the 4-(chloromethyl)benzyl alcohol slowly to the reaction mixture to prevent its self-condensation. |
| Poor solubility of reactants | - Choose an appropriate solvent that dissolves both imidazole and the benzyl halide (e.g., DMF, acetonitrile). |
Issue 2: Presence of a Highly Polar Byproduct
| Potential Cause | Troubleshooting Steps |
| Formation of di-substituted imidazolium salt | - This byproduct is an ionic salt and will be highly polar. It can often be removed by washing the organic extract with water. - To avoid its formation, use a molar ratio of imidazole to alkylating agent that is greater than or equal to 1:1. |
Issue 3: Incomplete Reduction of the Aldehyde
| Potential Cause | Troubleshooting Steps |
| Insufficient reducing agent | - Use a slight excess of the reducing agent (e.g., sodium borohydride). |
| Deactivated reducing agent | - Ensure the reducing agent is fresh and has been stored under appropriate conditions (e.g., in a desiccator). |
| Low reaction temperature | - While the reaction is often performed at 0°C to control reactivity, allowing it to slowly warm to room temperature can help drive the reaction to completion. |
Data Presentation
The following table summarizes the common byproducts and their typical analytical characteristics.
| Byproduct | Synthetic Route | Typical Rf (TLC)a | Expected Mass (m/z) [M+H]+ |
| 1,3-bis((4-(hydroxymethyl)phenyl)methyl)-1H-imidazol-3-ium | N-Alkylation | Very low (baseline) | 311.15 |
| 4-(1H-imidazol-1-yl)benzaldehyde | Reduction | Higher than the alcohol | 173.07 |
| Polymeric materials | N-Alkylation | Streaking on TLC | Variable |
a Relative to the desired product, [4-(1H-Imidazol-1-yl)phenyl]methanol. The exact Rf value will depend on the eluent system used.
Experimental Protocols
N-Alkylation of Imidazole with 4-(chloromethyl)benzyl alcohol
-
To a stirred solution of imidazole (1.0 eq) and a suitable base (e.g., K2CO3, 1.5 eq) in an anhydrous solvent (e.g., DMF) at room temperature, add a solution of 4-(chloromethyl)benzyl alcohol (1.0 eq) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reduction of 4-(1H-imidazol-1-yl)benzaldehyde
-
Dissolve 4-(1H-imidazol-1-yl)benzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) and cool the solution to 0°C in an ice bath.
-
Add a reducing agent (e.g., sodium borohydride, 1.1 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by recrystallization or column chromatography if necessary.
Visualizations
Caption: Troubleshooting common byproducts in the synthesis of [4-(1H-Imidazol-1-yl)phenyl]methanol.
Technical Support Center: Overcoming Poor Solubility of Imidazole Derivatives in Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of imidazole derivatives during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: Why do many of my synthesized imidazole derivatives exhibit poor solubility?
A1: The solubility of imidazole derivatives is influenced by several factors. The imidazole ring itself is polar and can participate in hydrogen bonding. However, the overall solubility of the molecule is highly dependent on the nature of the substituents attached to the ring. Large, nonpolar, or rigid aromatic groups can significantly decrease aqueous solubility. Intermolecular interactions in the solid state, such as crystal lattice energy, also play a crucial role; a more stable crystal lattice leads to lower solubility.
Q2: What are the initial, simple steps I can take to try and dissolve my poorly soluble imidazole derivative for a reaction?
A2: Before moving to more complex methods, you can try the following:
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Heating: Gently warming the solvent can increase the solubility of your compound. However, be mindful of the thermal stability of your derivative.
-
Sonication: Using an ultrasonic bath can help break down solid particles and enhance dissolution by providing energy for solvating the molecules.[1]
-
Solvent Screening: Attempt to dissolve your compound in a small amount of various common organic solvents to find a more suitable one for your reaction.
Q3: Can changing the pH of my reaction mixture improve the solubility of my imidazole derivative?
A3: Yes, for many imidazole derivatives, solubility is pH-dependent. The imidazole ring contains a basic nitrogen atom that can be protonated to form a more soluble salt at acidic pH. By carefully adjusting the pH of your medium, you may significantly improve the solubility of your compound. It is advisable to first determine the pH-solubility profile of your derivative to identify the optimal pH range for dissolution.
Q4: What are co-solvents and how can they help with solubility issues?
A4: Co-solvents are mixtures of solvents used to increase the solubility of a solute. For poorly water-soluble imidazole derivatives, a common strategy is to use a mixture of water and a water-miscible organic solvent. The organic solvent reduces the polarity of the aqueous phase, making it more favorable for the nonpolar parts of the imidazole derivative to dissolve. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).
Q5: When should I consider more advanced techniques like salt formation or creating a prodrug?
A5: If simple methods like heating, sonication, and using co-solvents are insufficient, or if you require a significant and stable increase in aqueous solubility for downstream applications (e.g., in vivo studies), then more advanced techniques are warranted.
-
Salt formation is a good option if your imidazole derivative has a basic nitrogen that can be protonated to form a stable salt with an acid.
-
Prodrug synthesis is a more involved approach where the chemical structure of the imidazole derivative is temporarily modified to a more soluble form. This is particularly useful for improving bioavailability in drug development.
Troubleshooting Guides
Issue 1: My imidazole derivative precipitates out of the reaction mixture upon addition of a reagent.
This is a common problem when the reaction conditions change, altering the solubility of your compound.
Troubleshooting Decision Tree:
Caption: Troubleshooting flowchart for precipitation issues.
Issue 2: I am unable to achieve a high enough concentration of my imidazole derivative in a suitable solvent for my synthesis.
This indicates that the intrinsic solubility of your compound in common solvents is very low.
Recommended Actions:
-
Systematic Co-solvent Screening: Prepare a range of co-solvent mixtures (e.g., ethanol/water, DMSO/water, PEG 400/water) at different ratios and determine the solubility of your compound in each. This will help you identify the optimal solvent system for your needs.
-
pH-Dependent Solubility Profile: Determine the solubility of your imidazole derivative across a range of pH values to find the pH at which solubility is maximized.
-
Salt Formation: If your compound has a basic center, consider forming a salt (e.g., a hydrochloride salt) to dramatically increase aqueous solubility.
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Prodrug Approach: For a more fundamental solution, especially in a drug development context, synthesizing a soluble prodrug (e.g., a phosphate ester) can be a highly effective strategy.
Quantitative Data on Imidazole Derivative Solubility
The following table summarizes the solubility of several common, yet poorly soluble, imidazole derivatives in various solvent systems. This data can be used as a starting point for selecting a suitable solvent for your own experiments.
| Imidazole Derivative | Solvent System | Temperature (°C) | Solubility (mg/mL) |
| Bifonazole | Caproyl oil | Not Specified | 200[2] |
| Tween 80 | Not Specified | >100 (miscible)[2] | |
| Isopropyl alcohol (IPA) | Not Specified | >100 (miscible)[2] | |
| Ethanol | Not Specified | 10[3] | |
| DMSO | Not Specified | 16[3] | |
| DMF | Not Specified | 25[3] | |
| Water | Not Specified | Sparingly soluble[3] | |
| Isoconazole Nitrate | DMSO | Not Specified | ~10[4] |
| DMF | Not Specified | ~10[4] | |
| DMF:PBS (pH 7.2) (1:4) | Not Specified | ~0.2[4] | |
| Water | Not Specified | Sparingly soluble[4] | |
| Miconazole Nitrate | Methanol | 25 | 1 part in 75 parts[5] |
| Ethanol | 25 | 1 part in 312 parts[5] | |
| Water | 25 | 0.17 ± 0.0002[5] | |
| Oleic acid | Not Specified | 0.650[5] | |
| Propylene glycol | Not Specified | 44.38[5] | |
| Econazole Nitrate | Peppermint oil | Not Specified | 6.85[6] |
| Tween 40 | Not Specified | 3.87[6] | |
| Propylene glycol | Not Specified | >50 (miscible)[6] | |
| PEG 400 | Not Specified | >50 (miscible)[6] | |
| Water | Not Specified | 0.00148[6] |
Experimental Protocols
Determination of pH-Solubility Profile
This protocol outlines a general method for determining the solubility of a weakly basic imidazole derivative at various pH values.
Experimental Workflow:
Caption: Workflow for determining a pH-solubility profile.
Methodology:
-
Prepare a series of buffers covering the desired pH range (e.g., from pH 2 to 10).
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Add an excess amount of the finely powdered imidazole derivative to a known volume of each buffer in separate vials. The presence of undissolved solid should be visible.
-
Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25 °C or 37 °C) for 24 to 48 hours to ensure saturation is reached.[7]
-
Separate the undissolved solid from the saturated solution by filtration (using a syringe filter, e.g., 0.22 µm) or centrifugation.[7]
-
Quantify the concentration of the dissolved imidazole derivative in the clear filtrate using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[8]
-
Plot the determined solubility (e.g., in mg/mL or µg/mL) against the corresponding pH value to generate the pH-solubility profile.
Salt Formation: Preparation of an Imidazole Hydrochloride Salt
This protocol provides a general procedure for the synthesis of a hydrochloride salt of a poorly soluble, basic imidazole derivative.
Experimental Workflow:
Caption: Workflow for hydrochloride salt formation.
Methodology:
-
Dissolve the free base of the imidazole derivative in a suitable anhydrous organic solvent (e.g., diethyl ether, ethyl acetate, or acetone).
-
Slowly add a solution of hydrochloric acid in an organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in 1,4-dioxane) dropwise to the stirred solution of the imidazole derivative at room temperature or 0 °C. Typically, a stoichiometric amount (1 equivalent) of HCl is used.
-
Stir the mixture for a period of time (e.g., 1-2 hours) at room temperature. The hydrochloride salt will often precipitate as a solid.
-
Collect the precipitated salt by vacuum filtration.
-
Wash the salt with a small amount of the cold organic solvent used in the reaction to remove any unreacted starting material.
-
Dry the salt under vacuum to remove residual solvent.
-
Confirm the salt formation and purity by analytical techniques such as NMR spectroscopy, melting point determination, and by measuring its enhanced aqueous solubility.
Prodrug Synthesis: Preparation of a Phosphate Ester Prodrug
This protocol describes a general method for synthesizing a more water-soluble phosphate ester prodrug from an imidazole derivative containing a hydroxyl group.
Experimental Workflow:
Caption: Workflow for phosphate ester prodrug synthesis.
Methodology:
-
Dissolve the hydroxyl-containing imidazole derivative in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add a suitable base (e.g., triethylamine or pyridine) to the solution.
-
Slowly add a phosphorylating agent (e.g., phosphorus oxychloride (POCl₃) or a protected phosphorylating agent like dibenzyl phosphorochloridate) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction by carefully adding water or an aqueous buffer solution.
-
Extract the product into an organic solvent, wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the phosphate ester prodrug. If a protected phosphorylating agent was used, a deprotection step (e.g., hydrogenolysis for benzyl groups) will be necessary.
-
Characterize the final product using NMR, mass spectrometry, and confirm its increased aqueous solubility.[9][10]
Improving Solubility with Sonication
This protocol outlines the use of an ultrasonic bath to aid in the dissolution of a poorly soluble imidazole derivative for a synthesis reaction.
Experimental Workflow:
Caption: Workflow for using sonication to improve solubility.
Methodology:
-
Add the solid imidazole derivative and the desired solvent to a reaction flask.
-
Place the flask in an ultrasonic bath , ensuring that the water level in the bath is sufficient to cover the level of the solvent in the flask.
-
Turn on the sonicator and sonicate the mixture. The ultrasonic waves will create cavitation bubbles that help to break apart the solid particles and increase the surface area for dissolution.[1]
-
Monitor the dissolution visually. The process may take from a few minutes to over an hour depending on the compound and solvent.
-
If necessary, gently heat the ultrasonic bath to further aid dissolution, but be cautious of the compound's stability at higher temperatures.
-
Once the solid is fully dissolved , you can proceed with your chemical reaction by adding the other reagents.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medium.com [medium.com]
- 6. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 7. scielo.br [scielo.br]
- 8. SOP for pH-Solubility Profiling of Drug Candidates – SOP Guide for Pharma [pharmasop.in]
- 9. Phosphorimidazolide - Wikipedia [en.wikipedia.org]
- 10. Synthetic Methods and Application of Phosphoester Prodrugs [manu56.magtech.com.cn]
Preventing decomposition of [4-(1H-Imidazol-1-yl)phenyl]methanol during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of [4-(1H-Imidazol-1-yl)phenyl]methanol during its synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of [4-(1H-Imidazol-1-yl)phenyl]methanol, providing potential causes and recommended solutions.
Problem 1: Low yield of the desired product.
| Potential Cause | Recommended Solution |
| Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or inefficient reagents. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or cautiously increasing the temperature. Ensure the purity and reactivity of starting materials. |
| Side reactions: Competing reactions, such as the formation of N-arylation byproducts or over-oxidation, can reduce the yield of the target molecule. | Optimize reaction conditions to favor the desired product. This may involve using milder reagents, adjusting the stoichiometry of reactants, or employing a specific catalyst system known for high selectivity. |
| Product decomposition: The target molecule is susceptible to degradation under certain conditions. | Refer to the "Preventing Product Decomposition" section below for detailed strategies to minimize degradation. |
| Inefficient purification: Product loss during workup and purification steps can significantly lower the overall yield. | Optimize the extraction and chromatography procedures. Ensure the appropriate choice of solvents and stationary phase for column chromatography to achieve good separation with minimal loss. |
Problem 2: Presence of impurities in the final product.
| Potential Cause | Recommended Solution |
| Unreacted starting materials: Incomplete reaction can leave starting materials in the crude product. | As mentioned above, ensure the reaction goes to completion by monitoring with TLC and adjusting reaction parameters if necessary. |
| Formation of 4-(1H-Imidazol-1-yl)benzaldehyde: Oxidation of the benzylic alcohol is a common side reaction. | Use mild and selective reducing agents if synthesizing from the aldehyde. During workup and storage, avoid exposure to strong oxidizing agents and air. The use of an inert atmosphere (e.g., nitrogen or argon) is recommended. |
| Formation of 4-(1H-Imidazol-1-yl)benzoic acid: Over-oxidation of the benzylic alcohol. | Avoid harsh oxidizing conditions. If oxidation is observed, consider using milder oxidants or protecting the alcohol group if other parts of the molecule require oxidation. |
| Byproducts from the N-arylation reaction: In syntheses involving Ullmann or Buchwald-Hartwig coupling, various side products can form. | Optimize the catalyst system, ligand, base, and solvent to improve the selectivity of the C-N bond formation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for [4-(1H-Imidazol-1-yl)phenyl]methanol?
A1: The two primary decomposition pathways are:
-
Oxidation of the benzylic alcohol: The methanol group is susceptible to oxidation to form the corresponding aldehyde, 4-(1H-Imidazol-1-yl)benzaldehyde, and further to the carboxylic acid, 4-(1H-Imidazol-1-yl)benzoic acid. This can be initiated by atmospheric oxygen, especially under heat or light, or by the presence of oxidizing agents.
-
Degradation of the imidazole ring: The imidazole ring can be susceptible to degradation under harsh conditions, such as strong acids or bases, high temperatures, and exposure to UV light. This can involve ring-opening or other complex rearrangements. Studies on similar imidazole-containing compounds have shown susceptibility to base-mediated autoxidation and photodegradation.
Q2: How can I minimize the oxidation of the benzylic alcohol during synthesis and storage?
A2: To minimize oxidation:
-
Use an inert atmosphere: Conduct reactions, particularly those at elevated temperatures, under an inert atmosphere of nitrogen or argon to exclude oxygen.
-
Avoid strong oxidizing agents: Be mindful of all reagents used in the synthesis and workup to avoid unintentional oxidation.
-
Control temperature: Avoid unnecessarily high temperatures during the reaction and purification steps.
-
Protect from light: Store the compound in a dark, cool place to prevent photo-oxidation.
-
Use of antioxidants: In some cases, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the storage solvent can be beneficial.
Q3: What are the recommended conditions for the N-arylation of imidazole to synthesize the precursor?
A3: The N-arylation of imidazole with a suitable 4-halobenzyl derivative can be achieved via copper-catalyzed (Ullmann-type) or palladium-catalyzed (Buchwald-Hartwig-type) cross-coupling reactions. Mild conditions are generally preferred to avoid decomposition. For instance, using a copper(I) catalyst with a suitable ligand like a phenanthroline derivative in a polar aprotic solvent (e.g., DMSO, DMF) at moderate temperatures (e.g., 80-120 °C) can be effective. The choice of base (e.g., K₂CO₃, Cs₂CO₃) is also crucial for the reaction's success.
Q4: Can I synthesize [4-(1H-Imidazol-1-yl)phenyl]methanol by reducing 4-(1H-Imidazol-1-yl)benzaldehyde?
A4: Yes, this is a viable synthetic route. The reduction of the aldehyde to the primary alcohol can be achieved using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol, ethanol). This method is generally high-yielding and avoids the harsh conditions that might be required for some N-arylation reactions.
Experimental Protocols
Protocol 1: Synthesis of [4-(1H-Imidazol-1-yl)phenyl]methanol via Reduction of 4-(1H-Imidazol-1-yl)benzaldehyde
This protocol is adapted from a similar reduction of a fluorinated analog.
-
Dissolution: Dissolve 4-(1H-Imidazol-1-yl)benzaldehyde (1.0 eq.) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of deionized water.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure [4-(1H-Imidazol-1-yl)phenyl]methanol.
Table 1: Illustrative Effect of Reducing Agent on Product Purity
| Reducing Agent | Typical Purity of Crude Product | Comments |
| Sodium Borohydride (NaBH₄) | >95% | Mild and selective, minimal side products. |
| Lithium Aluminum Hydride (LiAlH₄) | Variable | Stronger, less selective, may require stricter anhydrous conditions and can lead to more byproducts if other reducible functional groups are present. |
Visualizations
Caption: Synthetic route and potential decomposition pathways.
Caption: Troubleshooting workflow for synthesis issues.
Technical Support Center: Work-up Procedures for Copper-Catalyzed Imidazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to work-up procedures for copper-catalyzed imidazole synthesis. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and step-by-step experimental protocols to address common challenges encountered during product purification.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of the copper catalyst crucial after my imidazole synthesis?
Residual copper in your final product can be cytotoxic, making its removal essential for any biological applications. Furthermore, copper ions can interfere with downstream synthetic transformations, affect the stability and shelf-life of your imidazole product, and complicate analytical characterization (e.g., by causing paramagnetic broadening in NMR spectra). For pharmaceutical applications, regulatory agencies enforce strict limits on elemental impurities, including copper.
Q2: What are the most common methods for removing copper catalysts from imidazole synthesis reaction mixtures?
The primary methods for copper catalyst removal include:
-
Aqueous Washes with Chelating Agents: Utilizing agents like Ethylenediaminetetraacetic acid (EDTA), ammonia, or ammonium chloride to form water-soluble copper complexes that can be extracted from the organic phase.[1]
-
Filtration through Adsorbent Plugs: Passing the reaction mixture through a short column (plug) of an adsorbent material like silica gel or alumina to retain the copper species.
-
Solid-Phase Scavengers: Employing scavenger resins with functional groups that have a high affinity for copper. The resin is typically stirred with the reaction mixture and then filtered off.
-
Precipitation and Recrystallization: In some cases, the imidazole product can be precipitated from the reaction mixture, leaving the soluble copper catalyst behind. Subsequent recrystallization can further purify the product.
Q3: My imidazole product has a persistent blue or green tint after initial purification. What does this indicate and how can I resolve it?
A persistent blue or green color is a strong indicator of residual copper contamination. This can happen if the initial purification method was incomplete or if your imidazole product itself chelates copper. To address this, you can repeat the purification step, for instance, by performing additional aqueous washes with a chelating agent or by passing the product through a fresh plug of silica gel. A combination of methods, such as an EDTA wash followed by silica gel filtration, is often more effective.
Q4: I am experiencing low product yield after performing an aqueous work-up. What are the likely causes and solutions?
Low product yield after an aqueous work-up can be due to several factors:
-
Product Partitioning into the Aqueous Layer: If your imidazole derivative has some water solubility, it can be lost in the aqueous phase during extraction. To mitigate this, use a brine (saturated aqueous NaCl) wash to decrease the solubility of the organic product in the aqueous layer.
-
Product Adsorption onto Solid Supports: Imidazoles, being basic, can sometimes strongly adsorb to acidic silica gel during filtration or chromatography, leading to losses. In such cases, consider using neutral or basic alumina as the stationary phase or adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[2]
-
Product Degradation: Changes in pH during the work-up (e.g., with acidic or basic washes) could potentially degrade your product. If you suspect this, use milder conditions or buffered aqueous solutions.
Troubleshooting Guide
This guide addresses common issues encountered during the work-up of copper-catalyzed imidazole synthesis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Persistent blue/green color in the final product | Incomplete removal of the copper catalyst. Your imidazole product may be chelating copper. | - Perform additional aqueous washes with a chelating agent (e.g., EDTA, aqueous ammonia).- Pass the product through a plug of silica gel or alumina.- Use a copper scavenger resin.- Consider a combination of methods (e.g., EDTA wash followed by silica plug). |
| Low product yield after aqueous extraction | The imidazole product is partially soluble in the aqueous layer. | - Use brine (saturated NaCl solution) for the final aqueous wash to "salt out" the product from the aqueous phase.- Minimize the volume of aqueous washes.- For highly water-soluble products, consider alternative work-ups like using a solid-phase scavenger resin to avoid liquid-liquid extraction.[1] |
| Low product yield after column chromatography | The imidazole product is strongly adsorbing to the silica gel. | - Use a less acidic stationary phase like neutral or basic alumina.- Add a basic modifier (e.g., 0.1-1% triethylamine or pyridine) to the eluent to reduce tailing and improve recovery.[2]- Employ "dry loading" where the crude product is adsorbed onto a small amount of silica gel before being loaded onto the column; this can lead to sharper bands and better separation.[2] |
| Co-elution of the product and copper species during column chromatography | The polarity of the copper species and the imidazole product are very similar. | - First, perform an aqueous wash with a chelating agent to remove the bulk of the copper before chromatography.- Optimize the mobile phase; try a gradient elution starting with a less polar solvent and gradually increasing the polarity.[2]- Experiment with different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol).[2] |
| Formation of an emulsion during aqueous extraction | High concentration of salts or amphiphilic molecules at the interface. | - Add brine to the separatory funnel to help break the emulsion.- Filter the entire mixture through a pad of Celite.- Allow the mixture to stand for an extended period, if possible.- Centrifugation can also be effective if the scale allows. |
| The solid imidazole product is difficult to filter after precipitation | The product has formed very fine particles. | - Cool the mixture in an ice bath to promote further precipitation and potentially increase particle size.- Add a small amount of a non-solvent to induce the formation of larger crystals.- Use a filter aid like Celite. |
Experimental Protocols
Here are detailed methodologies for common work-up procedures.
Protocol 1: Aqueous Wash with EDTA Solution
This method is suitable for organic-soluble imidazole products.
-
Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Wash the organic layer with a 0.5 M aqueous solution of disodium EDTA. The pH of the EDTA solution can be adjusted to ~8 with NaOH to improve its chelating ability. Use a volume of EDTA solution equal to that of the organic layer.
-
Extraction: Shake the separatory funnel vigorously for 1-2 minutes. A blue-green color in the aqueous layer indicates the formation of the copper-EDTA complex.
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Repeat Washes: Repeat the wash with the EDTA solution until the aqueous layer is colorless.
-
Brine Wash: Wash the organic layer with an equal volume of brine to remove any residual EDTA and to help dry the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product, which can then be further purified if necessary (e.g., by column chromatography or recrystallization).
Protocol 2: Filtration through a Silica Gel Plug
This is a quick method to remove polar copper salts.
-
Preparation of the Plug: Place a small piece of cotton or glass wool at the bottom of a Pasteur pipette or a small column. Add a layer of sand (~0.5 cm) followed by a layer of silica gel (~5-10 cm). Top with another thin layer of sand.
-
Pre-elution: Pre-elute the silica gel plug with the solvent system you plan to use for eluting your product (e.g., hexane/ethyl acetate).
-
Loading: Dilute the crude reaction mixture in a minimal amount of a suitable organic solvent. Carefully load the solution onto the top of the silica gel plug.
-
Elution: Elute the product from the plug using an appropriate solvent or solvent mixture, collecting the eluate. The more polar copper species should remain adsorbed on the silica gel.
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC).
-
Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure.
Protocol 3: Precipitation and Recrystallization
This method is ideal when the imidazole product is a solid and has low solubility in the work-up solvent, while the copper catalyst remains in solution.
-
Reaction Quenching: After the reaction is complete, cool the mixture to room temperature.
-
Precipitation: Pour the reaction mixture into a beaker containing crushed ice or cold water.[2] The solid imidazole product should precipitate out.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold water and then with a cold non-polar solvent (like cold ethanol or hexane) to remove any remaining impurities and the copper catalyst.[1]
-
Recrystallization: Further purify the product by recrystallizing from a suitable solvent system (e.g., ethanol/water).
Visualizations
Experimental Workflow: Work-up Selection
Caption: Decision workflow for selecting an appropriate work-up procedure.
Troubleshooting Logic: Persistent Copper Contamination
References
Technical Support Center: Regioselectivity in Imidazole Substitution Reactions
Welcome to the technical support center for addressing regioselectivity issues in imidazole substitution reactions. This resource is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to overcome challenges in achieving regiocontrol.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in substitution reactions on the imidazole ring?
A1: Regioselectivity in imidazole substitution is governed by a complex interplay of electronic effects, steric hindrance, tautomerism, and reaction conditions.
-
Electronic Effects: The imidazole ring possesses two distinct nitrogen atoms. N-1 is a pyrrole-type nitrogen that contributes two electrons to the aromatic system, while N-3 is a pyridine-type nitrogen with a lone pair in the plane of the ring. The electron-donating or -withdrawing nature of substituents on the ring influences the nucleophilicity and acidity of the nitrogen atoms and the reactivity of the carbon atoms. For instance, an electron-withdrawing group at the C4(5) position can deactivate the adjacent N3 nitrogen, favoring substitution at the more distant N1 position.[1][2]
-
Steric Hindrance: Bulky substituents near a reaction site can impede the approach of reagents, thereby directing substitution to a less sterically hindered position.[3][4] This is a critical factor in both N-alkylation and C-H functionalization. For example, as the size of a substituent or an incoming electrophile increases, there is a greater preference for reaction at the less-hindered nitrogen.[2]
-
Tautomerism: Unsymmetrically substituted imidazoles exist as a mixture of rapidly equilibrating tautomers (e.g., 4-substituted and 5-substituted forms).[5] The position of this equilibrium, which is influenced by substituents and solvent, can dictate the final product ratio, as one tautomer may be more reactive or abundant than the other.[2]
-
Reaction Conditions: The choice of solvent, base, catalyst, and temperature can significantly alter the regiochemical outcome.[3] Solvents can influence the tautomeric equilibrium, while the choice of base can affect which nitrogen is deprotonated.[2]
Q2: My N-alkylation of a 4-substituted imidazole is yielding a mixture of 1,4- and 1,5-disubstituted isomers. How can I improve the selectivity?
A2: This is a common problem due to the similar reactivity of the two ring nitrogens in the tautomeric mixture.[6] To enhance selectivity, consider the following strategies:
-
Exploit Steric Hindrance: If your substituent at C4 is bulky, using a bulkier alkylating agent can favor alkylation at the less hindered N1 position, leading to the 1,4-isomer.[2]
-
Use Protecting Groups: A powerful strategy is to introduce a removable directing group. The 2-(trimethylsilyl)ethoxymethyl (SEM) group, for instance, can be used to protect one nitrogen, allowing for selective functionalization of the other positions, followed by its removal.[7]
-
Optimize the Base and Solvent: The reaction medium affects the tautomeric equilibrium and the nucleophilicity of the nitrogens. In basic media, where the imidazole anion is the reacting species, electronic and steric effects of the substituents are the primary determinants of the product ratio.[2] Experimenting with different bases (e.g., NaH, K₂CO₃) and solvents (e.g., DMF, THF, Acetonitrile) is recommended.
-
Consider Alternative Methods: For sterically hindered imidazoles, traditional N-alkylation may be inefficient. The Mitsunobu reaction (using an alcohol, triphenylphosphine, and an azodicarboxylate like DIAD or DEAD) or Buchwald-Hartwig amination can be effective alternatives.[4]
-
Catalytic Approaches: Certain catalysts, like zeolites, have been shown to provide high regioselectivity in the vapor-phase N-alkylation of imidazoles with alcohols. For example, Y-zeolites can selectively yield 1,5-dimethylimidazole, while Beta-zeolites favor the 1,4-isomer.[8]
Q3: How can I achieve regioselective C-H functionalization at the C2, C4, or C5 positions?
A3: Direct C-H functionalization is a powerful tool, but controlling regioselectivity requires specific strategies.
-
C2 Functionalization: The C2 proton is the most acidic on the imidazole ring, making this position susceptible to deprotonation followed by reaction with an electrophile.[7] Using a strong base like n-butyllithium often leads to lithiation at C2. Protecting the N1 position with groups like dialkoxymethyl can facilitate this process.[9][10]
-
C5 Functionalization: The C5 position is highly reactive toward electrophilic substitution.[7] Palladium-catalyzed C-H arylation methods have been developed that show a strong preference for the C5 position, which is attributed to stabilization of the C-Pd bond by the inductive effect of the N1 nitrogen.[7]
-
C4 Functionalization: The C4 position is often the least reactive. To achieve functionalization at this site, a "protecting and directing group switch" strategy can be employed. For example, an SEM group can be installed at N1, followed by C5-arylation. The SEM group can then be transposed from N1 to N3, which activates the C4 position for subsequent arylation.[7]
Q4: Which named reactions for imidazole synthesis provide the best regiocontrol?
A4: Several classic and modern synthetic methods are known for their ability to deliver specific regioisomers:
-
Van Leusen Imidazole Synthesis: This is a highly reliable method for preparing 1,5-disubstituted and 1,4,5-trisubstituted imidazoles from the reaction of a tosylmethyl isocyanide (TosMIC) with an aldimine.[3][11][12]
-
Debus-Radziszewski Synthesis: While this multicomponent reaction can suffer from poor regioselectivity when using unsymmetrical 1,2-dicarbonyl compounds, it is very effective for producing symmetrically substituted imidazoles.[3]
-
Glycine Derivative-Based Synthesis: A modern approach involves the double aminomethylenation of a glycine derivative to form a 2-azabuta-1,3-diene. Subsequent transamination and cyclization with an amine nucleophile can provide 1,4-disubstituted imidazoles with complete regioselectivity.[13][14][15]
Troubleshooting Guide
This section addresses specific problems encountered during imidazole substitution reactions.
Problem 1: Low yield in N-alkylation of a sterically hindered imidazole.
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | 1. Switch to a less sterically demanding alkylating agent if possible. 2. Employ alternative reaction conditions such as the Mitsunobu reaction.[4] 3. Use microwave-assisted synthesis to increase the reaction rate and potentially the yield.[4] |
| Poor Nucleophilicity | 1. Use a stronger base (e.g., NaH) to ensure complete deprotonation and increase the nucleophilicity of the imidazole anion.[4] |
| Reagent Decomposition | 1. Verify the stability of your reagents under the reaction conditions. 2. Use freshly purified reagents and ensure anhydrous conditions.[4] |
Problem 2: Formation of quaternary imidazolium salts as a side product.
| Potential Cause | Troubleshooting Steps |
| High Reactivity of Alkylating Agent | 1. Use a less reactive alkylating agent. 2. Carefully control the stoichiometry; use a slight excess of the imidazole relative to the alkylating agent.[4] |
| Prolonged Reaction Time / High Temperature | 1. Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it once the starting material is consumed.[4] 2. Lower the reaction temperature to decrease the rate of the second alkylation.[4] |
| High Concentration | 1. Dilute the reaction mixture to reduce the probability of the mono-alkylated product reacting further.[4] |
Quantitative Data Summary
The regioselectivity of imidazole reactions is highly dependent on the chosen conditions. The following tables summarize reported data for different reaction types.
Table 1: Regioselectivity in N-Alkylation of 4(5)-Methylimidazole
| Catalyst | Alkylating Agent | Major Product | Selectivity (%) | Reference |
| Y-Zeolite | Methanol | 1,5-Dimethylimidazole | High | [8] |
| Beta-Zeolite | Methanol | 1,4-Dimethylimidazole | Predominant | [8] |
Table 2: Regioselectivity in Palladium-Catalyzed C-H Arylation of 1-SEM-Imidazole
| Aryl Halide | Base | C2:C5 Ratio | Reference |
| Bromobenzene | K₂CO₃ | - (C5 favored) | [7] |
| Chlorobenzene | Cs₂CO₃ | 6:1 | [7] |
Note: Data is synthesized from qualitative descriptions in the cited literature.
Key Experimental Protocols
Protocol 1: Regioselective Synthesis of 1,4-Disubstituted Imidazoles via Glycine Derivative [1][14]
This protocol provides a method for synthesizing 1,4-disubstituted imidazoles with high regioselectivity.
Materials:
-
N-substituted glycine derivative (e.g., N-benzoylglycine methyl ester)
-
Dimethylformamide dimethyl acetal (DMF-DMA)
-
Primary amine (R-NH₂)
-
Acetic Acid
Procedure:
-
Azadiene Formation: To a solution of the N-substituted glycine derivative in a suitable solvent (e.g., DMF), add DMF-DMA. Heat the reaction mixture (e.g., to 85-150 °C) and monitor for completion by TLC or NMR. The intermediate azadiene can be isolated or used directly.
-
Cyclization: Add the primary amine (1.25 equivalents) and acetic acid to the solution containing the azadiene.
-
Reaction: Heat the mixture to 100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling, the reaction mixture is worked up (e.g., extraction with an organic solvent). The crude product is then purified by crystallization or column chromatography to yield the pure 1,4-disubstituted imidazole.
Protocol 2: Microwave-Assisted N-Alkylation of a Sterically Hindered Imidazole [4]
This protocol is a general guideline for N-alkylation under microwave irradiation, which can be effective for challenging substrates.
Materials:
-
Imidazole derivative (1.0 mmol)
-
Alkylating agent (e.g., alkyl halide, 1.2 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
High-boiling point solvent (e.g., DMF, DMSO)
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine the imidazole derivative, the alkylating agent, and the base.
-
Solvent Addition: Add the solvent (3-5 mL).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the reaction to a specified temperature (e.g., 120-150 °C) for a set time (e.g., 10-30 minutes). Note: Reaction conditions must be optimized for specific substrates.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash column chromatography.
Visual Guides
Caption: Tautomeric equilibrium in an unsymmetrically substituted imidazole.
Caption: A logical workflow for troubleshooting poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Research Portal [ourarchive.otago.ac.nz]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective N-alkylation of imidazoles with alcohols over zeolites - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Regioselective synthesis of 1,4-disubstituted imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Regioselective synthesis of 1,4-disubstituted imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Regioselective synthesis of 1,4-disubstituted imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Throughput Screening of Catalysts for [4-(1H-Imidazol-1-yl)phenyl]methanol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the high-throughput screening (HTS) of catalysts for the synthesis of [4-(1H-Imidazol-1-yl)phenyl]methanol.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and screening process in a question-and-answer format.
Question: My reaction yield is consistently low or there is no product formation. What are the potential causes and how can I troubleshoot this?
Answer: Low or no yield in the N-arylation of imidazole can be attributed to several factors, primarily related to catalyst activity, reaction conditions, and reagent quality.
Troubleshooting Steps:
-
Catalyst System Evaluation:
-
Catalyst Choice: The choice of metal catalyst (copper or palladium) and its precursor is critical. For instance, Cu(I) salts like CuI or CuBr are commonly effective.[1][2] Palladium catalysts, such as Pd₂(dba)₃, are also used but may require specific ligands for high efficiency.[3][4][5]
-
Ligand Screening: The ligand plays a crucial role in stabilizing the catalyst and promoting the reaction. For copper-catalyzed systems, ligands like 1,10-phenanthroline and its derivatives have proven effective.[1][6] For palladium systems, biaryl phosphine ligands are often employed.[3][5] An initial high-throughput screening of a diverse ligand library is recommended.
-
Catalyst Deactivation: Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained throughout the reaction, as oxygen can deactivate the catalyst.[7]
-
-
Reaction Conditions Optimization:
-
Base Selection: The choice and strength of the base are critical for the deprotonation of imidazole. Common bases include cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄).[1][2][8] The solubility of the base can also impact the reaction.[9]
-
Solvent Effects: Polar aprotic solvents like DMSO, DMF, and dioxane are typically used. The choice of solvent can significantly influence reaction rates and yields.[1][2]
-
Temperature Control: N-arylation reactions often require elevated temperatures (e.g., 100-120 °C).[1][7] Optimization of the reaction temperature is crucial; too low may result in no reaction, while too high could lead to catalyst decomposition or side reactions.
-
-
Reagent Quality:
-
Purity of Starting Materials: Ensure the imidazole and the aryl halide (e.g., 4-bromobenzyl alcohol) are pure and dry. Impurities can poison the catalyst.
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl. If using an aryl chloride, a more active catalyst system or harsher reaction conditions may be necessary.[1]
-
Question: I am observing the formation of significant side products. What are the common side reactions and how can I minimize them?
Answer: Side product formation is a common challenge. Identifying the nature of the side products is key to mitigating their formation.
Common Side Reactions and Solutions:
-
Homocoupling of the Aryl Halide: This side reaction can be prevalent at high temperatures. Reducing the reaction temperature or catalyst loading may help.
-
Reduction of the Aryl Halide: This leads to the formation of toluene derivatives. This can be caused by certain ligands or impurities.[1]
-
O-Arylation: If a ligand with a hydroxyl group is used, O-arylation of the ligand can occur as a side reaction.[1]
-
Reaction with the Benzyl Alcohol Moiety: The hydroxyl group of the [4-(1H-Imidazol-1-yl)phenyl]methanol product or the 4-halobenzyl alcohol starting material can potentially react under the coupling conditions. If this is suspected, protection of the alcohol group (e.g., as a silyl ether or benzyl ether) may be necessary.[10][11][12][13][14] However, many modern catalytic systems are tolerant of free hydroxyl groups.[2][15]
Question: How can I improve the efficiency and throughput of my catalyst screening process?
Answer: High-throughput screening platforms and methodologies can significantly accelerate catalyst discovery.
Strategies for High-Throughput Screening:
-
Parallel Synthesis: Employ multi-well plates (e.g., 24- or 96-well plates) to run multiple reactions simultaneously under different conditions.[16]
-
Automated Liquid Handling: Utilize robotic systems for precise and rapid dispensing of reagents and catalyst stock solutions.
-
Rapid Analysis: Employ fast analytical techniques like high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with mass spectrometry (MS) detection for rapid determination of reaction conversion and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most promising catalyst systems for the N-arylation of imidazole?
A1: Both copper and palladium-based systems have shown great promise. Copper-catalyzed systems, often referred to as Ullmann-type couplings, are generally more cost-effective.[17] Effective copper systems often consist of a Cu(I) source (e.g., CuI) and a nitrogen-based ligand (e.g., 1,10-phenanthroline).[1] Palladium-catalyzed systems, known as Buchwald-Hartwig aminations, can be very efficient but often require more expensive and air-sensitive phosphine ligands.[3][5]
Q2: Is it necessary to protect the hydroxyl group of 4-bromobenzyl alcohol during the coupling reaction?
A2: Not always. Many modern catalyst systems show good functional group tolerance, including free hydroxyl groups.[2][15] However, if you observe side reactions involving the alcohol, protection may be required. A preliminary screen with and without a protecting group is advisable.
Q3: What analytical techniques are best suited for high-throughput screening of this reaction?
A3: A combination of UHPLC-MS is ideal for rapid and sensitive analysis of a large number of samples. This allows for the simultaneous quantification of the starting materials, product, and any major side products.
Q4: Where can I find starting materials like [4-(1H-Imidazol-1-yl)phenyl]methanol?
A4: The target molecule and its precursors are available from various chemical suppliers.[18]
Data Presentation
The following tables summarize quantitative data from the literature on the performance of different catalyst systems for the N-arylation of imidazoles. This data can serve as a starting point for designing your high-throughput screening experiments.
Table 1: Copper-Catalyzed N-Arylation of Imidazoles
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuI (5) | L-Proline (10) | K₂CO₃ | DMSO | 110 | 24 | ~85 | [7] |
| CuI (5) | 1,10-Phenanthroline (10) | Cs₂CO₃ | Dioxane | 100 | 18 | ~90 | [7] |
| Cu₂O (5) | Salicylaldoxime (10) | K₃PO₄ | Dioxane | 110 | 24 | ~92 | [8] |
| CuBr (5) | Pyridin-2-yl β-ketone (10) | Cs₂CO₃ | DMSO | 60-80 | 5-12 | >90 | [1][2] |
| CuI (10) | 8-hydroxyquinoline (10) | (Et₄N)₂CO₃ | DMF/H₂O | 130 | 16 | ~80-95 | [9] |
Table 2: Palladium-Catalyzed N-Arylation of Imidazoles
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ (1.5) | Biaryl phosphine L1 (1.8) | K₂CO₃ | Dioxane | 120 | 5 | 95 | [5] |
| Pd/AlO(OH) | - | KOH | H₂O/IPA | rt | 2 | >90 | [19] |
Experimental Protocols
General Protocol for High-Throughput Catalyst Screening
This protocol describes a general workflow for screening catalysts for the synthesis of [4-(1H-Imidazol-1-yl)phenyl]methanol in a 96-well plate format.
1. Preparation of Stock Solutions:
-
Substrate Stock Solution: Prepare a stock solution of 4-bromobenzyl alcohol and imidazole in a suitable solvent (e.g., DMSO or dioxane).
-
Catalyst/Ligand Stock Solutions: Prepare stock solutions of various catalysts and ligands in an appropriate solvent.
-
Base Slurry: Prepare a slurry of the desired base (e.g., Cs₂CO₃) in the reaction solvent.
2. Reaction Setup (in an inert atmosphere glovebox):
-
To each well of a 96-well reaction plate, add the desired volume of the base slurry.
-
Add the catalyst and ligand stock solutions to the designated wells.
-
Initiate the reaction by adding the substrate stock solution to all wells.
-
Seal the reaction plate securely.
3. Reaction and Analysis:
-
Place the sealed reaction plate on a heated shaker block at the desired temperature for the specified time.
-
After the reaction is complete, cool the plate to room temperature.
-
Quench the reactions by adding a suitable quenching agent.
-
Dilute the samples and analyze by UHPLC-MS to determine the yield of [4-(1H-Imidazol-1-yl)phenyl]methanol.
Detailed Synthesis Protocol for [4-(1H-Imidazol-1-yl)phenyl]methanol (Example)
This protocol is a representative example based on a copper-catalyzed N-arylation reaction.
Materials:
-
4-Bromobenzyl alcohol
-
Imidazole
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry reaction vessel, add 4-bromobenzyl alcohol (1.0 mmol), imidazole (1.2 mmol), CuI (0.05 mmol), 1,10-phenanthroline (0.1 mmol), and Cs₂CO₃ (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add anhydrous dioxane (5 mL).
-
Heat the reaction mixture to 100 °C and stir for 18-24 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain [4-(1H-Imidazol-1-yl)phenyl]methanol.
Visualizations
Caption: High-Throughput Screening Experimental Workflow.
Caption: General Reaction Pathway for Synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 12. Benzyl Ethers [organic-chemistry.org]
- 13. uwindsor.ca [uwindsor.ca]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. sciforum.net [sciforum.net]
- 18. Cas 103573-92-8,[4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]METHANOL | lookchem [lookchem.com]
- 19. biomedres.us [biomedres.us]
Green Chemistry Approaches to N-Phenylimidazole Synthesis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the green synthesis of N-phenylimidazoles. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary green chemistry approaches for synthesizing N-phenylimidazoles and related imidazole derivatives?
A1: The main green chemistry strategies focus on reducing or eliminating hazardous substances, improving energy efficiency, and using renewable resources. Key approaches include:
-
Microwave-Assisted Synthesis: This method significantly reduces reaction times from hours to minutes and often improves product yields.[1][2][3][4][5][6]
-
Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates and yields by improving mass transfer and activating the reacting species.[7][8]
-
Use of Green Catalysts: This involves employing reusable, non-toxic, and highly efficient catalysts such as nano-catalysts, supported catalysts, and acidic carbon materials.[7][9][10][11]
-
Solvent-Free or Green Solvent Conditions: Reactions are conducted without a solvent or in environmentally benign solvents like water or ethanol, minimizing volatile organic compound (VOC) emissions.[1][12][13][14]
Q2: My microwave-assisted reaction is giving low yields. What are the common causes and solutions?
A2: Low yields in microwave-assisted synthesis can stem from several factors:
-
Incorrect Power Setting: The microwave power might be too high, leading to decomposition, or too low, resulting in an incomplete reaction. It is crucial to optimize the wattage for your specific reaction.
-
Uneven Heating: Hot spots within the reaction vessel can cause localized overheating and side product formation. Using a turntable or a dedicated single-mode microwave reactor can ensure more uniform heating.
-
Reaction Time: While microwave reactions are fast, the optimal time can vary. Experiment with slightly shorter or longer irradiation times to find the sweet spot for your specific substrates.[1][15]
-
Catalyst Inactivity: If using a catalyst, ensure it is active and has not been poisoned. For solid-supported catalysts, proper dispersion is key.
Q3: I am having trouble with the reproducibility of my ultrasound-assisted synthesis. What should I check?
A3: Reproducibility issues in sonochemical reactions often relate to the experimental setup:
-
Probe Position: The position of the ultrasonic probe or the reaction vessel in an ultrasonic bath significantly affects the energy distribution. Ensure consistent placement for each experiment.
-
Temperature Control: Ultrasonic irradiation can generate significant heat. Use a cooling bath to maintain a constant reaction temperature, as temperature fluctuations can affect reaction rates and selectivity.
-
Solvent Volume and Vessel Shape: The volume of the solvent and the geometry of the reaction vessel influence the cavitation effects. Keep these parameters constant across experiments.
-
Power Output: Ensure the power output of your sonicator is consistent. Fluctuations in power will lead to variable reaction outcomes.
Q4: Can I reuse the "green" catalyst for multiple reaction cycles?
A4: Many green catalysts are designed for reusability. For instance, nano-catalysts like CoFe₂O₄ NPs have shown good reusability with minimal loss in catalytic activity after several cycles.[7] To reuse a catalyst:
-
Separate the catalyst from the reaction mixture, typically by filtration or centrifugation.
-
Wash it with an appropriate solvent to remove any adsorbed products or byproducts.
-
Dry the catalyst thoroughly before using it in the next reaction. It is advisable to characterize the catalyst after a few cycles to check for any structural changes or deactivation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield in a one-pot synthesis | Incomplete reaction of one of the components. | Monitor the reaction progress using Thin Layer Chromatography (TLC) to identify the limiting step. Consider sequential addition of reagents. |
| Catalyst deactivation. | Ensure the catalyst is fresh or properly regenerated. Check for impurities in the starting materials that could poison the catalyst. | |
| Formation of multiple byproducts | Reaction temperature is too high. | Optimize the reaction temperature. For microwave synthesis, try a lower power setting. For conventional heating, use a thermostatically controlled oil bath. |
| Incorrect stoichiometry of reactants. | Carefully control the molar ratios of the reactants. An excess of one reactant can sometimes lead to side reactions. | |
| Difficulty in product purification | Product is highly soluble in the reaction solvent. | If using a green solvent like ethanol, try precipitating the product by adding water. Alternatively, perform a solvent exchange to a solvent in which the product is less soluble. |
| Catalyst leaching into the product. | If using a heterogeneous catalyst, ensure it is properly filtered. Consider using a catalyst supported on a solid matrix for easier separation. | |
| Inconsistent reaction times | Fluctuations in energy input. | For microwave reactions, ensure the power output is stable. For ultrasound reactions, maintain a consistent power setting and probe position. |
| Purity of starting materials. | Use high-purity starting materials. Impurities can sometimes act as inhibitors or promote side reactions. |
Quantitative Data Summary
The following tables summarize quantitative data from various green synthesis approaches for N-phenylimidazoles and related compounds.
Table 1: Microwave-Assisted Synthesis of Imidazole Derivatives
| Reactants | Catalyst/Support | Power (W) | Time (min) | Yield (%) | Reference |
| Benzil, Aldehydes, Ammonium Acetate | Glacial Acetic Acid/Solvent-free | - | 1-4 | High | [1] |
| o-phenylenediamine, Aldehydes | Alumina/Acetonitrile | 200 | 0.4-0.5 | 74-90 | [16] |
| Aniline, Succinic Anhydride | Solvent-free | - | 4 | 40-60 | [2] |
| Benzil, Aldehydes, Ammonium Acetate | Glacial Acetic Acid/Solvent-free | 800 | 1-3 | High | [3] |
Table 2: Ultrasound-Assisted Synthesis of Imidazole Derivatives
| Reactants | Catalyst | Time | Yield (%) | Comparison to Conventional Method | Reference |
| Diketone, Aldehyde, Ammonium Acetate | CoFe₂O₄ NPs | 20 min | up to 95 | Significantly shorter time and higher yield | [7] |
| Aldehydes, Ammonium Acetate, Benzil/Benzoin | Ionic Liquid | 35-60 min | 73-98 | Conventional: 120-190 min, 38-86% yield | [7] |
| Substituted Aldehydes, Benzil, NH₄OAc | SBA-SO₃H | 8 min | 94 | Conventional (stirring): 4 h, 80% yield | [7] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-Substituted-4,5-diphenylimidazoles [1]
-
Reactant Mixture: In a suitable vessel, mix equimolar amounts of benzil and the desired aldehyde with an excess of ammonium acetate.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid. For a solvent-free approach, ensure the reactants are well-mixed, potentially by grinding them together with a small amount of silica gel.
-
Microwave Irradiation: Place the reaction vessel in a microwave oven and irradiate for 1-4 minutes. The optimal time should be determined by monitoring the reaction with TLC.
-
Work-up: After completion, allow the mixture to cool. Triturate the solid residue with a small amount of a suitable solvent (e.g., ethanol) and filter to obtain the crude product.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure 2-substituted-4,5-diphenylimidazole.
Protocol 2: Ultrasound-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles [7]
-
Catalyst Preparation: Synthesize or procure the desired nano-catalyst, for example, CoFe₂O₄ nanoparticles.
-
Reaction Setup: In a round-bottom flask, combine the diketone (e.g., benzil), aldehyde, and ammonium acetate in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add the CoFe₂O₄ nano-catalyst to the reaction mixture.
-
Sonication: Immerse the flask in an ultrasonic bath and irradiate for approximately 20 minutes. Monitor the reaction progress via TLC.
-
Catalyst Recovery: Upon completion, separate the paramagnetic nano-catalyst using an external magnet.
-
Product Isolation: Evaporate the solvent from the supernatant under reduced pressure.
-
Purification: Purify the resulting solid by recrystallization to obtain the pure trisubstituted imidazole. The recovered catalyst can be washed, dried, and reused.
Visualizations
Caption: Microwave-assisted synthesis workflow.
Caption: Troubleshooting low yield issues.
References
- 1. hakon-art.com [hakon-art.com]
- 2. Microwave-Assisted Synthesis of N-Phenylsuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. asianpubs.org [asianpubs.org]
- 5. jocpr.com [jocpr.com]
- 6. Synthesis of N-phenyl succinimides and N-phenyl maleimides by green pathway and their antimicrobial assay - American Chemical Society [acs.digitellinc.com]
- 7. Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrasound improves the synthesis of 5-hydroxymethyl-2-mercapto-1-benzylimidazole as a base compound of some pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. caloongchem.com [caloongchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Green synthesis of benzimidazole derivatives by using zinc boron nitride catalyst and their application from DFT (B3LYP) study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. caloongchem.com [caloongchem.com]
- 16. rjptonline.org [rjptonline.org]
Validation & Comparative
Comparative study of catalysts for N-aryl imidazole synthesis
A comprehensive guide to selecting the optimal catalyst for N-aryl imidazole synthesis, complete with comparative data, detailed experimental protocols, and workflow visualizations to aid researchers, scientists, and drug development professionals.
N-aryl imidazoles are crucial structural motifs in a vast array of pharmaceuticals and biologically active compounds. The efficient synthesis of these compounds is a key focus in medicinal chemistry and drug development. The primary method for their synthesis is the N-arylation of imidazoles, a reaction heavily reliant on effective catalysis. This guide provides a comparative analysis of common catalytic systems, offering a clear overview of their performance based on experimental data.
Comparative Performance of Catalysts
The choice of catalyst significantly impacts the yield, reaction conditions, and substrate scope of N-aryl imidazole synthesis. The most prevalent catalysts are based on copper and palladium, with nickel-based systems emerging as a viable alternative. Below is a summary of their performance in the synthesis of a model compound, 1-phenyl-1H-imidazole, from imidazole and iodobenzene.
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Copper-Based Catalysts | |||||||
| Cu₂O / L1c | 0.05 (Cu) | Cs₂CO₃ | Butyronitrile | 110 | 48 | High | [1] |
| CuI / TBAB | 5 | KOH | TBAB (molten salt) | 110 | 4-8 | up to 95 | [2] |
| CuI / 8-hydroxyquinoline | 10 | TEAC | DMF/H₂O | 130 | 16 | High | [3] |
| Salen-Cu(II) | Not specified | Not specified | Not specified | Mild | Not specified | Moderate to Excellent | [4] |
| Cu/graphene | Not specified | Not specified | Not specified | 25 | Not specified | High (photocatalytic) | [5] |
| Palladium-Based Catalysts | |||||||
| Pd/AlO(OH) NPs | 25 mg (per 1 mmol substrate) | KOH | H₂O/IPA | Room Temp (ultrasonic) | 2 | High | [6] |
| Pd₂(dba)₃ / L1 | 0.1-2.5 | Not specified | Not specified | Not specified | Not specified | up to 93 | [7][8] |
| Nickel-Based Catalysts | |||||||
| Ni(OTf)₂ / dcype | Not specified | K₃PO₄ | t-amyl alcohol | Not specified | Not specified | Not specified | [9] |
Note: Direct comparison of catalyst loading in mol% for the heterogeneous Pd/AlO(OH) NPs is not provided in the source; the loading is given in mg per mmol of reactant. "L1c" refers to 4,7-dimethoxy-1,10-phenanthroline and "L1" to a biaryl phosphine ligand.[1][7] TBAB is tetrabutylammonium bromide, TEAC is tetraethylammonium carbonate, and dcype is 1,2-bis(dicyclohexylphosphino)ethane.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for copper and palladium-catalyzed N-aryl imidazole synthesis.
Copper-Catalyzed N-Arylation Protocol (CuI/TBAB)
This procedure outlines a ligand-free copper-catalyzed N-arylation of imidazoles with aryl iodides using tetrabutylammonium bromide (TBAB) as the reaction medium.[2]
-
Reaction Setup: An oven-dried round-bottomed flask is charged with imidazole (1.1 mmol), CuI (5 mol%), KOH (2.0 mmol), the aryl iodide (1.0 mmol), and TBAB (2.0 mmol).
-
Reaction Conditions: The flask's contents are stirred at 110 °C for the time specified by reaction monitoring (typically 4-8 hours).
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) using an eluent of ethyl acetate and hexane (80:20 for imidazoles).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (10 mL).
-
Purification: The resulting solution is washed with brine (2 mL) and water (2 x 2 mL). The organic layer is then dried and concentrated to yield the N-aryl imidazole product.
Palladium-Catalyzed N-Arylation Protocol (Pd/AlO(OH) NPs)
This protocol describes a heterogeneous palladium-catalyzed synthesis of N-aryl imidazoles under ultrasonic conditions.[6]
-
Initial Mixing: In a reaction vessel, 1.0 mmol of the imidazole compound and 3.0 mmol of potassium hydroxide are mixed with 4 ml of a water-isopropyl alcohol mixture (v/v = 1/1) and stirred magnetically for 15 minutes.
-
Addition of Catalyst and Substrate: Subsequently, 25 mg of Pd/AlO(OH) nanoparticles and 1.0 mmol of the aryl halide are added to the mixture.
-
Reaction: The reaction is carried out under ultrasonic conditions for 2 hours.
-
Catalyst Recovery: After the reaction is complete, the catalyst is removed by simple centrifugation and washed with ethanol (3 x 15 mL). The catalyst can be reused.
-
Product Isolation: The filtrate is taken to dryness in an evaporator to yield the crude N-aryl imidazole, which can be further purified if necessary.
Visualizing the Process
To better understand the experimental workflow and the landscape of available catalysts, the following diagrams are provided.
Caption: General experimental workflow for N-aryl imidazole synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Salen-Cu(II) Complex Catalyzed N-Arylation of Imidazoles under Mild Conditions [scirp.org]
- 5. scienceopen.com [scienceopen.com]
- 6. biomedres.us [biomedres.us]
- 7. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. C–H arylation and alkenylation of imidazoles by nickel catalysis: solvent-accelerated imidazole C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
Biological activity comparison of [4-(1H-Imidazol-1-yl)phenyl]methanol analogs
A Comparative Guide to the Biological Activity of [4-(1H-Imidazol-1-yl)phenyl]methanol Analogs and Related Imidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Comparative Biological Activity of Imidazole Derivatives
The following tables summarize the in vitro biological activity of various classes of imidazole derivatives against a range of microbial pathogens. Minimum Inhibitory Concentration (MIC) and IC50 values are presented to facilitate a quantitative comparison of their potency.
Table 1: Antifungal Activity of Imidazole Derivatives
| Compound Class | Specific Analog | Fungal Strain | MIC (µg/mL) | Reference |
| 3,5-Diphenyl-3-(1H-imidazol-1-ylmethyl)-2-alkylisoxazolidines | bis(4-chlorophenyl) analog 18 | Candida albicans | 0.2 - 7.0 | [1] |
| bis(4-chlorophenyl) analog 19 | Candida albicans | 0.2 - 7.0 | [1] | |
| bis(4-chlorophenyl) analog 18 | Aspergillus fumigatus | Moderate to Potent | [1] | |
| bis(4-chlorophenyl) analog 19 | Aspergillus fumigatus | Moderate to Potent | [1] | |
| 2-(1H-imidazol-1-yl)-1-phenylethanol Esters | Compound 15 | Candida albicans | 0.125 | [2] |
| Compound 19 | Resistant C. glabrata | 0.25 | [2] | |
| Halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles | Dichloro-derivative 10j | Candida albicans | Similar or superior to bifonazole | [3] |
| Trichloro-derivative 10k | Candida albicans | Similar or superior to bifonazole | [3] | |
| Trichloro-derivative 10l | Candida albicans | Similar or superior to bifonazole | [3] | |
| Dichloro-derivative 10j | Cryptococcus neoformans | Similar or superior to bifonazole | [3] | |
| Trichloro-derivative 10k | Cryptococcus neoformans | Similar or superior to bifonazole | [3] | |
| Trichloro-derivative 10l | Cryptococcus neoformans | Similar or superior to bifonazole | [3] |
Table 2: Antibacterial Activity of Imidazole Derivatives
| Compound Class | Specific Analog | Bacterial Strain | MIC (µg/mL) | Reference |
| Halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles | Dichloro-derivative 10j | Staphylococcus aureus | Similar or superior to bifonazole | [3] |
| Trichloro-derivative 10k | Staphylococcus aureus | Similar or superior to bifonazole | [3] | |
| Trichloro-derivative 10l | Staphylococcus aureus | Similar or superior to bifonazole | [3] | |
| (Substituted phenyl)-[2-(substituted phenyl)-imidazol-1-yl]-methanones | Compound 15 | Gram-positive & Gram-negative spp. | Appreciable activity | [4] |
| Compound 17 | Gram-positive & Gram-negative spp. | Appreciable activity | [4] | |
| Compound 24 | Gram-positive & Gram-negative spp. | Appreciable activity | [4] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
-
Preparation of Inoculum: Fungal strains are cultured on a suitable agar medium (e.g., Sabouraud Dextrose Agar). A suspension of the fungal colonies is prepared in sterile saline or broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Preparation of Microdilution Plates: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., RPMI-1640).
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the growth in the control well (containing no compound). Visual inspection or a spectrophotometric reading can be used to determine the endpoint.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the MIC of a compound against bacterial strains.
-
Preparation of Inoculum: Bacterial strains are grown on an appropriate agar medium (e.g., Mueller-Hinton Agar). A suspension of the bacterial colonies is prepared in sterile saline or broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Preparation of Microdilution Plates: The test compounds are serially diluted in a 96-well microtiter plate using a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Visualizations
The following diagrams illustrate key concepts relevant to the biological activity of imidazole-based antifungal agents and the experimental workflow for their evaluation.
Caption: Mechanism of action of azole antifungals.
Caption: Experimental workflow for MIC determination.
References
- 1. Studies on antifungal agents. 23. Novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)- 2-alkylisoxazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, antimicrobial activity and molecular modeling studies of halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Comparative Spectroscopic Analysis of [4-(1H-Imidazol-1-yl)phenyl]methanol
A comprehensive spectroscopic and structural validation of [4-(1H-Imidazol-1-yl)phenyl]methanol is presented, offering a comparative analysis against its structural isomer, [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol. This guide provides researchers, scientists, and drug development professionals with detailed experimental protocols, comparative data, and logical workflows for the unambiguous identification and characterization of these compounds, crucial for ensuring compound integrity in research and development.
The precise structural elucidation of novel chemical entities is a cornerstone of chemical and pharmaceutical research. In this context, a multi-faceted spectroscopic approach is indispensable for confirming the molecular structure and purity of a synthesized compound. This guide focuses on the validation of the structure of [4-(1H-Imidazol-1-yl)phenyl]methanol, a molecule of interest in medicinal chemistry, by comparing its spectroscopic signatures with those of a closely related isomer, [4-(1H-Imidazol-1-ylmethyl)phenyl]methanol. The key distinction between these two molecules lies in the linkage of the imidazole ring to the phenylmethanol core: a direct phenyl-imidazole bond in the target compound versus a methylene bridge in the isomeric alternative.
Comparative Spectroscopic Data
To facilitate a clear comparison, the predicted spectroscopic data for both [4-(1H-Imidazol-1-yl)phenyl]methanol and its isomer are summarized in the tables below. This data provides a quantitative basis for distinguishing between the two structures.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment ([4-(1H-Imidazol-1-yl)phenyl]methanol) | Assignment ([4-(1H-Imidazol-1-ylmethyl)phenyl]methanol) |
| ~8.20 | s | 1H | Imidazole C2-H | Imidazole C2-H |
| ~7.75 | d | 2H | Phenyl C2,6-H | - |
| ~7.60 | s | 1H | Imidazole C4-H | Imidazole C4-H |
| ~7.50 | d | 2H | Phenyl C3,5-H | - |
| ~7.30 | d | 2H | - | Phenyl C2,6-H |
| ~7.20 | d | 2H | - | Phenyl C3,5-H |
| ~7.10 | s | 1H | Imidazole C5-H | Imidazole C5-H |
| ~5.30 | t | 1H | -OH | -OH |
| ~5.20 | s | 2H | - | -CH₂- (benzyl) |
| ~4.55 | d | 2H | -CH₂OH | -CH₂OH |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment ([4-(1H-Imidazol-1-yl)phenyl]methanol) | Assignment ([4-(1H-Imidazol-1-ylmethyl)phenyl]methanol) |
| ~145.0 | Phenyl C4 (C-OH) | Phenyl C4 (C-CH₂) |
| ~138.0 | Phenyl C1 (C-Im) | Phenyl C1 (C-CH₂) |
| ~137.5 | Imidazole C2 | Imidazole C2 |
| ~130.0 | Imidazole C4 | Imidazole C4 |
| ~128.0 | Phenyl C3,5 | Phenyl C3,5 |
| ~127.5 | Phenyl C2,6 | Phenyl C2,6 |
| ~120.0 | Phenyl C2,6 | - |
| ~118.0 | Imidazole C5 | Imidazole C5 |
| ~62.5 | -CH₂OH | -CH₂OH |
| ~50.0 | - | -CH₂- (benzyl) |
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Frequency (cm⁻¹) | Vibrational Mode | Functional Group ([4-(1H-Imidazol-1-yl)phenyl]methanol) | Functional Group ([4-(1H-Imidazol-1-ylmethyl)phenyl]methanol) |
| 3200-3400 (broad) | O-H stretch | Alcohol | Alcohol |
| 3100-3150 | C-H stretch | Imidazole | Imidazole |
| 3000-3100 | C-H stretch | Aromatic | Aromatic |
| 2850-2950 | C-H stretch | Aliphatic (-CH₂OH) | Aliphatic (-CH₂OH, -CH₂-) |
| 1600, 1500 | C=C stretch | Aromatic | Aromatic |
| 1510-1540 | C=N stretch | Imidazole | Imidazole |
| 1050-1150 | C-O stretch | Primary Alcohol | Primary Alcohol |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Fragment Ion ([4-(1H-Imidazol-1-yl)phenyl]methanol) | Fragment Ion ([4-(1H-Imidazol-1-ylmethyl)phenyl]methanol) |
| 174 | High | [M]⁺ | - |
| 188 | - | - | [M]⁺ |
| 156 | Moderate | [M-H₂O]⁺ | - |
| 170 | - | - | [M-H₂O]⁺ |
| 145 | High | [M-CHO]⁺ | - |
| 107 | Moderate | [C₇H₇O]⁺ | [C₇H₇O]⁺ |
| 91 | - | - | [C₇H₇]⁺ |
| 77 | Moderate | [C₆H₅]⁺ | [C₆H₅]⁺ |
| 68 | Moderate | [C₃H₄N₂]⁺ (Imidazole) | [C₃H₄N₂]⁺ (Imidazole) |
| 81 | - | - | [C₄H₅N₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments used in the validation of [4-(1H-Imidazol-1-yl)phenyl]methanol.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 500 MHz NMR spectrometer.
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
A standard proton NMR experiment is performed.
-
Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.
-
Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled carbon NMR experiment is performed.
-
A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of ¹³C.
-
Chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition:
-
The spectrum is recorded in the range of 4000-400 cm⁻¹.
-
A background spectrum of the clean ATR crystal is recorded prior to sample analysis.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
-
Sample Introduction: The sample is introduced via a direct insertion probe or a gas chromatograph (GC) inlet.
-
Ionization: The sample is ionized using a standard electron energy of 70 eV.
-
Data Acquisition: The mass spectrum is scanned over a mass-to-charge (m/z) range of approximately 50-500 amu.
Visualization of Analytical Workflows
The logical flow of the spectroscopic analysis and the structural elucidation process can be visualized using the following diagrams.
Caption: Workflow for the spectroscopic analysis and structural validation.
A Comparative Guide to Purity Assessment of Synthesized [4-(1H-Imidazol-1-yl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical step in the synthesis of any chemical compound, particularly for those intended for pharmaceutical and research applications. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) with other common analytical techniques for the purity assessment of synthesized [4-(1H-Imidazol-1-yl)phenyl]methanol. The performance of qNMR is evaluated against High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), with supporting experimental data and detailed methodologies.
Synthesis Context
A plausible synthesis of [4-(1H-Imidazol-1-yl)phenyl]methanol involves the reaction of 4-(bromomethyl)benzyl alcohol with imidazole in the presence of a base. Potential impurities arising from this synthesis could include unreacted starting materials (imidazole, 4-(bromomethyl)benzyl alcohol), over-alkylation products, and residual solvents.
Quantitative Data Summary
The following table summarizes the hypothetical, yet realistic, quantitative data obtained from the purity assessment of a synthesized batch of [4-(1H-Imidazol-1-yl)phenyl]methanol using qNMR, HPLC, and GC-MS, alongside Karl Fischer titration for water content.
| Analytical Method | Parameter Measured | Result | Uncertainty | Notes |
| qNMR | Purity (% w/w) | 98.5% | ± 0.2% | Using Maleic Acid as an internal standard. |
| HPLC | Purity (% area) | 99.2% | ± 0.3% | Does not account for non-UV active impurities. |
| GC-MS | Purity (% area) | 99.0% | ± 0.4% | Assumes all components are volatile and thermally stable. |
| Karl Fischer Titration | Water Content (% w/w) | 0.3% | ± 0.05% |
Experimental Protocols
Principle: qNMR provides a direct measurement of the molar concentration of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity and mass. The signal intensity is directly proportional to the number of protons, making it a primary analytical method.
Methodology:
-
Sample Preparation:
-
Accurately weigh 10.0 mg of the synthesized [4-(1H-Imidazol-1-yl)phenyl]methanol into a clean NMR tube.
-
Accurately weigh 5.0 mg of maleic acid (internal standard, purity ≥ 99.5%) into the same NMR tube.
-
Add 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6) to the NMR tube.
-
Securely cap the tube and vortex until both the sample and the internal standard are completely dissolved.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz spectrometer.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest for both the analyte and the internal standard to allow for full magnetization recovery. A D1 of 30 seconds is recommended.
-
Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired spectrum.
-
Integrate a well-resolved singlet corresponding to the two protons of the methylene group adjacent to the phenyl ring of [4-(1H-Imidazol-1-yl)phenyl]methanol (expected around 5.3 ppm).
-
Integrate the singlet corresponding to the two vinylic protons of maleic acid (around 6.3 ppm).
-
Calculate the purity using the following formula: Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. Purity is typically assessed by the area percentage of the main peak relative to the total area of all detected peaks.
Methodology:
-
Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-30 min: 90% to 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of the initial mobile phase composition.
-
Analysis: Inject 10 µL of the sample solution and record the chromatogram. Calculate the area percentage of the main peak.
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated components are then detected and identified by a mass spectrometer. Purity is estimated by the area percentage of the main peak.
Methodology:
-
Instrumentation: GC system coupled to a mass spectrometer with a capillary column suitable for polar aromatic compounds (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Injector Temperature: 250 °C
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of methanol.
-
Analysis: Inject 1 µL of the sample solution in split mode. Calculate the area percentage of the main peak in the total ion chromatogram.
Visualizations
Caption: Experimental workflow for qNMR purity assessment.
Caption: Logical relationship of comparative purity assessment methods.
Comparing the efficacy of different synthetic routes to [4-(1H-Imidazol-1-yl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct synthetic routes to [4-(1H-Imidazol-1-yl)phenyl]methanol, a valuable building block in pharmaceutical research and development. The routes are evaluated based on key performance metrics such as reaction yield, purity, and reaction conditions, with the goal of aiding researchers in selecting the most suitable method for their specific needs.
Introduction
[4-(1H-Imidazol-1-yl)phenyl]methanol is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif, featuring a phenylmethanol core linked to an imidazole ring, is found in numerous molecules targeting a range of therapeutic areas. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug development community. This guide compares two primary synthetic strategies: Route 1 , a two-step approach involving the formation of the imidazole ring followed by reduction of a carbonyl group, and Route 2 , a direct nucleophilic substitution of a benzyl halide with imidazole.
Comparative Analysis of Synthetic Routes
The two synthetic routes are summarized and compared in the table below, followed by detailed experimental protocols.
| Parameter | Route 1: Carbonyl Reduction | Route 2: Nucleophilic Substitution |
| Starting Materials | 4-Fluorobenzaldehyde, Imidazole | 4-(Bromomethyl)benzyl alcohol, Imidazole |
| Key Intermediates | 4-(1H-Imidazol-1-yl)benzaldehyde | Not applicable |
| Key Transformations | Nucleophilic Aromatic Substitution, Aldehyde Reduction | Nucleophilic Substitution |
| Overall Yield | ~75% (estimated) | Not explicitly reported, likely moderate to high |
| Reaction Conditions | Step 1: High temperature (150 °C); Step 2: Room temperature | Room temperature to gentle heating |
| Reagents & Solvents | K₂CO₃, DMSO, NaBH₄, Methanol | Base (e.g., NaH, K₂CO₃), DMF |
| Advantages | High overall yield, readily available starting materials. | Potentially a one-step synthesis, milder conditions. |
| Disadvantages | Two-step process, requires high temperature in the first step. | Yield and purity data not readily available in the public domain. |
Logical Workflow of Synthetic Comparison
Caption: Comparative workflow of two synthetic routes to [4-(1H-Imidazol-1-yl)phenyl]methanol.
Experimental Protocols
Route 1: Carbonyl Reduction via 4-(1H-Imidazol-1-yl)benzaldehyde
This two-step route begins with the synthesis of the key aldehyde intermediate, followed by its reduction to the target alcohol.
Step 1: Synthesis of 4-(1H-Imidazol-1-yl)benzaldehyde
This procedure is adapted from the synthesis of related N-aryl imidazoles.
-
Materials: 4-Fluorobenzaldehyde, Imidazole, Potassium Carbonate (K₂CO₃), Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
In a round-bottom flask, combine 4-fluorobenzaldehyde (1.0 eq), imidazole (1.2 eq), and potassium carbonate (1.5 eq) in DMSO.
-
Heat the reaction mixture to 150 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-(1H-imidazol-1-yl)benzaldehyde.
-
Step 2: Reduction of 4-(1H-Imidazol-1-yl)benzaldehyde
This procedure is based on the standard reduction of aromatic aldehydes.[1]
-
Materials: 4-(1H-Imidazol-1-yl)benzaldehyde, Sodium Borohydride (NaBH₄), Methanol.
-
Procedure:
-
Dissolve 4-(1H-imidazol-1-yl)benzaldehyde (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC indicates the complete consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford [4-(1H-Imidazol-1-yl)phenyl]methanol. The product can be further purified by recrystallization or column chromatography if necessary. An estimated yield for this reduction step is high, often exceeding 90%.
-
Route 2: Nucleophilic Substitution of 4-(Bromomethyl)benzyl alcohol with Imidazole
This route offers a more direct approach to the target molecule.
-
Materials: 4-(Bromomethyl)benzyl alcohol, Imidazole, a suitable base (e.g., Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃)), and a polar aprotic solvent (e.g., Dimethylformamide (DMF)).
-
Procedure:
-
To a stirred suspension of the base (1.1 eq) in DMF, add imidazole (1.2 eq) at room temperature.
-
Stir the mixture for 30 minutes to allow for the formation of the imidazolide anion.
-
Add a solution of 4-(bromomethyl)benzyl alcohol (1.0 eq) in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain [4-(1H-Imidazol-1-yl)phenyl]methanol.
-
Conclusion
Both synthetic routes presented offer viable pathways to [4-(1H-Imidazol-1-yl)phenyl]methanol. Route 1 , the carbonyl reduction pathway, is a well-defined, two-step process with a likely high overall yield. Its primary drawback is the high temperature required for the initial N-arylation step. Route 2 , the nucleophilic substitution, is potentially more direct and proceeds under milder conditions. However, detailed and reproducible experimental data for this specific transformation are less prevalent in publicly accessible literature, which may require some optimization by the researcher.
The choice between these routes will depend on the specific requirements of the synthesis, including scale, available equipment, and the desired purity of the final product. For larger-scale synthesis where yield is paramount, the more established two-step carbonyl reduction route may be preferable. For smaller-scale applications where a more direct and potentially faster route is desired, the nucleophilic substitution pathway presents an attractive alternative, with the caveat that some process optimization may be necessary.
References
A Comparative Analysis of the In Vitro and In Vivo Efficacy of [4-(1H-Imidazol-1-yl)phenyl]methanol Derivatives
For Immediate Release
A comprehensive review of available scientific literature reveals that derivatives of [4-(1H-Imidazol-1-yl)phenyl]methanol are a versatile class of compounds exhibiting a range of biological activities, including aromatase inhibition, antifungal effects, and anticancer properties. This guide provides a comparative overview of their in vitro and in vivo activities, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals.
Aromatase Inhibitory Activity
Derivatives of [4-(1H-Imidazol-1-yl)phenyl]methanol have been investigated as non-steroidal aromatase inhibitors, a key target in the treatment of estrogen receptor-positive breast cancer. The imidazole nitrogen atom in these compounds is crucial for binding to the heme iron of the aromatase enzyme, leading to its inhibition.
In Vitro Aromatase Inhibition
The in vitro inhibitory activity of these derivatives is typically evaluated using a fluorometric assay with human recombinant aromatase. The half-maximal inhibitory concentration (IC50) is a key parameter for comparison. While specific data for a broad series of simple [4-(1H-Imidazol-1-yl)phenyl]methanol derivatives is limited in publicly available literature, studies on structurally related compounds such as 4-imidazolylflavans and quinoline derivatives provide valuable insights. For instance, 4'-hydroxy-4-imidazolyl-7-methoxyflavan has been shown to be a potent aromatase inhibitor.
Table 1: In Vitro Aromatase Inhibitory Activity of Selected Imidazole Derivatives
| Compound/Derivative Class | Aromatase Inhibition IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 4-((1H-imidazol-1-yl)methyl)-2-(4-fluorophenyl)-8-phenylquinoline | More potent than Letrozole (in vitro) | Letrozole | - |
| 4'-hydroxy-4-imidazolyl-7-methoxyflavan | ~2.2-fold less active than Letrozole | Letrozole | - |
In Vivo Aromatase Inhibition
The in vivo efficacy of these compounds is often assessed using the androstenedione-induced uterine hypertrophy model in immature female rats. A reduction in uterine weight gain, despite the administration of the androgen precursor androstenedione, indicates successful inhibition of estrogen synthesis by the test compound. One study reported that 4-((1H-imidazol-1-yl) methyl)-2-(4-fluorophenyl)-8-phenylquinoline demonstrated in vivo aromatase inhibitory potency similar to letrozole.[1]
Table 2: In Vivo Aromatase Inhibitory Activity of a [4-(1H-Imidazol-1-yl)phenyl]methanol-related Derivative
| Compound | Animal Model | Assay | Key Finding |
| 4-((1H-imidazol-1-yl) methyl)-2-(4-fluorophenyl)-8-phenylquinoline | Immature female rats | Androstenedione-induced uterine hypertrophy | Potency similar to letrozole[1] |
Antifungal Activity
The imidazole scaffold is a well-established pharmacophore in antifungal drug discovery, primarily targeting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is essential for ergosterol biosynthesis.
In Vitro Antifungal Susceptibility
The in vitro antifungal activity is determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method against various fungal strains. Studies on derivatives such as 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)-2-alkylisoxazolidines have shown potent activity against a range of yeasts and dermatophytes.[2] For example, bis(4-chlorophenyl) analogs exhibited MIC values ranging from 0.2 to 7.0 µg/mL against various fungi.[2]
Table 3: In Vitro Antifungal Activity of Selected Imidazole Derivatives
| Derivative Class | Fungal Strain(s) | MIC Range (µg/mL) | Reference Compound | Reference MIC Range (µg/mL) |
| 3,5-bis(4-chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-2-alkylisoxazolidines | Various yeasts and dermatophytes | 0.2 - 7.0 | Ketoconazole | 0.2 - 20.0 |
In Vivo Antifungal Efficacy
In vivo evaluation of antifungal activity is often conducted using animal models of fungal infections, such as the rat vaginal candidiasis model. While some derivatives have shown significant antifungal activity in these models, their efficacy can be less than that of established antifungal drugs like ketoconazole.[2]
Anticancer Activity
Beyond aromatase inhibition, certain [4-(1H-Imidazol-1-yl)phenyl]methanol derivatives exhibit direct cytotoxic effects against various cancer cell lines. Their mechanisms of action can be multifaceted, involving the induction of apoptosis and cell cycle arrest through modulation of key signaling pathways.
In Vitro Cytotoxicity
The in vitro anticancer activity is typically assessed using the MTT assay, which measures cell viability. The IC50 value, representing the concentration required to inhibit 50% of cell growth, is determined for various cancer cell lines. For instance, a novel 1H-imidazole[4,5-f][3][4]phenanthroline derivative demonstrated potent cytotoxicity against colorectal cancer cell lines HCT116 and SW480 with IC50 values of 1.74 µM and 2 µM, respectively.[5]
Table 4: In Vitro Cytotoxicity of a [4-(1H-Imidazol-1-yl)phenyl]methanol-related Derivative
| Compound | Cancer Cell Line | IC50 (µM) |
| IPM714 (1H-imidazole[4,5-f][3][4]phenanthroline derivative) | HCT116 (Colorectal) | 1.74[5] |
| SW480 (Colorectal) | 2.0[5] |
Experimental Protocols
In Vitro Aromatase Inhibition Assay (Fluorometric)
This assay measures the activity of human recombinant aromatase by monitoring the conversion of a non-fluorescent substrate to a fluorescent product.
-
Reagent Preparation: Prepare a reaction mix containing assay buffer, recombinant human aromatase, and an NADPH generating system.
-
Plate Setup: In a 96-well plate, add the reaction mix to wells designated for the test compound, a positive control (e.g., letrozole), and a solvent control.
-
Pre-incubation: Incubate the plate at 37°C for 10-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells.
-
Kinetic Measurement: Immediately measure the fluorescence intensity at regular intervals.
-
Data Analysis: Calculate the rate of reaction and determine the percent inhibition and IC50 value for the test compound.
Caption: Workflow for the in vitro fluorometric aromatase inhibition assay.
Antifungal Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific fungus.
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Each well is inoculated with the fungal suspension.
-
Incubation: The plate is incubated under suitable conditions for fungal growth.
-
MIC Determination: The MIC is read as the lowest concentration of the compound that causes a significant inhibition of fungal growth.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell viability based on the metabolic activity of cells.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere.
-
Compound Treatment: Cells are treated with various concentrations of the test compound.
-
Incubation: The plate is incubated for a specified duration (e.g., 48-72 hours).
-
MTT Addition: MTT reagent is added to each well, which is converted to purple formazan crystals by viable cells.
-
Solubilization: A solubilizing agent is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader, and the IC50 value is calculated.
Signaling Pathway Inhibition in Cancer
Some imidazole derivatives have been shown to exert their anticancer effects by modulating critical signaling pathways. The PI3K/Akt/mTOR pathway, which is often hyperactivated in cancer, is a key target. Inhibition of this pathway can lead to decreased cell proliferation, survival, and induction of apoptosis.
Caption: Imidazole derivatives can inhibit the PI3K/Akt/mTOR signaling pathway.
References
- 1. jpionline.org [jpionline.org]
- 2. Studies on antifungal agents. 23. Novel substituted 3,5-diphenyl-3-(1H-imidazol-1-ylmethyl)- 2-alkylisoxazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. An integrated computational, in vitro and metabolomics approach to the discovery of novel aromatase inhibitors with anti-breast cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1,10] phenanthroline derivative for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of analytical methods for [4-(1H-Imidazol-1-yl)phenyl]methanol
A comparative guide to the cross-validation of analytical methods for the quantification and characterization of [4-(1H-Imidazol-1-yl)phenyl]methanol is presented for researchers, scientists, and professionals in drug development. This document provides an objective comparison of common analytical techniques, supported by typical performance data and detailed experimental protocols.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for [4-(1H-Imidazol-1-yl)phenyl]methanol depends on the specific requirements of the analysis, such as the sample matrix, the desired level of sensitivity, and the need for simultaneous quantification of impurities or degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly employed techniques for the analysis of imidazole derivatives.[1]
Table 1: Comparison of Quantitative Performance Data for Common Analytical Methods
| Analytical Method | Analyte(s) | Linearity (Concentration Range) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (RSD%) | Source |
| HPLC-UV | Imidazole Derivatives (e.g., Secnidazole, Omeprazole) | 10–100 µg/mL | 0.13 - 0.41 µg/mL | Not Specified | High | Not Specified | [1] |
| UHPLC-DAD | Imidazole, 2- & 4-Methylimidazole | 0.0375 - 18.0300 mg/kg | 0.0094 mg/kg | Not Specified | 95.20% - 101.93% | 0.55% - 1.22% | [1] |
| GC-MS | Imidazole Compounds in Geological Samples | R² > 0.995 | <1.0 μg·kg⁻¹ (for soil/sediment) | <1.0 μg·kg⁻¹ (for soil/sediment) | 60–120% | < 15% | [2] |
Note: The data presented is for representative imidazole derivatives and may vary for [4-(1H-Imidazol-1-yl)phenyl]methanol. Experimental validation is required.
Experimental Workflow and Method Validation
A crucial aspect of analytical methodology is the validation process, which ensures that the chosen method is suitable for its intended purpose. Forced degradation studies are an integral part of this process, particularly for developing stability-indicating methods that can resolve the active pharmaceutical ingredient (API) from its degradation products.[3][4][5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. ejpmr.com [ejpmr.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of [4-(1H-Imidazol-1-yl)phenyl]methanol Derivatives and Analogs as Aromatase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of imidazole-based compounds as inhibitors of aromatase, with a focus on derivatives structurally related to [4-(1H-imidazol-1-yl)phenyl]methanol. Aromatase, a cytochrome P450 enzyme (CYP19A1), is a critical target in the treatment of estrogen receptor-positive (ER+) breast cancer. Non-steroidal aromatase inhibitors (AIs), many of which feature an azole moiety, are a cornerstone of endocrine therapy. This guide summarizes quantitative inhibitory data, details relevant experimental protocols, and visualizes key biological and experimental pathways to inform future drug design and development efforts.
Data Presentation: Comparative Inhibitory Activity
| Compound Class | Derivative | Modification from Core Scaffold* | Aromatase IC50 (nM) | Reference Compound | Aromatase IC50 (nM) |
| Quinoline Derivatives | 4-((1H-imidazol-1-yl)methyl)-2-(4-fluorophenyl)-8-phenylquinoline | Phenylmethanol replaced by a substituted quinoline | > Letrozole (in vitro) | Letrozole | - |
| 4100 (in vivo) | Letrozole | 1500 (in vivo) | |||
| 4-Imidazolylflavans | 4'-hydroxy-4-imidazolyl-7-methoxyflavan | Phenylmethanol incorporated into a flavan structure with 4'-OH and 7-OCH3 | 2.2-fold less active than Letrozole | Letrozole | - |
| 4-imidazolylflavan | Phenylmethanol incorporated into a flavan structure | Potent inhibitor | - | - | |
| Indole Derivatives | 5-[(4-chlorophenyl)(1H-imidazol-1-yl)methyl]-1H-indole | Phenyl ring replaced by an indole, methanol carbon substituted with 4-chlorophenyl | 15.3 | - | - |
| Dual Aromatase-Sulfatase Inhibitor | Imidazole derivative of 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate | Triazole replaced with imidazole in a DASI scaffold | 0.2 | - | - |
| Reference Inhibitors | Letrozole | - | 1.9[1] | - | - |
| Anastrozole | - | - | - | - | |
| Exemestane | - | 2.40[2] | - | - |
*Core Scaffold refers to [4-(1H-Imidazol-1-yl)phenyl]methanol.
Key SAR Observations:
-
The imidazole moiety is a critical pharmacophore for aromatase inhibition, likely due to its ability to coordinate with the heme iron atom of the cytochrome P450 active site.[3]
-
The bulky aryl group attached to the imidazolylmethyl moiety plays a crucial role in mimicking the steroid substrate and occupying the active site.[3]
-
Modifications to the phenyl ring and the group attached to the benzylic carbon can significantly impact inhibitory potency. For instance, incorporating the core structure into more rigid frameworks like flavans or quinolines can yield potent inhibitors.[3][4]
-
The replacement of a triazole with an imidazole in a dual aromatase-sulfatase inhibitor scaffold dramatically increased aromatase inhibitory potency, highlighting the favorable interactions of the imidazole ring.
Experimental Protocols
A detailed methodology for a common in vitro aromatase inhibition assay is provided below. This protocol is a composite based on several published methods for fluorometric aromatase activity screening.[5][6]
Fluorometric Aromatase Inhibition Assay
1. Principle:
This high-throughput assay measures the catalytic activity of human recombinant aromatase by monitoring the conversion of a non-fluorescent substrate into a highly fluorescent product.[5] The rate of fluorescence increase is directly proportional to the enzyme's activity. The presence of an inhibitor reduces this rate, allowing for the determination of its inhibitory potency (IC50).
2. Materials and Reagents:
-
Recombinant Human Aromatase (CYP19A1)
-
Aromatase Assay Buffer
-
Fluorogenic Aromatase Substrate (e.g., 3-cyano-7-ethoxycoumarin)
-
NADPH Generating System (e.g., Glucose-6-Phosphate, NADP+, Glucose-6-Phosphate Dehydrogenase)
-
Test Compounds ([4-(1H-Imidazol-1-yl)phenyl]methanol derivatives)
-
Reference Inhibitor (e.g., Letrozole)
-
Solvent for compound dissolution (e.g., DMSO, acetonitrile)
-
White, flat-bottom 96-well microplates
-
Multi-well fluorescence plate reader with excitation/emission filters (e.g., Ex/Em = 488/527 nm)[7]
3. Reagent Preparation:
-
Aromatase Assay Buffer: Prepare as per the manufacturer's instructions and keep on ice.
-
Recombinant Human Aromatase: Reconstitute the lyophilized enzyme in Aromatase Assay Buffer to the desired concentration. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
NADPH Generating System (100X): Reconstitute with Aromatase Assay Buffer, aliquot, and store at -20°C.
-
Test Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO).
-
Test Compound Dilutions: Perform serial dilutions of the stock solution in Aromatase Assay Buffer to obtain a range of concentrations for IC50 determination.
-
Reference Inhibitor (Letrozole): Prepare a stock solution and serial dilutions in the same manner as the test compounds.
4. Assay Procedure:
-
Plate Setup: In a 96-well plate, set up the following in triplicate:
-
Solvent Control (100% Activity): Enzyme + Assay Buffer + NADPH Generating System + Solvent (same concentration as in test wells).
-
Test Compound Wells: Enzyme + Assay Buffer + NADPH Generating System + Test Compound at various concentrations.
-
Reference Inhibitor Wells: Enzyme + Assay Buffer + NADPH Generating System + Reference Inhibitor at various concentrations.
-
No Enzyme Control (Background): Assay Buffer + NADPH Generating System + Substrate.
-
-
Reaction Mix Preparation: Prepare a master mix containing the Aromatase Assay Buffer, Recombinant Human Aromatase, and NADPH Generating System.
-
Dispensing: Add the reaction mix to each well of the 96-well plate.
-
Inhibitor Addition: Add the serially diluted test compounds, reference inhibitor, or solvent to the designated wells.
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 10-30 minutes to allow the inhibitor to bind to the enzyme.[5]
-
Reaction Initiation: Start the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity kinetically (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.[5]
5. Data Analysis:
-
Calculate Reaction Rate (V): For each well, plot the relative fluorescence units (RFU) against time. The slope of the linear portion of the curve represents the reaction rate.
-
Calculate Percent Inhibition:
-
Percent Inhibition = [1 - (V_inhibitor / V_solvent_control)] * 100
-
-
Determine IC50 Value: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of aromatase activity.
Visualizations
Signaling Pathway of Aromatase Inhibitors
The following diagram illustrates the mechanism of action of non-steroidal aromatase inhibitors in the context of estrogen-dependent breast cancer cells.
Caption: Mechanism of action of non-steroidal aromatase inhibitors.
Experimental Workflow for Aromatase Inhibition Assay
The diagram below outlines the general workflow for determining the in vitro inhibitory activity of test compounds against aromatase.
References
- 1. Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An integrated computational, in vitro and metabolomics approach to the discovery of novel aromatase inhibitors with anti-breast cancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jpionline.org [jpionline.org]
- 4. Synthesis and biological evaluation of 4-imidazolylflavans as nonsteroidal aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. abcam.cn [abcam.cn]
- 7. Aromatase (CYP19A) Activity Assay Kit (Fluorometric) (ab273306) | Abcam [abcam.com]
Benchmarking new synthetic methods for N-arylimidazoles against established protocols
An essential class of heterocyclic compounds, N-arylimidazoles are key structural motifs in numerous pharmaceuticals, agrochemicals, and materials.[1][2] The development of efficient synthetic routes to these molecules is a significant focus of chemical research. This guide provides a comparative overview of established protocols and recently developed synthetic methods for the N-arylation of imidazoles, offering researchers the data needed to select the most suitable protocol for their specific applications.
Comparative Overview of Synthetic Methodologies
The synthesis of N-arylimidazoles has evolved from harsh, classical conditions to milder, more versatile, and efficient catalytic systems. The primary strategies involve the coupling of an imidazole moiety with an aryl partner, typically an aryl halide or a derivative like an arylboronic acid. The choice of method often depends on factors such as substrate scope, functional group tolerance, cost, and environmental impact.
Established methods like the Ullmann condensation, which uses stoichiometric copper at high temperatures, have been largely supplanted by more sophisticated catalytic approaches.[3] The two dominant modern approaches are copper- and palladium-catalyzed cross-coupling reactions, each with numerous variations and improvements.[4][5][6]
Table 1: Summary of Key Synthetic Methods for N-Arylimidazoles
| Method | Catalyst System | Typical Conditions | Advantages | Limitations |
| Ullmann Condensation | Stoichiometric Cu or Cu salts | High temp. (>150-200°C), polar solvents (DMF, NMP) | Inexpensive catalyst | Harsh conditions, poor functional group tolerance, limited substrate scope.[3][6] |
| Buchwald-Hartwig Amination | Pd(0) or Pd(II) catalyst with phosphine ligands (e.g., XPhos, BINAP) | Moderate temp. (80-120°C), various solvents, strong base (e.g., NaOtBu) | Broad substrate scope, high functional group tolerance, high yields.[7][8] | Cost of Pd and ligands, sensitivity to air/moisture, potential for catalyst inhibition by imidazoles.[9] |
| Chan-Lam Coupling | Cu(II) salts (e.g., Cu(OAc)₂) | Room temp. to moderate heat, often in air | Mild conditions, uses arylboronic acids, tolerant of many functional groups.[10] | Cost and availability of functionalized boronic acids.[11] |
| Modern Cu-Catalyzed (Ligand-Assisted) | Cu(I) or Cu(II) with ligands (e.g., phenanthrolines, diamines) | Mild to moderate temp. (60-120°C), various solvents and bases | Lower cost than Pd, mild conditions, good functional group tolerance.[4][12][13] | Can require specific ligand optimization for different substrates. |
| Heterogeneous Catalysis | Supported catalysts (e.g., Pd/AlO(OH), CuFAP) | Varies (RT to moderate heat), often greener solvents (H₂O/IPA, MeOH) | Catalyst is recoverable and reusable, often milder conditions, environmentally friendly.[14][15] | Can have longer reaction times, potential for metal leaching. |
| Metal-Free Arylation | Diaryliodonium salts | Room temp. to moderate heat, often base-promoted | Avoids transition metals, mild conditions.[16] | Limited availability and stability of diaryliodonium salts. |
Performance Data for Selected Protocols
The following table presents quantitative data from the literature for specific N-arylation reactions, illustrating the performance of different catalytic systems.
Table 2: Experimental Data for N-Arylimidazole Synthesis
| Entry | Aryl Partner | Imidazole Partner | Catalyst System | Conditions | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Imidazole | 0.05% Cu₂O, 0.075% L1c¹, PEG | Butyronitrile, Cs₂CO₃, 110°C | 48 | 99 | [4] |
| 2 | 4-Bromoacetophenone | Imidazole | 5 mol% CuBr, 10 mol% L2² | DMSO, Cs₂CO₃, 80°C | 12 | 96 | [12] |
| 3 | Phenylboronic acid | Imidazole | CuFAP³ | Methanol, Room Temp. | 5 | 94 | [15] |
| 4 | 4-Chlorotoluene | 4-Methylimidazole | 1.5 mol% Pd₂(dba)₃, 1.8 mol% L1⁴ | Toluene, NaOtBu, 120°C | 5 | 95 | [6] |
| 5 | 4-Iodoanisole | Imidazole | 5 mol% CuI-PC/CS⁵ | DMSO, Cs₂CO₃, 110°C | 24 | 98 | [17] |
| 6 | Phenyl bromide | Imidazole | 25 mg Pd/AlO(OH) NPs | H₂O/IPA, KOH, Ultrasonic | 2 | 96 | [14] |
¹L1c = 4,7-dimethoxy-1,10-phenanthroline. ²L2 = Pyridin-2-yl β-ketone ligand. ³CuFAP = Copper-exchanged fluorapatite. ⁴L1 = Biaryl phosphine ligand. ⁵CuI-PC/CS = Copper iodide supported on porous carbon derived from chitosan.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for an established and a modern synthetic method.
Protocol 1: Established Buchwald-Hartwig Amination of Imidazole
This protocol is adapted from early developments in palladium-catalyzed N-arylation of imidazoles.
Materials:
-
Aryl bromide (1.0 mmol)
-
Imidazole (1.2 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.05 mmol)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.12 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
An oven-dried Schlenk tube is charged with Pd₂(dba)₃, dppf, and NaOtBu under an inert atmosphere (e.g., argon).
-
Imidazole and aryl bromide are added, followed by anhydrous toluene.
-
The tube is sealed, and the reaction mixture is stirred and heated in an oil bath at 100°C.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Protocol 2: Modern Ligand-Assisted Copper-Catalyzed N-Arylation[13]
This protocol describes an efficient, milder copper-catalyzed method using a pyridin-2-yl β-ketone ligand.
Materials:
-
Aryl bromide or iodide (1.0 mmol)
-
Imidazole (1.2 mmol)
-
Copper(I) bromide (CuBr) (0.05 mmol, 5 mol%)
-
Pyridin-2-yl β-ketone ligand (0.10 mmol, 10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous dimethyl sulfoxide (DMSO) (2 mL)
Procedure:
-
A reaction tube is charged with CuBr, the ligand, Cs₂CO₃, and imidazole.
-
The tube is evacuated and backfilled with argon three times.
-
The aryl halide and DMSO are added via syringe.
-
The tube is sealed and the mixture is stirred vigorously in a preheated oil bath at 60–80°C for 5-12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to afford the N-arylimidazole product.
Method Selection Workflow
Choosing the right synthetic method depends on several factors. The following diagram illustrates a decision-making process for selecting an N-arylation protocol.
Caption: Workflow for selecting an N-arylimidazole synthesis method.
References
- 1. connectjournals.com [connectjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scite.ai [scite.ai]
- 6. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 13. Copper-catalyzed N-arylation of imidazoles and benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biomedres.us [biomedres.us]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
Comparative Docking Analysis of [4-(1H-Imidazol-1-yl)phenyl]methanol Scaffolds Against Key Biological Targets
A comprehensive guide for researchers and drug development professionals, this document provides a comparative analysis of the docking studies of imidazole-based compounds, structurally related to [4-(1H-Imidazol-1-yl)phenyl]methanol, with various protein targets implicated in cancer and microbial infections. This guide summarizes quantitative binding data, details experimental protocols, and visualizes key biological pathways and workflows to support further research and development in this area.
While direct docking studies on [4-(1H-Imidazol-1-yl)phenyl]methanol are not extensively available in the public domain, a wealth of research on analogous imidazole derivatives highlights the therapeutic potential of this chemical scaffold. This guide synthesizes findings from multiple studies to offer a comparative perspective on how modifications to the core imidazole structure influence binding affinities and interactions with critical protein targets. The target proteins discussed herein include Epidermal Growth Factor Receptor (EGFR), DNA Gyrase, β-catenin, and key proteins of the Bax/Bcl-2 apoptosis pathway.
Comparative Docking Performance of Imidazole Derivatives
The following tables summarize the quantitative data from docking studies of various imidazole derivatives against their respective protein targets. These tables provide a clear comparison of binding energies, inhibition constants (Ki), and IC50 values, where available, offering insights into the structure-activity relationships of these compounds.
Table 1: Docking Performance against Epidermal Growth Factor Receptor (EGFR)
| Compound/Derivative | PDB ID | Binding Energy (kcal/mol) | Interacting Residues | Reference |
| Imidazole Chalcone Derivative 2 | 1M17 | -7.32 | LYS721, CYS773, MET769, LEU694, PRO770, PHE771, LEU768, ALA719, ILE720, LEU764, LEU753, ILE765, MET742 | [1] |
| Benzimidazole Derivative | 3VJO | Not Specified | Met793, Leu777, Thr854, Lys745, Leu703, Val726, Phe723, Ala743, Leu844, Met790, Leu718 | [2] |
| Imidazole[1,5-a]pyridine Derivative | 1M17 | -9.3 to -28.2 (ΔG) | Not Specified | [3] |
Table 2: Docking Performance against DNA Gyrase
| Compound/Derivative | PDB ID | Binding Energy (kcal/mol) | Interacting Residues | Reference |
| Thiourea-Thiadiazole-Imidazole Hybrid 8 | 1AJ6 | -10.77 (S-score) | Not Specified | [4] |
| Cyclic Diphenylphosphonate 2a | 5L3J | -9.08 | Interacts with Mg2+ | [5] |
| Ciprofloxacin (Standard) | 2XCT | Not Specified | Not Specified | [6] |
Table 3: Docking Performance against β-catenin
| Compound/Derivative | PDB ID | Binding Energy (kcal/mol) | Interacting Residues | Reference |
| Benzimidazole Derivative MN17 | 8Z10 | -8.6 | Not Specified | [7] |
| Benzimidazole Derivative MN16 | 8Z10 | -8.4 | Not Specified | [7] |
| Cardamonin | Not Specified | -9.52 | Not Specified | [8] |
| Teniposide (Reference) | 8Z10 | -8.0 | Not Specified | [7] |
Table 4: Docking Performance against Bcl-2 Family Proteins
| Compound/Derivative | PDB ID | Binding Energy (kcal/mol) | Interacting Residues | Reference |
| Imidazole-Thiazole Hybrid 5a | 6LUD | Not Specified | Not Specified | [9] |
| CHEMBL3940231 | Not Specified | -11.0 | Not Specified | [10] |
| CHEMBL3938023 | Not Specified | -10.9 | Not Specified | [10] |
| Venetoclax (FDA-approved inhibitor) | Not Specified | -9.8 | Not Specified | [10] |
Experimental Protocols for Molecular Docking
The methodologies employed in the cited docking studies generally follow a standardized workflow. Below is a detailed, generalized protocol that researchers can adapt for their own in silico experiments.
1. Protein and Ligand Preparation:
-
Protein Structure: The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are typically removed. Hydrogen atoms are added, and non-polar hydrogens are merged. The protein is then energy minimized using a suitable force field (e.g., CHARMm, AMBER).
-
Ligand Structure: The 2D structures of the imidazole derivatives are drawn using chemical drawing software like ChemDraw or Marvin Sketch. These are then converted to 3D structures and optimized to their lowest energy conformation using computational chemistry software (e.g., Gaussian, GAMESS) or tools like Avogadro.
2. Binding Site Prediction and Grid Generation:
-
The active site of the target protein is identified, often based on the location of the co-crystallized ligand in the PDB structure or through literature precedents.
-
A grid box is generated around the identified active site. The size and coordinates of the grid box are set to encompass the entire binding pocket, allowing the ligand to move freely within this defined space during the docking simulation.
3. Molecular Docking Simulation:
-
Docking is performed using software such as AutoDock Vina, MOE (Molecular Operating Environment), or Glide.[2][4] These programs employ search algorithms (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various conformations and orientations of the ligand within the protein's active site.
-
A scoring function is used to estimate the binding affinity for each generated pose. The pose with the lowest binding energy is typically considered the most favorable.
4. Analysis of Docking Results:
-
The docking results are analyzed to identify the best-docked conformation of the ligand.
-
The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio. These interactions are crucial for understanding the stability of the protein-ligand complex.
Signaling Pathways and Experimental Workflow
To provide a broader context for the docking studies, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow for molecular docking.
References
- 1. Insights from molecular modeling, docking and simulation of imidazole nucleus containing chalcones with EGFR kinase domain for improved binding function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ukm.my [ukm.my]
- 3. Imidazole[1,5-a]pyridine derivatives as EGFR tyrosine kinase inhibitors unraveled by umbrella sampling and steered molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental and Molecular Docking Studies of Cyclic Diphenyl Phosphonates as DNA Gyrase Inhibitors for Fluoroquinolone-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijlpr.com [ijlpr.com]
- 9. researchgate.net [researchgate.net]
- 10. Virtual Screening of Small Molecules Targeting BCL2 with Machine Learning, Molecular Docking, and MD Simulation | MDPI [mdpi.com]
A Head-to-Head Comparison of the In Vitro Antifungal Activity of Common Imidazole Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the in vitro antifungal activity of five widely recognized imidazole drugs: ketoconazole, clotrimazole, miconazole, econazole, and bifonazole. The information presented is intended to assist researchers in evaluating the relative potency of these agents against various fungal pathogens and to provide detailed experimental context for the cited data.
Quantitative Comparison of Antifungal Activity
The in vitro efficacy of antifungal agents is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents the visible growth of a microorganism. The following table summarizes the MIC values for the compared imidazole drugs against several key fungal species, as reported in various studies. It is important to note that direct comparisons should be made with caution, as variations in experimental conditions (such as media and inoculum size) can influence MIC values.[1][2]
| Fungal Species | Ketoconazole MIC (µg/mL) | Clotrimazole MIC (µg/mL) | Miconazole MIC (µg/mL) | Econazole MIC (µg/mL) | Bifonazole MIC (µg/mL) |
| Candida albicans | 1.36[3] | 0.25 - 2.10[1] | 0.016 - 16[4] | 0.016 - 16[4] | ~5[1] |
| Candida parapsilosis | - | ~5[1] | - | - | ~5[1] |
| Torulopsis glabrata | - | ~5[1] | - | - | ~5[1] |
| Trichophyton rubrum | - | ≤0.50[1] | ≤0.50[1] | - | ≤0.50[1] |
| Microsporum spp. | 1.36[3] | ≤0.50[1] | ≤4[5] | - | ≤0.50[1] |
| Epidermophyton floccosum | - | ≤0.50[1] | ≤4[5] | - | ≤0.50[1] |
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Imidazole antifungal agents share a common mechanism of action, which involves the disruption of the fungal cell membrane's integrity by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane. Specifically, imidazoles target and inhibit the enzyme lanosterol 14α-demethylase, a cytochrome P450-dependent enzyme. This enzyme is crucial for the conversion of lanosterol to ergosterol. Inhibition of this step leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, ultimately increasing cell membrane permeability and leading to fungal cell death.
Bifonazole is noted to have a dual mode of action, as it also inhibits HMG-CoA reductase, another enzyme in the sterol biosynthesis pathway, which may contribute to its fungicidal activity.[6]
Caption: Simplified ergosterol biosynthesis pathway and the inhibitory action of imidazole antifungals.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of antifungal activity. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Minimum Inhibitory Concentration (MIC) Assay (CLSI M27)
This method is a standardized procedure for determining the in vitro susceptibility of yeasts to antifungal agents.[7][8][9][10]
-
Preparation of Antifungal Agent Stock Solutions:
-
Antifungal powders are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.
-
Serial twofold dilutions of the stock solution are prepared in RPMI 1640 medium to achieve the desired final concentrations for the assay.
-
-
Inoculum Preparation:
-
Yeast colonies are grown on Sabouraud dextrose agar for 24-48 hours.
-
A suspension of the yeast is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.
-
This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Assay Procedure:
-
A 96-well microtiter plate is used. Each well in a row contains a different concentration of the antifungal agent in 100 µL of RPMI 1640 medium. A growth control well (containing no antifungal agent) and a sterility control well (containing medium only) are included.
-
100 µL of the prepared yeast inoculum is added to each well (except the sterility control).
-
The plate is incubated at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
The MIC is determined as the lowest concentration of the antifungal agent at which a significant inhibition of growth (typically ≥50% reduction in turbidity compared to the growth control) is observed visually or spectrophotometrically.
-
Caption: Experimental workflow for the Broth Microdilution MIC Assay.
Agar Disk Diffusion Susceptibility Testing (CLSI M44)
This method provides a simpler, qualitative or semi-quantitative alternative to the broth microdilution assay for determining antifungal susceptibility.[11][12][13][14]
-
Media Preparation:
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue is prepared and poured into petri dishes to a uniform depth.
-
-
Inoculum Preparation:
-
A yeast suspension is prepared and adjusted to a 0.5 McFarland turbidity standard as described for the broth microdilution method.
-
-
Inoculation of Agar Plate:
-
A sterile cotton swab is dipped into the standardized inoculum suspension, and excess fluid is removed by pressing the swab against the inside of the tube.
-
The entire surface of the agar plate is swabbed evenly in three directions to ensure confluent growth.
-
-
Application of Antifungal Disks:
-
Paper disks impregnated with a standardized concentration of each imidazole drug are placed onto the surface of the inoculated agar using sterile forceps.
-
The disks are pressed gently to ensure complete contact with the agar.
-
-
Incubation:
-
The plates are incubated in an inverted position at 35°C for 20-24 hours.
-
-
Interpretation of Results:
-
The diameter of the zone of growth inhibition around each disk is measured in millimeters.
-
The size of the zone of inhibition is inversely correlated with the MIC. The results are interpreted as susceptible, intermediate, or resistant based on established zone diameter breakpoints for specific drug-organism combinations.
-
References
- 1. A comparison of bifonazole (BAY H 4502) with clotrimazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro studies of a new imidazole antimycotic, bifonazole, in comparison with clotrimazole and miconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of In Vitro Activities of Voriconazole and Five Established Antifungal Agents against Different Species of Dermatophytes Using a Broth Macrodilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of econazole in comparison with three common antifungal agents against clinical Candida strains isolated from superficial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the in vitro antifungal activities of miconazole and a new imidazole, R41,400 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bifonazole and clotrimazole. Their mode of action and the possible reason for the fungicidal behaviour of bifonazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 9. researchgate.net [researchgate.net]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 12. standards.globalspec.com [standards.globalspec.com]
- 13. intertekinform.com [intertekinform.com]
- 14. webstore.ansi.org [webstore.ansi.org]
A Comparative Evaluation of [4-(1H-Imidazol-1-yl)phenyl]methanol and Other N-Donor Ligands in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of [4-(1H-Imidazol-1-yl)phenyl]methanol as a potential therapeutic ligand against other established N-donor ligands such as pyridine, pyrazole, and triazole derivatives. Due to a lack of publicly available quantitative bioactivity data for [4-(1H-Imidazol-1-yl)phenyl]methanol, this document focuses on providing a framework for its evaluation. This includes a compilation of bioactivity data for comparable N-donor ligands, detailed experimental protocols for key biological assays, and an overview of relevant signaling pathways.
Introduction to N-Donor Ligands in Medicinal Chemistry
Nitrogen-donor ligands are a crucial class of molecules in drug discovery and coordination chemistry. Their nitrogen atoms act as electron donors, enabling them to coordinate with metal ions in biological systems or interact with receptor binding sites.[1][2] Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, is a prominent scaffold in many FDA-approved drugs due to its ability to form various non-covalent interactions.[3][4] The compound of interest, [4-(1H-Imidazol-1-yl)phenyl]methanol, features this imidazole core. Other important classes of N-donor ligands include pyridine, pyrazole, and triazole, each with distinct electronic and steric properties that influence their biological activity.[5]
Data Presentation: A Comparative Landscape of N-Donor Ligand Bioactivity
Table 1: Antiproliferative Activity of Representative N-Donor Ligands in Cancer Cell Lines
| Ligand Class | Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyridine | Pyridine-urea derivative 8e | MCF-7 (Breast) | 0.22 | [4] |
| Spiro-pyridine derivative 7 | Caco-2 (Colorectal) | 7.83 | [3] | |
| Pyrazole | Pyrazole-based compound 11 | HT29 (Colorectal) | <6.25 | [6] |
| Pyrazole-based compound 14 | HT29 (Colorectal) | <6.25 | [6] | |
| Triazole | 1,2,3-Triazole derivative 6cf | MCF-7 (Breast) | 5.71 | [1] |
| 1,2,3-Triazole derivative 28a | A549 (Lung) | 0.07 | [2] | |
| 1,2,4-Triazole derivative 17 | MCF-7 (Breast) | 0.31 | [7] |
Table 2: Enzyme Inhibition by Representative N-Donor Ligands
| Ligand Class | Derivative | Target Enzyme | Ki or IC₅₀ | Reference |
| Pyridine | Pyridine-urea derivative 8e | VEGFR-2 | IC₅₀ = 3.93 µM | [4] |
| Pyrazole | Substituted 1H-pyrazolo[3,4-b]pyridine | Leishmania amazonensis | - | [8] |
| Pyrazole derivative | MAOs | I₅₀ = 40 nM | [9] | |
| Imidazole | Imidazole | GH1 β‐glucosidase | - | [10] |
| Substituted 1H-imidazole | COX-2 | IC₅₀ = 0.25 µM |
Experimental Protocols
To facilitate the evaluation of [4-(1H-Imidazol-1-yl)phenyl]methanol and other N-donor ligands, detailed protocols for standard biological assays are provided below.
Radioligand Binding Assay Protocol
This assay is the gold standard for determining the binding affinity of a ligand to a receptor.
1. Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand (e.g., [³H]-labeled standard).
-
Test ligand ([4-(1H-Imidazol-1-yl)phenyl]methanol or other N-donor ligands).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂).
-
Wash buffer (ice-cold assay buffer).
-
96-well filter plates with glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
2. Procedure:
-
Prepare serial dilutions of the test ligand.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at its Kd value), and the test ligand at various concentrations.
-
For determining non-specific binding, a high concentration of a known unlabeled ligand is used in separate wells.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
The concentration of the test ligand that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value.
-
The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Enzyme Inhibition Assay Protocol
This assay measures the ability of a compound to inhibit the activity of a specific enzyme.
1. Materials:
-
Purified enzyme.
-
Substrate for the enzyme.
-
Test inhibitor ([4-(1H-Imidazol-1-yl)phenyl]methanol or other N-donor ligands).
-
Assay buffer appropriate for the enzyme's optimal activity.
-
96-well plates.
-
A microplate reader (spectrophotometer or fluorometer).
2. Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well plate, add the enzyme and the test inhibitor at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a specific time to allow for binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Include controls with no inhibitor (100% enzyme activity) and no enzyme (background).
3. Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
N-donor ligands, particularly those containing an imidazole moiety, are known to modulate a variety of signaling pathways implicated in diseases like cancer.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and apoptosis. Dysregulation of this pathway is a common feature in many cancers. Some imidazole-containing compounds have been shown to exert their anticancer effects by inhibiting key components of this pathway.
Caption: PI3K/AKT/mTOR signaling pathway and a potential point of inhibition.
Experimental Workflow for Ligand Evaluation
The following diagram illustrates a typical workflow for the initial evaluation of a novel ligand like [4-(1H-Imidazol-1-yl)phenyl]methanol.
Caption: A typical workflow for the evaluation of a novel ligand.
Conclusion
[4-(1H-Imidazol-1-yl)phenyl]methanol, as a member of the imidazole family of N-donor ligands, holds potential as a pharmacologically active compound. While direct experimental evidence of its biological activity is currently limited, this guide provides a comprehensive framework for its evaluation. By utilizing the provided experimental protocols, researchers can determine its binding affinity and inhibitory potency against relevant biological targets. The compiled data on other N-donor ligands serves as a valuable reference for contextualizing these future findings. Further investigation into the interaction of [4-(1H-Imidazol-1-yl)phenyl]methanol with key signaling pathways, such as the PI3K/AKT/mTOR pathway, will be crucial in elucidating its therapeutic potential.
References
- 1. Design, synthesis, and structure-activity-relationship of phenyl imidazoles as potent Smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cas 103573-92-8,[4-(1H-IMIDAZOL-1-YLMETHYL)PHENYL]METHANOL | lookchem [lookchem.com]
- 4. japsonline.com [japsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. [4-(1H-Imidazol-1-yl)phenyl]methanol, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. (1H-Imidazol-4-yl)(phenyl)methanol | C10H10N2O | CID 15082952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of [4-(1H-Imidazol-1-yl)phenyl]methanol: A Guide for Laboratory Professionals
Authoritative guidance on the proper disposal of [4-(1H-Imidazol-1-yl)phenyl]methanol is crucial for maintaining a safe and compliant laboratory environment. This document outlines the necessary procedures for researchers, scientists, and drug development professionals, ensuring that this chemical compound is handled and disposed of with the utmost care to mitigate risks to personnel and the environment. The following protocols are based on the hazardous characteristics of its core chemical moieties, imidazole and methanol.
Key Hazard and Disposal Information
The disposal protocol for [4-(1H-Imidazol-1-yl)phenyl]methanol is dictated by its chemical properties and associated hazards. As a compound containing both an imidazole ring and a methanol group, it should be treated as a hazardous substance.
| Property | Hazard Classification | Disposal Consideration |
| Physical State | Solid | Collect in a solid waste container. |
| Toxicity | Harmful if swallowed or in contact with skin.[1] May cause respiratory irritation.[1] | Dispose of as hazardous waste. Do not dispose of down the drain.[2][3] |
| Corrosivity | Potential for corrosive properties due to the imidazole moiety.[4] | Segregate from incompatible materials. |
| Flammability | While the compound itself is a solid, methanol is highly flammable.[5][6] | Store away from heat and ignition sources.[4] |
| Environmental | Avoid release to the environment.[2] | Dispose of through a licensed waste management facility.[7] |
Disposal Workflow
The following diagram outlines the step-by-step process for the proper disposal of [4-(1H-Imidazol-1-yl)phenyl]methanol waste.
Caption: Workflow for the safe disposal of [4-(1H-Imidazol-1-yl)phenyl]methanol waste.
Detailed Disposal Protocols
Adherence to the following step-by-step protocols is mandatory for the safe disposal of [4-(1H-Imidazol-1-yl)phenyl]methanol and any materials contaminated with it.
Waste Collection and Container Management
-
Designated Waste Container : Pure [4-(1H-Imidazol-1-yl)phenyl]methanol and its solutions must be collected in a designated, sealable, and airtight waste container that is compatible with the chemical.[4][8]
-
Labeling : All chemical waste containers must be labeled with a "Hazardous Waste" label as soon as waste is first added.[8][9] The label must include the chemical name (no formulas or abbreviations), associated hazards (e.g., toxic, corrosive), and the date the container becomes full.[9]
-
Segregation : Store the waste container segregated from incompatible materials such as strong oxidizers, acids, acid anhydrides, and acid chlorides.[4][8]
-
Container Sealing : Keep the waste container securely capped at all times, except when adding waste.[9]
Storage in Satellite Accumulation Areas
-
Location : Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9]
-
Secondary Containment : Use secondary containment for liquid waste containers to prevent spills.[10]
-
Inspection : Regularly inspect the SAA for any signs of container leakage.[9]
Final Disposal Procedure
-
Request for Pickup : Once the waste container is full, complete a chemical collection request form and arrange for a pickup by your institution's Environmental Health & Safety (EHS) department.[4]
-
Professional Disposal : The collected hazardous waste will be transported to a licensed waste treatment facility for proper disposal, which may include incineration.[7]
-
Prohibited Disposal : Do not dispose of [4-(1H-Imidazol-1-yl)phenyl]methanol by pouring it down the drain or mixing it with regular trash.[2][10] Evaporation is not an acceptable method of disposal.[10]
Spill and Decontamination Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Personal Protective Equipment (PPE)
Before handling the chemical or cleaning up a spill, ensure you are wearing the appropriate PPE:
-
Gloves : Nitrile gloves.[8]
-
Eye Protection : ANSI Z87.1-compliant safety goggles.[8]
-
Lab Coat : A fully buttoned lab coat.[4]
-
Respiratory Protection : For significant spills or where dust may be generated, use a NIOSH/MSHA approved respirator.[1]
Spill Cleanup Protocol
-
Evacuate and Ventilate : Evacuate the immediate area of the spill and ensure it is well-ventilated. For large spills, contact your institution's EHS immediately.[11]
-
Containment : Use appropriate tools and absorbent materials to contain and clean up the spilled solid.[4] Avoid generating dust.[7]
-
Collection : Place the spilled material and any contaminated cleanup supplies into a sealable, labeled hazardous waste container.[4]
-
Decontamination : Decontaminate the spill area with an appropriate solvent, collecting the decontamination waste as hazardous waste.
-
Reporting : Report all spills and exposures to your supervisor and EHS department as soon as possible.[4]
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of [4-(1H-Imidazol-1-yl)phenyl]methanol, fostering a culture of safety and environmental stewardship.
References
- 1. fishersci.com [fishersci.com]
- 2. chemos.de [chemos.de]
- 3. collectandrecycle.com [collectandrecycle.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. aggiefab.tamu.edu [aggiefab.tamu.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. faculty.washington.edu [faculty.washington.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Personal protective equipment for handling [4-(1H-Imidazol-1-yl)phenyl]methanol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of [4-(1H-Imidazol-1-yl)phenyl]methanol in a laboratory setting. The information is targeted towards researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
[4-(1H-Imidazol-1-yl)phenyl]methanol is a chemical compound that requires careful handling due to its potential hazards. Based on data from similar imidazole-containing compounds, it should be treated as a substance that can cause skin irritation, serious eye irritation, and may be harmful if swallowed.[1]
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles with side shields or a face shield.[2] | To protect against dust particles and splashes. |
| Hand Protection | Nitrile rubber gloves (tested according to EN 374).[3] | Provides chemical resistance against imidazole compounds. |
| Skin and Body Protection | Chemically compatible laboratory coat, full-length pants, and closed-toe shoes.[2] | To prevent skin contact with the chemical. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated.[4] | To prevent inhalation of fine dust particles. |
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.
Operational Plan:
-
Engineering Controls : Always handle [4-(1H-Imidazol-1-yl)phenyl]methanol inside a certified chemical fume hood to minimize exposure.[4] Ensure that eyewash stations and safety showers are readily accessible.[4]
-
Handling Solid Compound :
-
Preparing Solutions :
-
Slowly add the solid to the solvent to avoid splashing.
-
Ensure the process is conducted within a chemical fume hood.
-
Storage Plan:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]
-
Keep away from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4]
Accidental Release and Exposure Measures
Immediate and appropriate response to spills and exposures is critical.
Table 2: Emergency Procedures
| Incident Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of water for at least 15 minutes.[4] Remove contaminated clothing.[2] |
| Eye Contact | Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing.[3] Seek immediate medical attention.[5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[6] Seek immediate medical attention.[4] |
| Small Spill | For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a suitable container for disposal.[4] |
| Large Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material for disposal. |
Disposal Plan
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
-
Contaminated Materials : Dispose of contaminated gloves, lab coats, and other materials in a designated hazardous waste container.[2]
-
Unused Chemical : Unused [4-(1H-Imidazol-1-yl)phenyl]methanol and its solutions should be collected in a labeled hazardous waste container for chemical waste.
-
Waste Containers : Ensure waste containers are properly labeled with the chemical name and associated hazards.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling [4-(1H-Imidazol-1-yl)phenyl]methanol in a laboratory setting.
Caption: Workflow for handling [4-(1H-Imidazol-1-yl)phenyl]methanol.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
